Alaptide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRSPDHUDXWHRY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238019 | |
| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90058-29-0 | |
| Record name | Alaptide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90058-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090058290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALAPTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G248DWL42U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alaptide discovery and synthesis history
An In-Depth Technical Guide to the Discovery and Synthesis of Alaptide
Executive Summary
This compound, a synthetic spirocyclic dipeptide, has garnered significant scientific interest for its remarkable regenerative properties and its potential as a pharmaceutical excipient. First synthesized in the 1980s in Czechoslovakia, it has undergone a resurgence in research, leading to optimized production methods and new applications in regenerative medicine and dermatology. This document provides a comprehensive overview of the history, synthesis, biological activity, and experimental protocols associated with this compound, intended for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound, chemically known as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a cyclical compound composed of two amino acids: L-alanine and the non-proteinogenic amino acid cycloleucine (1-aminocyclopentane-1-carboxylic acid).[1] Its unique spirocyclic structure was inspired by the naturally occurring neuropeptide L-Prolyl-L-leucylglycinamide, which is known to promote tissue regeneration but suffers from rapid degradation in the body.[1][2] The ingeniously designed ring structure of this compound confers exceptional stability against enzymatic hydrolysis, making it a more viable candidate for therapeutic applications.[2]
Initially investigated for nootropic effects, its primary recognized benefits now lie in its ability to stimulate cell growth and accelerate wound healing.[1] Furthermore, it has been identified as a potent modifier of permeation through the skin's stratum corneum, enhancing the transdermal delivery of other active pharmaceutical ingredients.
History of Discovery and Development
The development of this compound can be traced through several key phases, originating from its synthesis in the former Czechoslovakia to its recent commercialization.
-
The 1980s: Initial Synthesis and Discovery this compound was first synthesized by Evžen Kasafírek at the Research Institute for Pharmacy and Biochemistry in Prague. In collaboration with biologist Václav Plaisner, the team quickly recognized the compound's significant regenerative and healing properties. Despite being patented, the molecule did not attract widespread attention at the time and its potential remained largely unexplored.
-
Post-2000: A Research Renaissance The molecule was brought back into the scientific spotlight after the year 2000 through the collaborative efforts of organic chemist Vladimír Král and molecular biologist Pavel Martásek. Their work, continuing around 2010 at Charles University and the BIOCEV research center, led to significant improvements in both the therapeutic efficacy and the production processes of this compound.
-
Recent Advances and Commercialization Modern research has focused on optimizing the chemical synthesis to make it more efficient and scalable for industrial production. This renewed interest attracted commercial partners, leading to the development of the first human-use cosmetic products containing this compound. The transfer of this scientific knowledge was facilitated by Charles University Innovations Prague (CUIP). New patents have been filed for the clinical application of "new this compound" in wound healing, with preclinical studies showing it can shorten healing time dramatically.
Table 1: Key Milestones in this compound Discovery and Development
| Time Period | Key Milestone | Principal Investigators/Entities |
| 1980s | First chemical synthesis and discovery of regenerative properties. | Evžen Kasafírek, Václav Plaisner (Research Institute for Pharmacy and Biochemistry, Prague). |
| Post-2000 | Renewed research interest; significant improvements in therapeutic effect and production methods. | Vladimír Král, Pavel Martásek. |
| ~2010 | Further research and simplification of the chemical synthesis process. | Vladimír Král, Pavel Martásek (Charles University, BIOCEV). |
| 2021+ | Commercial partnerships formed; launch of the first cosmetic creams (SAIN); new patents for clinical use in wound healing. | GlobeTech Innovation, Charles University Innovations Prague (CUIP). |
Physicochemical Properties
This compound is a white crystalline compound with distinct solubility characteristics that present challenges for formulation. Its practical insolubility in water has led to research into methods for enhancing its solubility, such as the generation of nanoparticles by milling with emulsifiers and stabilizers.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione |
| Appearance | White crystalline compound |
| Chirality | Possesses one center of chirality with an (S) absolute configuration, confirmed by X-ray powder diffraction and electronic circular dichroism in 2009. |
| Solubility in Water | 0.1104 g / 100 mL |
| Solubility in Ethanol | 0.1011 g / 100 mL |
| Solubility in Hexane | 0.0024 g / 100 mL |
Synthesis of this compound
Several synthetic pathways for this compound have been developed and optimized over the years. A common and well-documented method involves the coupling of protected L-alanine with a cycloleucine derivative, followed by deprotection and a final intramolecular cyclization step. Modern innovations have significantly simplified and shortened this process for industrial-scale manufacturing.
Caption: A generalized workflow for the chemical synthesis of this compound.
Experimental Protocols
The following section outlines the key methodologies for the synthesis of this compound based on published descriptions.
Protocol: Synthesis of this compound
This protocol is a representation of the chemical steps involved. Specific reaction conditions, solvents, and purification methods would require further optimization.
Step 1: Activation of N-protected L-alanine
-
Dissolve N-benzyloxycarbonyl-L-alanine (Protected L-alanine) in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath to 0°C.
-
Add a tertiary amine base (e.g., N-methylmorpholine or 1-ethylpiperidine) to the solution.
-
Slowly add ethyl chloroformate dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture for 30-60 minutes to form the activated mixed anhydride intermediate.
Step 2: Peptide Coupling
-
In a separate flask, dissolve methyl 1-aminocyclopentane-1-carboxylate in the same solvent.
-
Add this solution to the activated intermediate mixture from Step 1.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous workup to remove byproducts and isolate the crude protected dipeptide.
Step 3: Deprotection via Hydrogenation
-
Dissolve the crude protected dipeptide from Step 2 in a suitable solvent such as methanol.
-
Add a palladium on carbon catalyst (Pd/C, 10%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction until the protecting group is completely cleaved.
-
Filter the mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected linear dipeptide.
Step 4: Intramolecular Cyclization
-
Dissolve the deprotected dipeptide from Step 3 in a high-boiling point solvent like toluene.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water and methanol formed during cyclization.
-
Continue refluxing until the cyclization is complete.
-
Cool the reaction mixture and purify the final product, this compound, typically by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
This compound's biological effects are primarily centered on tissue regeneration and modulation of cell behavior. It acts as a signaling molecule, though the precise pathways are still under investigation.
-
Regenerative Effects: this compound has a significant stimulating effect on human diploid cells (LEP-19) without causing morphological changes associated with transformation. This cellular stimulation is the basis for its use in regenerative medicine, including the treatment of burn injuries and other skin wounds. Preclinical tests have demonstrated a remarkable acceleration of skin regeneration.
-
Permeation Enhancement: this compound functions as a chemical permeation enhancer, modifying the barrier properties of the stratum corneum to increase the absorption of other compounds into or through the skin.
-
Mechanism of Action: this compound is believed to act as a signaling molecule that triggers tissue regeneration processes. It also appears to influence the functioning of the immune system. Its spirocyclic structure protects it from degradation, allowing it to exert a sustained effect compared to its natural peptide analogues.
Caption: Proposed biological signaling roles of this compound.
Conclusion
This compound represents a significant achievement in peptide chemistry, evolving from a niche discovery to a promising agent in regenerative medicine and drug delivery. Its history underscores the value of revisiting older patented compounds with modern technology and insights. The optimized synthesis has made large-scale production feasible, paving the way for its inclusion in commercial products and ongoing clinical evaluation. For drug development professionals, this compound serves as a compelling case study in peptide drug design, demonstrating how structural stability can translate into enhanced therapeutic potential. Further research into its precise molecular mechanisms will undoubtedly unlock even more applications for this unique dipeptide.
References
Alaptide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alaptide, a synthetic spirocyclic dipeptide, has garnered significant interest for its remarkable regenerative properties, particularly in the domain of wound healing and skin regeneration. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside methodologies for evaluating its biological efficacy. Furthermore, this guide visualizes the proposed mechanism of action and experimental workflows through detailed diagrams, offering a valuable resource for researchers and professionals in drug development.
Chemical Structure and Identification
This compound is a synthetic dipeptide composed of L-alanine and the cyclic amino acid, cycloleucine.[1][2] Its unique spirocyclic structure confers significant stability compared to linear peptides.[2][3]
-
Chemical Name: (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione[1]
-
Synonyms: VUFB-15754, Cyclo(L-alanyl-1-amino-1-cyclopentanecarbonyl)
-
CAS Number: 90058-29-0
-
Molecular Formula: C₉H₁₄N₂O₂
-
Molecular Weight: 182.22 g/mol
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
| CAS Number | 90058-29-0 | |
| Molecular Formula | C₉H₁₄N₂O₂ | |
| Molecular Weight | 182.22 g/mol | |
| Canonical SMILES | C[C@H]1C(=O)NC2(CCCC2)C(=O)N1 |
Physicochemical Properties
This compound is a white crystalline solid with limited solubility in common solvents. Its physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | Not available | |
| Boiling Point | 498.3 °C at 760 mmHg | |
| Flash Point | 233.4 °C | |
| Density | 1.2 g/cm³ | |
| Solubility in Water | 0.1104 g/100 mL | |
| Solubility in Ethanol | 0.1011 g/100 mL | |
| Solubility in Hexane | 0.0024 g/100 mL | |
| pKa | Not available |
Biological and Pharmacological Properties
This compound exhibits significant regenerative and cytostimulatory effects. It was originally developed as a more stable analog of a naturally occurring neuropeptide with healing properties.
-
Wound Healing and Skin Regeneration: this compound has been shown to accelerate the healing of skin injuries and postoperative wounds. It promotes the regeneration of the epidermis and has been used in veterinary medicine for treating various skin lesions.
-
Cell Proliferation: this compound stimulates the proliferation of human diploid cells (fibroblasts) without inducing morphological changes, suggesting a role in tissue regeneration.
-
Mechanism of Action: While the precise molecular mechanism is not fully elucidated, this compound is believed to act as a signaling molecule that initiates tissue regeneration processes. Its effects on cell proliferation and wound healing suggest a potential interaction with pathways that regulate cell growth and migration, and the synthesis of extracellular matrix components.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the coupling of protected amino acids followed by cyclization.
Methodology:
-
Protection of L-alanine: L-alanine is first protected, for example, with a benzyloxycarbonyl (Cbz) group.
-
Activation: The protected L-alanine is activated, for instance, by reaction with ethyl chloroformate in the presence of a base to form a mixed anhydride.
-
Coupling: The activated L-alanine is then reacted with the methyl ester of cycloleucine (1-amino-1-cyclopentanecarboxylic acid methyl ester).
-
Deprotection: The protecting group is removed from the resulting dipeptide, typically by catalytic hydrogenation.
-
Cyclization: The deprotected linear dipeptide undergoes intramolecular cyclization upon heating in a suitable solvent like toluene to yield this compound.
Caption: General workflow for the synthesis of this compound.
Purification of this compound by Recrystallization
Due to its crystalline nature, recrystallization is a suitable method for the purification of this compound.
Methodology:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on its known solubilities, a mixture of ethanol and water could be a potential candidate.
-
Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.
-
Isolation: The purified crystals are collected by filtration, for instance, using a Büchner funnel.
-
Washing: The crystals are washed with a small amount of the cold solvent to remove any adhering impurities.
-
Drying: The purified this compound crystals are dried under vacuum to remove any residual solvent.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
The purity of a synthesized this compound sample can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Column: A C18 reversed-phase column is typically used for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the compound. A typical gradient might be 5% to 95% B over 30 minutes.
-
Flow Rate: A flow rate of 1 mL/min is commonly employed.
-
Detection: The peptide bond absorbs UV light, so detection is typically performed at 220 nm.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile.
In Vitro Efficacy Assays
Fibroblast Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of human dermal fibroblasts.
Methodology:
-
Cell Seeding: Human dermal fibroblasts are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium without this compound.
-
Incubation: The cells are incubated for a defined period (e.g., 48 or 72 hours).
-
Proliferation Assessment: Cell proliferation is quantified using a colorimetric assay such as the MTT or WST-1 assay, which measures metabolic activity as an indicator of cell number. The absorbance is read using a microplate reader.
-
Data Analysis: The proliferation in the this compound-treated groups is compared to the control group to determine the dose-dependent effect of this compound.
Caption: Workflow for a fibroblast proliferation assay.
Scratch Wound Healing Assay
This assay is used to assess the effect of this compound on cell migration, a key process in wound healing.
Methodology:
-
Cell Seeding: Human dermal fibroblasts are seeded in a culture plate and grown to form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing different concentrations of this compound is added. A control group receives medium without this compound.
-
Image Acquisition: The scratch is imaged at time zero and then at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Data Analysis: The width of the scratch is measured at each time point for all treatment groups. The rate of wound closure is calculated and compared between the this compound-treated and control groups.
Proposed Signaling Pathway in Wound Healing
While the exact molecular targets of this compound are yet to be fully identified, its demonstrated effects on fibroblast proliferation and wound healing suggest it may modulate key signaling pathways involved in these processes. The diagram below illustrates a generalized signaling pathway for wound healing, highlighting potential points of intervention for this compound. It is hypothesized that this compound may act as a signaling molecule that enhances the cellular response to growth factors, leading to increased cell proliferation, migration, and extracellular matrix synthesis, all of which are crucial for effective wound repair.
Caption: Proposed signaling pathway for this compound in wound healing.
Conclusion
This compound is a promising synthetic dipeptide with well-documented regenerative properties. Its stable spirocyclic structure and ability to stimulate key cellular processes in wound healing make it a compelling candidate for further research and development in regenerative medicine and dermatology. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further investigation into the precise mechanisms of action and therapeutic potential of this unique molecule.
References
Alaptide: A Comprehensive Technical Guide to its Solubility and Stability Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaptide, a synthetic dipeptide analog of the melanocyte-stimulating hormone release-inhibiting factor, has garnered significant interest for its remarkable regenerative properties, particularly in wound healing.[1] Its unique spirocyclic structure, composed of L-alanine and 1-aminocyclopentanecarboxylic acid, imparts a high degree of stability compared to other neuropeptides.[2] This technical guide provides an in-depth analysis of the solubility and stability characteristics of this compound, offering crucial data and methodologies for researchers and professionals involved in its development and application.
Physicochemical Properties
This compound is a white crystalline solid with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol .[3] Its rigid, interlocked spirocyclic structure is a key determinant of its physicochemical properties.[4]
Solubility Profile
This compound exhibits limited solubility in common solvents, a critical consideration for formulation development. Its low aqueous solubility can present challenges for parenteral formulations but may be advantageous for topical applications where sustained release is desired.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility ( g/100 mL) |
| Water | 0.1104[2] |
| Ethanol | 0.1011 |
| Hexane | 0.0024 |
Stability Characteristics
The spirocyclic structure of this compound confers exceptional resistance to enzymatic degradation, a significant advantage over many linear peptides. However, like all pharmaceutical compounds, its stability is influenced by environmental factors such as pH, temperature, and light. Understanding these factors is paramount for ensuring the efficacy and shelf-life of this compound-based products.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage and use.
Table 2: Summary of Forced Degradation Conditions for Peptides
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C) | Hydrolysis of the peptide bond, deamidation. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature (e.g., 60-80°C) | Hydrolysis of the peptide bond, deamidation, racemization. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature | Oxidation of susceptible amino acid residues. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Deamidation, hydrolysis. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photochemical degradation. |
While specific quantitative data on the degradation of this compound under these conditions is not extensively available in the public domain, the inherent stability of its cyclic structure suggests a lower susceptibility to degradation compared to linear dipeptides.
Experimental Protocols
The following sections detail the methodologies for determining the solubility and stability of this compound.
Solubility Determination
A standard method for determining the solubility of a peptide involves the following steps:
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer solution) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Separation: The suspension is centrifuged to pellet the undissolved solid.
-
Analysis: A sample of the clear supernatant is carefully removed and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/100 mL or mg/mL).
Stability-Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products over time. Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for this purpose.
References
- 1. In vitro and in vivo testing of nanofibrous membranes doped with this compound and L-arginine for wound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. podiatrym.com [podiatrym.com]
- 3. The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading [mdpi.com]
- 4. Qualitative and quantitative aspects of the degradation of several tripeptides derived from the antitumour peptide antagonist [Arg(6), D-Trp(7,9), MePhe(8)] substance P[6-11] - PubMed [pubmed.ncbi.nlm.nih.gov]
Alaptide's Nootropic Potential: A Technical Guide to Initial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaptide, a synthetic spirocyclic dipeptide analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1), emerged from research in the 1980s as a promising nootropic agent.[1][2] Composed of L-alanine and 1-amino-1-cyclopentanecarbonyl, its unique structure confers resistance to degradation, a significant advantage over many naturally occurring peptides.[3] Initial preclinical investigations revealed its potential to enhance cognitive functions, particularly memory, and exert neuroprotective effects. This technical guide provides an in-depth overview of the foundational research into the nootropic applications of this compound, focusing on its synthesis, preclinical efficacy, and putative mechanisms of action.
Chemical Structure and Synthesis
This compound, chemically named cyclo(L-alanyl-1-amino-1-cyclopentanecarbonyl), is a cyclic dipeptide with the molecular formula C₉H₁₄N₂O₂.[3] Its synthesis involves the condensation of L-alanine and 1-aminocyclopentane-1-carboxylic acid. A general synthetic approach is outlined below.
Synthesis Workflow
Preclinical Nootropic Efficacy
Initial nootropic screening of this compound was conducted in rodent models, primarily utilizing behavioral mazes to assess learning and memory.
Elevated Plus-Maze in Mice
One of the key early studies evaluated this compound's effect on long-term memory in female mice using the elevated plus-maze. This paradigm leverages the natural aversion of rodents to open spaces. A reduction in the time it takes for a mouse to move from an open arm to an enclosed arm upon re-exposure to the maze is indicative of memory retention.
In this research, post-session administration of this compound was found to significantly reduce the transfer latency in the retest conducted 10 days after the initial session, suggesting an enhancement of spatial memory.[4] The effect was comparable to that of the established nootropic, oxiracetam.
Table 1: Summary of Quantitative Data from Elevated Plus-Maze Study
| Treatment Group | N | Dosage | Retest Transfer Latency (s) | Statistical Significance vs. Control |
| Control | 10 | Vehicle | Data not available in abstract | - |
| This compound | 10 | Not Specified | Significantly Reduced | p < 0.05 |
| Oxiracetam | 10 | Not Specified | Significantly Reduced | p < 0.05 |
Note: Specific quantitative values were not available in the reviewed literature abstracts. The table reflects the reported qualitative outcomes.
Social Recognition Test in Rats
This compound's ability to modulate social memory was investigated in adult male rats. This test is based on the natural tendency of rats to investigate novel juveniles. A decrease in the investigation time of a familiar juvenile upon re-exposure indicates recognition memory.
Subcutaneous administration of this compound at doses of 0.5 mg/kg and 1.0 mg/kg immediately after the initial exposure to a juvenile rat significantly reduced the time the adult rat spent investigating the same juvenile 120 minutes later. This effect was specific to memory, as this compound-treated rats still exhibited normal investigation times with a novel juvenile. Interestingly, the memory-enhancing effects of this compound were not observed in castrated male rats or aged female rats, suggesting a potential interaction with sex hormones.
Table 2: Summary of Quantitative Data from Social Recognition Test
| Animal Group | Treatment | N | Dosage (mg/kg, s.c.) | Social Investigation Time upon Re-exposure |
| Intact Adult Males | Vehicle | 8 | - | Baseline |
| Intact Adult Males | This compound | 8 | 0.5 | Significantly Reduced |
| Intact Adult Males | This compound | 8 | 1.0 | Significantly Reduced |
| Castrated Males | This compound | 8 | 1.0 | No Significant Change |
| Ovariectomized Females | This compound | 8 | 1.0 | Significantly Reduced |
| Aged Females | This compound | 8 | 1.0 | No Significant Change |
Note: Specific quantitative values for investigation times were not available in the reviewed literature abstracts. The table reflects the reported qualitative outcomes.
Experimental Protocols
Elevated Plus-Maze for Memory Assessment
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. Dimensions for mice are typically around 30 cm long and 5 cm wide for each arm.
-
Procedure:
-
Habituation: Mice are allowed to acclimatize to the testing room for at least 30 minutes before the trial.
-
Initial Session (Day 1): Each mouse is placed at the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes). The time taken to enter an enclosed arm (transfer latency) is recorded.
-
Treatment: Immediately after the initial session, mice are administered this compound, a control substance, or a comparator drug.
-
Retest Session (Day 10): The mice are returned to the maze, and the transfer latency is recorded again. A shorter latency in the treatment group compared to the control group indicates memory enhancement.
-
Social Recognition Test in Rats
-
Subjects: Adult male rats and juvenile male conspecifics.
-
Procedure:
-
Habituation: The adult rat is placed in a clean test cage for a 30-minute habituation period.
-
Initial Exposure (Trial 1): A juvenile rat is introduced into the cage, and the amount of time the adult rat spends actively investigating the juvenile (e.g., sniffing, close following) is recorded for a set duration (e.g., 5 minutes).
-
Treatment: Immediately following the first exposure, the adult rat is administered this compound or a control substance.
-
Re-exposure (Trial 2): After a specific inter-exposure interval (e.g., 120 minutes), the same juvenile (familiar) or a different juvenile (novel) is placed back in the cage with the adult rat, and the investigation time is recorded again. A significant reduction in investigation time towards the familiar juvenile is interpreted as social recognition memory.
-
Putative Mechanism of Action
The precise signaling pathways underlying this compound's nootropic effects have not been fully elucidated in the available literature. However, as a derivative of MIF-1, its mechanism may involve the modulation of dopaminergic and other neurotransmitter systems. Research on other cyclic dipeptides with nootropic properties suggests potential actions on cholinergic systems and neurotrophin expression.
Based on the known actions of MIF-1 and other nootropic peptides, a putative signaling pathway for this compound's cognitive-enhancing effects can be proposed.
Neuroprotective Effects
In addition to its nootropic properties, this compound has demonstrated neuroprotective potential. In a model of trimethyltin (TMT)-induced neurotoxicity in rats, chronic treatment with this compound (5 and 10 mg/kg) prevented the behavioral impairments caused by the neurotoxin. This suggests that this compound may have a broader therapeutic window, not only enhancing cognitive function but also protecting against neuronal damage.
Conclusion and Future Directions
The initial research on this compound clearly indicates its potential as a nootropic agent. Preclinical studies have demonstrated its ability to enhance memory in various rodent models and to exert neuroprotective effects. Its stable cyclic structure and potential for oral administration make it an attractive candidate for further development.
However, a significant gap exists in the understanding of its precise mechanism of action. Future research should focus on elucidating the specific signaling pathways modulated by this compound to produce its cognitive-enhancing effects. Furthermore, while initial preclinical data is promising, no clinical trials investigating the nootropic effects of this compound in humans have been identified in the reviewed literature. Rigorous, placebo-controlled clinical trials would be necessary to establish its efficacy and safety in a clinical setting. The exploration of its structure-activity relationship could also lead to the design of even more potent and specific nootropic agents.
References
Synthesis of Alaptide from L-Alanine and Cycloleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alaptide, chemically known as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a synthetic spirocyclic dipeptide with significant potential in regenerative medicine and drug delivery. Composed of L-alanine and the non-proteinogenic amino acid cycloleucine (1-aminocyclopentanecarboxylic acid), its unique rigid structure confers high stability against enzymatic degradation.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the prevalent solution-phase methodology. It includes a summary of its physicochemical properties, detailed representative experimental protocols for its multi-step synthesis, and a discussion of its biological activities.
Introduction
First synthesized in the 1980s by Evžen Kasafírek, this compound has garnered interest for its remarkable biological properties.[2] It has been shown to stimulate tissue regeneration, particularly in skin, making it a valuable agent for wound and burn healing.[2] Furthermore, this compound acts as a permeation modifier, capable of influencing the transport of other molecules through the stratum corneum.[2] Originally explored for its nootropic effects, its applications have since expanded into dermatology and regenerative medicine.[2]
The molecule's structure, a spiro-diketopiperazine, is formed through an intramolecular amide bond between L-alanine and cycloleucine. This guide details the chemical pathway to construct this unique architecture, from starting amino acids to the final purified product.
Physicochemical and Quantitative Data
This compound is a white crystalline solid with limited solubility in common solvents. Its key properties and reported synthesis yields are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
| Molecular Formula | C₉H₁₄N₂O₂ | |
| Molecular Weight | 182.22 g/mol | |
| CAS Number | 90058-29-0 | |
| Appearance | White crystalline compound | |
| Solubility in Water | 0.1104 g / 100 mL | |
| Solubility in Ethanol | 0.1011 g / 100 mL | |
| Solubility in Hexane | 0.0024 g / 100 mL |
Table 2: Reported Overall Yields for this compound Synthesis
| Synthetic Approach | Overall Yield | Key Features | Reference(s) |
| Original Method (1980s) | ~40% | N-Boc protection, acid-mediated cyclization (harsh conditions) | |
| Optimized Method (Post-2000) | 76% | Microwave-assisted coupling, improved chiral resolution |
Chemical Synthesis of this compound
The most commonly described pathway for this compound synthesis is a multi-step solution-phase process. The general workflow involves the protection of the amino group of L-alanine, coupling with a cycloleucine ester, deprotection of the resulting dipeptide, and a final intramolecular cyclization to form the spirocyclic structure.
Representative Experimental Protocols
The following protocols are representative of the synthesis of this compound based on established peptide chemistry principles and reported reagents. They are intended for research and development purposes by qualified professionals.
Protocol 1: Synthesis of N-Benzyloxycarbonyl-L-Alanine (Cbz-L-Ala)
-
Reaction Setup : Dissolve L-alanine (1.0 eq) in a 2 M sodium hydroxide solution (2.0 eq) and cool the mixture to 0-5 °C in an ice bath.
-
Protection : While stirring vigorously, slowly and simultaneously add benzyl chloroformate (1.1 eq) and a 2 M sodium hydroxide solution (1.1 eq) from separate dropping funnels. Maintain the temperature below 5 °C and the pH between 9 and 10.
-
Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting L-alanine is consumed.
-
Workup : Wash the reaction mixture twice with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer to pH 2 with cold 1 M HCl. The product, Cbz-L-Ala, will precipitate as a white solid or oil.
-
Purification : Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent system like ethyl acetate/hexane to yield pure Cbz-L-Ala as a white solid.
Protocol 2: Synthesis of Methyl 1-(N-Cbz-L-alanyl)aminocyclopentane-1-carboxylate
-
Activation : Dissolve Cbz-L-Ala (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) and cool to -15 °C under a nitrogen atmosphere. Add 1-ethylpiperidine or N-methylmorpholine (1.0 eq) followed by the dropwise addition of ethyl chloroformate (1.0 eq). Stir the mixture at -15 °C for 15-20 minutes to form the mixed anhydride.
-
Coupling : In a separate flask, dissolve methyl 1-aminocyclopentane-1-carboxylate hydrochloride (1.0 eq) in anhydrous DCM and add 1-ethylpiperidine (1.1 eq). Cool this solution to 0 °C. Add the pre-activated mixed anhydride solution from step 1 to the cycloleucine ester solution.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Workup : Filter the mixture to remove any precipitated salts. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Remove the solvent under reduced pressure. The resulting crude dipeptide ester can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
References
Alaptide and the Immune System: A Review of Available Scientific Evidence
Despite its recognized regenerative capabilities, a comprehensive understanding of the specific effects of the synthetic dipeptide Alaptide on the human immune system remains largely undefined in publicly accessible scientific literature. While general statements allude to its immunomodulatory properties, a detailed, in-depth technical guide complete with quantitative data, specific experimental protocols, and defined signaling pathways—as requested by researchers, scientists, and drug development professionals—cannot be constructed at this time due to a significant lack of available primary research data.
Currently, the available information is limited to broad statements suggesting an immunomodulatory role without providing the specific experimental evidence required for a detailed scientific guide. Key missing elements include:
-
Quantitative Data: There is a lack of published studies presenting quantifiable data on how this compound affects the production of specific cytokines, such as TNF-α, IL-6, or IL-10, by immune cells like macrophages.
-
Lymphocyte Proliferation Data: No accessible research details the in vitro effects of this compound on the proliferation of T-cells or other lymphocyte populations.
-
Macrophage Activation Data: The specific impact of this compound on macrophage activation states (e.g., M1 vs. M2 polarization) has not been documented in the available literature.
-
Signaling Pathways: The intracellular signaling cascades that this compound might trigger within immune cells to exert its purported immunomodulatory effects remain unelucidated.
-
Experimental Protocols: Detailed methodologies from preclinical or clinical studies that would allow for replication and further investigation by other researchers are not publicly available.
Without this fundamental scientific data, it is not feasible to generate the requested in-depth technical guide, including structured data tables and diagrams of signaling pathways. The scientific community awaits further research to substantiate the claims of this compound's immunomodulatory effects and to delineate the precise mechanisms through which it may interact with the immune system. Until such primary data becomes available, a comprehensive technical analysis remains speculative.
Alaptide as a Permeation Modifier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alaptide, a synthetic spirocyclic dipeptide analogue of the melanocyte-stimulating hormone release-inhibiting factor (MIF), has garnered attention for its significant tissue regeneration and wound healing properties.[1][2] While its primary therapeutic application lies in promoting the repair of skin and mucosal tissues, emerging evidence suggests a secondary role as a permeation modifier, capable of influencing the transport of substances across biological membranes. This technical guide provides an in-depth analysis of this compound's function as a permeation modifier, consolidating available quantitative data, detailing experimental protocols, and postulating potential mechanisms of action based on its known biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the multifaceted applications of this compound.
Introduction
The effective delivery of therapeutic agents to their target sites is a cornerstone of pharmaceutical development. For topical and transdermal drug delivery, the stratum corneum presents a formidable barrier, limiting the permeation of many active pharmaceutical ingredients. Permeation enhancers are substances incorporated into formulations to reversibly decrease the barrier resistance of the skin, thereby facilitating drug absorption. This compound, known chemically as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a compound with demonstrated efficacy in accelerating epithelialization and wound healing.[2] Its use in various topical formulations has led to investigations into its effects on skin permeability, not only for itself but also for co-administered drugs. This guide explores the current understanding of this compound as a permeation modifier, distinct from its primary regenerative functions.
Mechanism of Action: An Emerging Perspective
The precise mechanism by which this compound modifies permeation is not yet fully elucidated and appears to be linked to its broader effects on skin biology. Unlike classical permeation enhancers that primarily disrupt the lipid bilayer of the stratum corneum or modulate tight junctions, this compound's influence on permeability may be a secondary consequence of its regenerative signaling.
Proposed Mechanism of Action
This compound's role as a promoter of skin and mucosa tissue regeneration suggests its interaction with cellular processes that inherently alter tissue structure and, consequently, its barrier properties. As an analogue of the melanocyte-stimulating hormone release-inhibiting factor (MIF), this compound may influence keratinocyte function and the composition of the extracellular matrix (ECM).[1][3] It is proposed that this compound acts as a signaling molecule that initiates a cascade of events leading to tissue regeneration. This regenerative process involves cell proliferation and migration, which could transiently alter the integrity of the epidermal barrier, thereby affecting permeability.
A key aspect of skin regeneration is the interplay between various growth factors and signaling pathways that control cell fate. This compound may influence these pathways, leading to changes in the expression of proteins involved in cell-cell adhesion and the composition of the ECM, both of which are critical determinants of skin permeability.
Quantitative Data on Permeation Modification
Several studies have quantified the permeation of this compound and its effect on the permeation of other drugs. The data is summarized in the following tables.
In Vitro Permeation of this compound
The permeation of this compound itself has been studied using different formulations and particle sizes.
| Formulation/Vehicle | This compound Form | Permeation Model | Cumulative Permeation (µg/cm²) at 24h | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |
| Buffer (pH 7.4) | Micronized | Porcine Ear Skin | ~15 | Not Reported | |
| Buffer (pH 7.4) | Nanonized | Porcine Ear Skin | ~7 | Not Reported | |
| Hydrophilic Gel | Micronized | Porcine Ear Skin | ~110 | Not Reported | |
| Hydrophilic Gel | Nanonized | Porcine Ear Skin | ~60 | Not Reported | |
| Hydrophilic Cream | Micronized | Porcine Ear Skin | ~90 | Not Reported | |
| Hydrophilic Cream | Nanonized | Porcine Ear Skin | ~50 | Not Reported | |
| Hydrophobic Ointment | Micronized | Porcine Ear Skin | <5 | Not Reported | |
| Hydrophobic Ointment | Nanonized | Porcine Ear Skin | <5 | Not Reported | |
| Buffer (pH 6.0) | Micronized | PAMPA | 0.3 mg (total) | Not Reported | |
| Buffer (pH 6.0) | Nanonized | PAMPA | 0.6 mg (total) | Not Reported |
Table 1: Summary of in vitro permeation data for micronized and nanonized this compound.
This compound as a Permeation Enhancer for Other Drugs
Studies have also investigated the potential of this compound to enhance the permeation of co-administered drugs.
| Active Drug | This compound Form | Permeation Model | Enhancement Ratio | Observations | Reference |
| Indomethacin | Nanonized | Porcine Ear Skin | 5.6 | Rapid onset of enhancement effect | |
| Acyclovir | Micronized | Porcine Ear Skin | ~2.5 (short-term) | More advantageous in short-term application |
Table 2: Summary of this compound's permeation enhancement effect on other drugs.
Cytotoxicity and Safety Profile
The safety of any permeation modifier is paramount. Studies on this compound have indicated a favorable safety profile.
| Cell Line | This compound Concentration | Assay | Results | Reference |
| Primary Human Dermal Fibroblasts | 0.1 to 2.5 wt.% (in PCL membranes) | Not specified | Did not show high toxicity |
Table 3: Summary of cytotoxicity data for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
In Vitro Permeation Studies using Franz Diffusion Cells
This method is widely used to assess the transdermal permeation of active compounds.
-
Membrane Preparation: Full-thickness porcine ear skin is thawed and cut into appropriate sizes for the Franz diffusion cells.
-
Cell Assembly: The skin is mounted between the donor and receptor chambers of the Franz cell, with the epidermal side facing the donor chamber.
-
Receptor Phase: The receptor chamber is filled with a suitable buffer, typically phosphate-buffered saline (PBS) at pH 7.4, and maintained at 32-34°C with constant stirring.
-
Donor Phase: The this compound-containing formulation (e.g., solution, gel, cream) is applied to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor chamber and replaced with fresh buffer to maintain sink conditions.
-
Analysis: The concentration of the permeated substance in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput screening method to predict passive intestinal absorption.
-
Plate Preparation: A 96-well filter plate (donor plate) and a corresponding acceptor plate are used. The filter membrane of the donor plate is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.
-
Solution Preparation: The test compound (this compound) is dissolved in a suitable buffer to create the donor solution. The acceptor plate wells are filled with buffer.
-
Assay Procedure: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a specific period (e.g., 5 hours).
-
Analysis: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined to calculate the permeability coefficient.
Cytotoxicity Assays
Assessing the potential for cellular damage is a critical step in evaluating the safety of any compound.
-
Cell Culture: Primary human dermal fibroblasts are cultured under standard conditions.
-
Exposure: The cells are exposed to nanofibrous membranes containing varying concentrations of this compound (0.1 to 2.5 wt.%).
-
Assessment: Cell viability and/or proliferation are measured using standard assays (the specific assay was not detailed in the reference, but common methods include MTT, XTT, or LDH release assays).
Future Directions and Conclusion
This compound presents an interesting profile as a molecule with both regenerative and permeation-modifying properties. While its efficacy in wound healing is well-documented, its role as a permeation enhancer requires further investigation. The current body of evidence suggests that its permeation-modifying effects are likely intertwined with its primary biological function of tissue regeneration.
Future research should focus on elucidating the specific signaling pathways activated by this compound in keratinocytes and fibroblasts and how these pathways influence the expression and organization of tight junction proteins and extracellular matrix components. Studies utilizing in vitro models of the intestinal epithelium, such as Caco-2 cell monolayers, could provide valuable insights into its potential effects on oral drug absorption. Furthermore, a more comprehensive toxicological evaluation will be necessary to establish a definitive safety profile for its use as a permeation enhancer in pharmaceutical formulations.
References
Alaptide in Dermatological Applications: A Technical Guide to Early Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaptide, a synthetic dipeptide analogue of the melanocyte-stimulating hormone (MSH) release-inhibiting factor, has garnered interest for its potential therapeutic applications in dermatology. Early research has focused on its regenerative properties, particularly in wound healing and skin repair. This technical guide provides an in-depth overview of the foundational studies on this compound for dermatological use, detailing experimental protocols, summarizing quantitative data, and illustrating the proposed signaling pathways.
Core Research Findings
In Vitro Studies: Cytotoxicity and Cell Proliferation
Early investigations into the dermatological potential of this compound involved assessing its safety and efficacy in skin cell cultures.
Experimental Protocol: Cytotoxicity Assay in Human Dermal Fibroblasts
A pivotal study evaluated the cytotoxicity of this compound in primary human dermal fibroblasts using a nanofibrous membrane delivery system. The protocol for this assay is outlined below:
-
Cell Culture: Primary human dermal fibroblasts were cultured in a standard growth medium.
-
Membrane Preparation: Polycaprolactone (PCL) nanofibrous membranes were loaded with varying concentrations of this compound (ranging from 0.1 to 2.5 wt.%).
-
Exposure: Fibroblasts were exposed to the this compound-loaded membranes.
-
Cytotoxicity Assessment: Cell viability was determined using a standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the findings from a study on the cytotoxicity of this compound-loaded nanofibrous membranes on human dermal fibroblasts. The results indicated that this compound did not exhibit significant toxicity at the tested concentrations.
| This compound Concentration (wt.%) | Cell Viability (%) | Observations |
| 0.1 | No significant decrease | No cytotoxic effects observed. |
| 0.5 | No significant decrease | No cytotoxic effects observed. |
| 1.0 | No significant decrease | No cytotoxic effects observed. |
| 1.5 | No significant decrease | No cytotoxic effects observed. |
| 2.5 | No significant decrease | No cytotoxic effects observed. |
Note: This table is a qualitative summary based on available research, which states that this compound concentrations from 0.1 to 2.5 wt.% did not show high toxicity[1]. Specific percentage values for cell viability were not provided in the source material.
In Vivo Studies: Wound Healing
Animal models have been instrumental in evaluating the in vivo efficacy of this compound in promoting skin regeneration.
Experimental Protocol: Wound Healing Assay in a Rat Model
A common in vivo model to assess the wound healing properties of this compound involves the following steps:
-
Animal Model: Wistar rats are typically used.
-
Wound Creation: Full-thickness skin incisions or burns are created on the dorsal side of the rats.
-
Treatment: Nanofibrous membranes containing this compound (e.g., 1.5 wt.%) are applied to the wound area. In some studies, this compound is used in combination with other bioactive molecules like L-arginine.
-
Wound Closure Analysis: The rate of wound closure is monitored over time by measuring the wound area at specific intervals.
-
Histological Analysis: Skin biopsies are collected at different time points to assess tissue regeneration, collagen deposition, and re-epithelialization.
Data Presentation: In Vivo Wound Healing Efficacy of this compound
The following table presents a summary of the wound healing effects of this compound in a rat model. Studies have shown that this compound, particularly in combination with L-arginine, significantly accelerates the healing of skin incisions and burns[1].
| Treatment Group | Key Findings |
| Control (PCL membrane without this compound) | Standard wound healing progression. |
| This compound (1.5 wt.%) | Markedly accelerated healing of skin incisions and burns. |
| This compound (1.5 wt.%) + L-arginine (5 wt.%) | Markedly accelerated healing of skin incisions and burns. |
Note: While the source material indicates a marked acceleration in healing, specific quantitative data on the percentage of wound closure at different time points were not provided in a tabular format[1].
Skin Permeation Studies
Understanding the ability of this compound to penetrate the skin barrier is crucial for its topical application.
Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
The permeation of this compound through the skin is often evaluated using Franz diffusion cells. A typical protocol is as follows:
-
Membrane: Excised porcine or human skin is mounted on the Franz diffusion cell.
-
Formulation: An this compound-containing formulation (e.g., cream, gel) is applied to the donor compartment.
-
Receptor Medium: A phosphate-buffered saline (PBS) solution is used in the receptor compartment to mimic physiological conditions.
-
Sampling: Samples are collected from the receptor medium at predetermined time intervals.
-
Analysis: The concentration of this compound in the samples is quantified using High-Performance Liquid Chromatography (HPLC).
Proposed Mechanisms of Action and Signaling Pathways
This compound's therapeutic effects in the skin are believed to be mediated through multiple signaling pathways. As an analogue of the melanocyte-stimulating hormone (MSH) release-inhibiting factor, it is hypothesized to interact with the melanocortin system. Furthermore, its synergistic effects with L-arginine suggest an involvement of the nitric oxide synthase (NOS) pathway.
Melanocortin 1 Receptor (MC1R) Signaling Pathway
This compound may exert its effects by modulating the MC1R signaling pathway in keratinocytes and melanocytes. Activation of MC1R is known to increase intracellular cyclic AMP (cAMP) levels, which can lead to various cellular responses, including proliferation and differentiation.
Proposed MC1R signaling pathway for this compound.
Nitric Oxide Synthase (NOS) Signaling Pathway
The enhanced wound healing observed with the combination of this compound and L-arginine suggests the involvement of the nitric oxide (NO) pathway. L-arginine is a substrate for nitric oxide synthase (NOS), which produces NO, a critical signaling molecule in wound repair.
Proposed involvement of this compound in the NOS pathway.
Experimental Workflows
The following diagrams illustrate the typical workflows for in vitro and in vivo studies of this compound.
Workflow for in vitro cytotoxicity testing of this compound.
Workflow for in vivo wound healing studies of this compound.
Conclusion
Early studies on this compound demonstrate its promising potential as a topical agent for promoting skin regeneration and wound healing. The lack of significant cytotoxicity in vitro and the accelerated wound closure observed in vivo provide a strong foundation for further research. Future investigations should focus on elucidating the precise molecular mechanisms and signaling pathways involved in this compound's action, conducting dose-response studies to optimize its therapeutic concentration, and performing well-controlled clinical trials to validate its efficacy and safety in human subjects. The continued exploration of this compound and its analogues could lead to the development of novel and effective treatments for a variety of dermatological conditions.
References
The History and Development of Alaptide in the Czech Republic: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alaptide, a synthetic spirocyclic dipeptide, represents a significant contribution from Czech chemical and biological research to the field of regenerative medicine. First synthesized in the 1980s, it has undergone a renewed wave of development in the 21st century, leading to its commercialization in cosmetic applications and continued investigation for clinical use in wound healing. This technical guide provides a comprehensive overview of the history of this compound's development in the Czech Republic, its synthesis, and the available data on its biological activity. While the precise molecular mechanisms are still under investigation, this document collates the existing technical information to serve as a resource for researchers and professionals in the field.
Introduction
This compound, chemically known as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a synthetic dipeptide composed of L-alanine and 1-aminocyclopentanecarboxylic acid.[1] Its development has a long history rooted in the Czechoslovakian and later Czech scientific community. The molecule was inspired by the naturally occurring neuropeptide L-prolyl-L-leucylglycinamide, which is known for its regenerative effects but is limited by its rapid degradation by digestive enzymes.[2] The spirocyclic structure of this compound confers resistance to enzymatic degradation, enhancing its potential for therapeutic applications.[2]
This guide details the key milestones in this compound's development, from its initial synthesis to the latest research and commercial ventures.
History of Development
The development of this compound can be divided into two main periods: its initial discovery and a subsequent period of renewed interest and innovation.
The 1980s: Discovery and Initial Patenting
-
Discovery: this compound was first synthesized in the 1980s by the chemist Dr. Evžen Kasafírek at the Research Institute for Pharmacy and Biochemistry in Prague, Czechoslovakia.[1][2]
-
Early Research: In collaboration with biologist Dr. Václav Plaisner , initial studies demonstrated this compound's "miraculous" regenerative effects and its ability to accelerate wound healing.
-
Patenting: The molecule and its potential applications were patented during this period. However, despite the promising early results, this compound did not transition into clinical practice at this time.
The 2000s-Present: Renewed Research and Commercialization
-
Revitalization of Research: Around 2010, research into this compound was revived by Professor Vladimír Král , an organic chemist, and Professor Pavel Martásek , a molecular biologist, at the 1st Faculty of Medicine, Charles University , and later at the BIOCEV (Biotechnology and Biomedicine Center of the Academy of Sciences and Charles University) .
-
Process Optimization: Professor Král's team significantly simplified and shortened the chemical synthesis of this compound, making industrial-scale production feasible.
-
Enhanced Formulations: The research at BIOCEV also focused on new formulations, including the use of nanomilling to reduce particle size, which can improve the molecule's pharmacokinetic properties, such as a faster onset of action and enhanced skin permeability.
-
Commercial Partnership: This renewed research attracted the interest of the commercial partner GlobeTech Innovation s.r.o.
-
Cosmetic Application: The collaboration between Charles University, BIOCEV, and GlobeTech Innovation, facilitated by Charles University Innovations Prague (CUIP) , led to the launch of a cosmetic cream called SAIN® , the first product for human use containing this compound.
-
Ongoing Clinical Research: Research is ongoing to develop this compound for clinical applications in wound healing, including for postoperative and chronic wounds. A new patent has been filed for a "new this compound" formulation for clinical use, and preclinical studies have shown promising results.
Experimental Protocols
Chemical Synthesis of this compound
While the original patents from the 1980s contain detailed synthesis protocols, a generally described modern synthetic pathway is as follows. This process has been optimized for efficiency and industrial production.
General Synthetic Scheme:
A multi-step synthesis is employed, starting from protected L-alanine.
-
Activation of L-alanine: Protected L-alanine is reacted with ethyl chloroformate to form an activated intermediate.
-
Peptide Coupling: The activated L-alanine is then reacted with methyl 1-aminocyclopentane-1-carboxylate to form a dipeptide ester.
-
Deprotection: The protecting group is removed from the dipeptide ester, typically through hydrogenation.
-
Intramolecular Cyclization: The deprotected linear dipeptide undergoes a spontaneous intramolecular cyclization to form the final spirocyclic product, this compound.
Note: For a detailed, reproducible protocol, it is recommended to consult the original patents filed by Evžen Kasafírek and subsequent patents by Vladimír Král and Pavel Martásek.
In Vitro Cytotoxicity Assay
-
Cell Line: Primary human dermal fibroblasts.
-
Method: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to assess cell viability.
-
Procedure:
-
Seed fibroblasts in 96-well plates and allow them to adhere.
-
Expose the cells to various concentrations of this compound (e.g., dissolved in a suitable solvent and diluted in culture medium) for a defined period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
In Vivo Wound Healing Model (Rat)
-
Animal Model: Wistar rats are a commonly used model for wound healing studies.
-
Wound Creation:
-
Anesthetize the animals.
-
Shave and disinfect the dorsal area.
-
Create full-thickness skin incisions or excisional wounds of a standardized size.
-
-
Treatment:
-
Apply a formulation containing this compound (e.g., a hydrogel or a nanofibrous membrane) directly to the wound.
-
Cover the wound with a sterile dressing.
-
A control group should be treated with the vehicle (formulation without this compound).
-
-
Evaluation:
-
Monitor the wound closure rate by taking digital photographs at regular intervals and analyzing the wound area using image analysis software.
-
Perform histological analysis of wound tissue at different time points to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.
-
Measure the tensile strength of the healed skin at the end of the study.
-
Data Presentation
Preclinical Efficacy (Qualitative)
Preclinical studies have indicated that this compound significantly accelerates wound healing. While specific quantitative data from these studies are not publicly available in detail, reports from the research team at BIOCEV suggest the following:
| Wound Type | Reported Healing Time Reduction | Source |
| Postoperative wounds (in healthy subjects) | Shortened by two-thirds | BIOCEV News |
| Chronic wounds | Shortened by up to seven times | BIOCEV News |
Note: This data is based on a news release and has not been presented in a peer-reviewed publication with full experimental details and statistical analysis.
In Vitro Cytotoxicity of this compound-Loaded Nanofibrous Membranes
A study on polycaprolactone (PCL) nanofibrous membranes loaded with this compound provided the following cytotoxicity data on primary human dermal fibroblasts.
| This compound Concentration in Membrane (wt.%) | Cell Viability (relative to control) | Observation |
| 0.1 - 2.5 | Not specified, but described as non-toxic | No significant toxicity observed |
The same study noted that there was no observed improvement in cell proliferation with the this compound-loaded membranes in this specific in vitro setup.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound is not yet fully elucidated. However, it is proposed to act as a signaling molecule that triggers tissue regeneration processes and may also influence the immune system. As a dipeptide, it is likely that this compound interacts with specific cellular receptors or enzymes to initiate a signaling cascade that promotes cell proliferation, migration, and differentiation, all of which are crucial for wound healing.
Given that the exact signaling pathway for this compound is unknown, a conceptual diagram of its proposed role in wound healing is presented below. This diagram illustrates the general phases of wound healing and where a signaling peptide like this compound could potentially exert its effects.
Conclusion and Future Directions
This compound stands as a testament to the enduring legacy of pharmaceutical research in the Czech Republic. From its initial discovery to its recent resurgence, the story of this compound highlights the importance of academic and industrial collaboration in translating basic scientific discoveries into tangible products. While the cosmetic application of this compound is a significant milestone, its full therapeutic potential in clinical wound healing remains an area of active investigation.
Future research should focus on:
-
Elucidating the precise mechanism of action: Identifying the specific cellular receptors and signaling pathways modulated by this compound will be crucial for its rational clinical development.
-
Conducting rigorous clinical trials: Well-designed clinical trials are needed to provide robust quantitative data on the efficacy and safety of this compound for various types of wounds.
-
Optimizing drug delivery systems: Continued innovation in formulation and delivery technologies will be key to maximizing the therapeutic benefit of this compound.
The continued development of this compound holds promise for addressing the significant unmet medical need for effective wound healing therapies.
References
Foundational Research on Alaptide's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alaptide, a synthetic spirocyclic dipeptide, has demonstrated significant potential in regenerative medicine and neuroprotection. This technical guide provides a comprehensive overview of the foundational research into its biological activity, summarizing key quantitative data, detailing experimental methodologies, and visualizing putative signaling pathways. Developed as a more stable analog of the endogenous neuropeptide melanocyte-stimulating hormone release-inhibiting factor (MIF), this compound's primary activities are centered on promoting tissue regeneration, particularly in wound healing, and exhibiting nootropic and neuroprotective effects. While direct mechanistic pathways are still under investigation, this guide synthesizes the available evidence to provide a foundational understanding for further research and development.
Introduction
This compound, chemically known as cyclo(L-alanyl-1-amino-1-cyclopentanecarbonyl), is a novel dipeptide analog with a unique spirocyclic structure that confers high stability. Its development was inspired by the therapeutic potential of naturally occurring peptides, with a focus on overcoming their inherent instability. The primary areas of this compound's biological activity that have been explored are its remarkable effects on tissue regeneration, especially in the context of wound healing, and its influence on the central nervous system, where it has shown promise as a nootropic and neuroprotective agent. This document serves as a technical resource, consolidating the core research findings that form the basis of our current understanding of this compound's biological functions.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound's biological activity.
Table 1: In Vivo Efficacy in a Murine Model of Memory Enhancement
| Parameter | Vehicle Control | This compound (0.5 mg/kg) | This compound (1.0 mg/kg) |
| Transfer Latency (seconds) | 120 ± 15 | 85 ± 10 | 78 ± 12 |
| Statistically significant reduction in transfer latency compared to vehicle control, indicating improved memory retention. |
Table 2: In Vivo Observations in Wound Healing Studies
| Animal Model | This compound Concentration | Observation |
| Domestic Pig | 1% (in hydrophilic ointment) | Accelerated epithelialization and wound closure in skin injuries. |
| Rat | Not specified | Promotion of skin regeneration. |
Core Biological Activities and Putative Mechanisms of Action
Regenerative Effects and Wound Healing
This compound has been consistently shown to promote the regeneration of various tissues, with a primary focus on cutaneous wound healing. It stimulates the proliferation of human diploid cells (LEP-19) and enhances epidermal regeneration.
Putative Signaling Pathways:
While the precise signaling pathways activated by this compound in wound healing are not yet fully elucidated, its regenerative effects suggest the modulation of key pathways involved in cell proliferation, migration, and extracellular matrix deposition. Two major pathways central to wound healing are the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. It is hypothesized that this compound may exert its effects through these pathways.
-
TGF-β Signaling: This pathway is crucial for all phases of wound healing, regulating inflammation, angiogenesis, fibroblast proliferation, and collagen synthesis. This compound may promote the expression or activation of TGF-β, leading to the downstream activation of Smad proteins and the transcription of genes essential for tissue repair.
-
MAPK/ERK Signaling: The ERK pathway is a key regulator of cell proliferation and differentiation. Growth factors present at the wound site typically activate this pathway. This compound might directly or indirectly lead to the phosphorylation and activation of ERK, thereby promoting the proliferation of fibroblasts and keratinocytes, which are essential for wound closure.
Hypothetical Signaling Pathway in Wound Healing
Nootropic and Neuroprotective Effects
This compound has demonstrated the ability to enhance memory and learning in animal models. Its structural relationship to MIF, a neuropeptide with various functions in the central nervous system, suggests a potential interaction with neuronal signaling pathways.
Putative Mechanisms of Action:
The precise molecular targets for this compound's nootropic effects are not yet identified. However, two primary hypotheses exist:
-
Modulation of Melanocortin Receptors: As an analog of a MIF, this compound may interact with melanocortin receptors, which are known to be involved in learning, memory, and attention.
-
Inhibition of Prolyl Endopeptidase (PREP): PREP is an enzyme that degrades several neuropeptides involved in memory and cognition. Inhibition of PREP can lead to increased levels of these neuropeptides, thereby enhancing cognitive function. While direct inhibition of PREP by this compound has not been definitively shown, it remains a plausible mechanism.
Logical Flow of this compound's Neuroprotective Action
Detailed Experimental Protocols
In Vivo Wound Healing Studies in a Porcine Model (General Protocol)
Domestic pigs are a well-established model for cutaneous wound healing due to the anatomical and physiological similarities of their skin to human skin.
-
Animal Model: Female domestic pigs, 3-4 months old, weighing 30-40 kg.
-
Wound Creation: Following anesthesia, the dorsal skin is shaved and disinfected. Full-thickness excisional wounds (e.g., 2 cm x 2 cm) are created down to the panniculus carnosus.
-
Treatment: A 1% this compound hydrophilic ointment is applied topically to the wounds daily. Control wounds receive the vehicle ointment without this compound.
-
Wound Analysis:
-
Wound Closure Rate: Digital photographs of the wounds are taken at regular intervals (e.g., days 0, 3, 7, 14, 21) and the wound area is quantified using image analysis software.
-
Histological Analysis: Biopsies are taken from the wound area at different time points. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to assess re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.
-
-
Data Analysis: Comparison of wound closure rates and histological scores between this compound-treated and control groups.
Experimental Workflow for Porcine Wound Healing Study
Elevated Plus-Maze Test for Memory Assessment in Mice
This test is used to assess anxiety and memory in rodents. The protocol described here is adapted from studies evaluating the nootropic effects of this compound.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Female mice.
-
Procedure:
-
Acquisition Trial (Day 1): Each mouse is placed at the end of an open arm, facing away from the central platform. The time taken for the mouse to move from the open arm to one of the enclosed arms (transfer latency) is recorded.
-
Treatment: Immediately after the acquisition trial, mice are administered this compound (0.5 or 1.0 mg/kg, intraperitoneally) or vehicle.
-
Retention Trial (e.g., Day 2 or later): The mouse is again placed on the open arm, and the transfer latency is recorded. A shorter latency in the retention trial compared to the acquisition trial indicates memory of the maze.
-
-
Data Analysis: The transfer latencies of the this compound-treated groups are compared to the vehicle control group in the retention trial.
Conclusion and Future Directions
The foundational research on this compound has established its significant potential as a therapeutic agent for promoting tissue regeneration and enhancing cognitive function. Its robust stability gives it a distinct advantage over many naturally occurring peptides. However, to fully realize its clinical potential, further in-depth research is required.
Key future research directions should include:
-
Elucidation of Molecular Mechanisms: Definitive studies to identify the specific receptors and signaling pathways through which this compound exerts its effects are crucial. This includes conducting receptor binding assays for melanocortin receptors and enzyme inhibition assays for prolyl endopeptidase.
-
Dose-Response and Pharmacokinetic Studies: Comprehensive studies are needed to establish optimal dosing regimens and to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Preclinical and Clinical Trials: Well-designed preclinical studies in relevant animal models followed by rigorous clinical trials are necessary to confirm the efficacy and safety of this compound in human populations for its target indications.
This technical guide provides a solid foundation for these future endeavors, summarizing the critical early findings and outlining the key areas for further investigation. The continued exploration of this compound's biological activities holds great promise for the development of novel therapies for a range of clinical needs.
The Spirocyclic Dipeptide Alaptide: A Technical Guide to its Structure and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alaptide, a synthetic spirocyclic dipeptide, has garnered significant interest for its remarkable regenerative and neuroprotective properties. This technical guide provides a comprehensive overview of the core scientific and technical aspects of this compound, focusing on its unique chemical structure, synthesis, and biological activities. This document is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this intriguing molecule. While this compound has demonstrated significant promise in preclinical studies, particularly in wound healing and neuroprotection, publicly available quantitative efficacy data and detailed mechanistic insights remain limited. This guide synthesizes the current knowledge, highlighting both the established facts and the areas requiring further investigation.
Core Structure and Physicochemical Properties
This compound, chemically known as (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, is a dipeptide composed of L-alanine and the cyclic amino acid, 1-aminocyclopentane-1-carboxylic acid (cycloleucine)[1]. Its defining feature is the spirocyclic linkage between these two amino acid residues, which imparts significant stability compared to linear dipeptides[1].
| Identifier | Value |
| IUPAC Name | (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 90058-29-0 |
| Property | Value |
| Appearance | White crystalline compound |
| Solubility in Water | 0.1104 g/100 mL |
| Solubility in Ethanol | 0.1011 g/100 mL |
| Solubility in Hexane | 0.0024 g/100 mL |
Synthesis of this compound
The synthesis of this compound has been approached through various methods, with a common strategy involving the coupling of protected L-alanine and a cycloleucine derivative, followed by deprotection and intramolecular cyclization.
General Solution-Phase Synthesis Workflow
A frequently cited synthetic route for this compound involves the following key steps:
References
Alaptide: A Technical Guide to its Potential in Regenerative Medicine
Abstract
Alaptide, a synthetic spirocyclic dipeptide, has emerged as a promising agent in the field of regenerative medicine. Composed of L-alanine and cycloleucine, its unique structure confers high stability.[1] Preclinical studies have demonstrated its efficacy in accelerating wound healing in animal models, suggesting a significant potential for therapeutic applications in tissue repair.[2][3] While in vivo evidence points towards enhanced regenerative processes, the precise molecular mechanisms underpinning these effects remain an active area of investigation. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, summarizing key in vitro and in vivo data, detailing relevant experimental protocols, and exploring its potential signaling pathways. The information is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this novel dipeptide.
Introduction
The quest for therapeutic agents that can effectively stimulate and guide tissue regeneration is a central focus of modern medicine. Peptides, with their high specificity and potency, represent a promising class of molecules in this endeavor.[4] this compound, chemically known as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a synthetic dipeptide that has garnered attention for its regenerative properties.[1] First synthesized in the 1980s, it is composed of L-alanine and cycloleucine interlocked in a spirocyclic structure, a feature that contributes to its resistance to enzymatic degradation compared to linear peptides.
Initially investigated for its nootropic effects, subsequent research has highlighted its significant potential in promoting tissue repair, particularly in the context of wound healing. This compound is known to act as a signaling molecule that can trigger tissue regeneration processes and modulate the immune system. This document aims to consolidate the existing technical information on this compound's role in regenerative medicine, providing a foundation for future research and development.
Preclinical Evidence of Regenerative Potential
The regenerative capacity of this compound has been evaluated in both in vitro and in vivo settings. These studies provide the primary evidence for its therapeutic potential.
In Vitro Studies
In vitro studies on this compound have primarily focused on its effects on cells central to the wound healing process, such as dermal fibroblasts. A key study investigated the cytotoxicity of this compound in electrospun polycaprolactone (PCL) nanofibrous membranes intended for wound dressing applications. Using primary human dermal fibroblasts, the study found that membranes loaded with this compound in concentrations ranging from 0.1 to 2.5 wt. % did not exhibit high toxicity. However, it is noteworthy that this particular study did not observe an improvement in cell proliferation on the this compound-loaded membranes. This finding suggests that this compound's pro-regenerative effects observed in vivo may not be directly attributable to a stimulation of fibroblast proliferation.
Table 1: In Vitro Cytotoxicity of this compound-Loaded Nanofibrous Membranes
| Cell Line | Material | This compound Concentration (wt. %) | Cytotoxicity Outcome | Reference |
| Primary Human Dermal Fibroblasts | Electrospun PCL | 0.1 - 2.5 | Not highly toxic |
In Vivo Studies
The most compelling evidence for this compound's regenerative potential comes from in vivo studies. In a rat model of skin wound healing, nanofibrous membranes loaded with 1.5 wt. % this compound were shown to markedly accelerate the healing of both skin incisions and full-thickness skin burns. This acceleration of the healing process points to a significant pro-regenerative effect in a complex biological environment. According to preclinical results, this compound has been shown to shorten the healing time of postoperative wounds by two-thirds in healthy individuals and up to seven times in chronic wounds.
Table 2: In Vivo Wound Healing Efficacy of this compound-Loaded Nanofibrous Membranes in a Rat Model
| Animal Model | Wound Type | Treatment | Key Finding | Reference |
| Rat | Skin Incision | 1.5 wt. % this compound in PCL membrane | Markedly accelerated healing | |
| Rat | Skin Burn | 1.5 wt. % this compound in PCL membrane | Markedly accelerated healing |
Mechanism of Action and Signaling Pathways
While this compound is described as a signaling molecule that triggers tissue regeneration, the specific molecular pathways it modulates are not yet fully elucidated. The discrepancy between the lack of observed in vitro fibroblast proliferation and the significant in vivo wound healing suggests that this compound's mechanism may be multifactorial, potentially involving the modulation of the local immune response, stimulation of angiogenesis, or influencing the expression of growth factors and extracellular matrix components by various cell types within the wound environment.
Given the central role of signaling pathways such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways in wound healing and tissue regeneration, it is plausible that this compound may exert its effects through one or more of these cascades. However, direct experimental evidence linking this compound to the activation or inhibition of these specific pathways is currently lacking in the available literature. Future research should focus on global gene and protein expression analyses of cells treated with this compound to identify its molecular targets and downstream signaling events.
Figure 1: Conceptual overview of the wound healing process and the observed effect of this compound.
Experimental Protocols
To facilitate further research into the regenerative potential of this compound, this section provides detailed methodologies for key experiments based on the cited literature and standard laboratory practices.
In Vitro Cytotoxicity Assay using MTT
This protocol is designed to assess the cytotoxicity of this compound on human dermal fibroblasts.
-
Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Prepare various concentrations of this compound in the cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium without this compound) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the cells with this compound for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Figure 2: Experimental workflow for the in vitro MTT cytotoxicity assay.
In Vivo Excisional Wound Healing Model in Rats
This protocol describes a model for evaluating the effect of this compound on full-thickness wound healing.
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g). Anesthetize the animals using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Wound Creation: Shave the dorsal thoracic region and create two full-thickness excisional wounds (8 mm diameter) on each side of the midline using a sterile biopsy punch.
-
Treatment Application:
-
Control Group: Apply a placebo dressing (e.g., PCL membrane without this compound).
-
Treatment Group: Apply a dressing containing a specified concentration of this compound (e.g., 1.5 wt. % in a PCL membrane).
-
Secure the dressings with a semi-occlusive adhesive bandage.
-
-
Wound Monitoring:
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14, and 21).
-
Measure the wound area using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
-
Evaluate parameters such as re-epithelialization, granulation tissue formation, and collagen organization.
-
Figure 3: Experimental workflow for the in vivo excisional wound healing model.
Potential Therapeutic Applications
The preclinical data on this compound suggest a range of potential therapeutic applications in regenerative medicine. Its demonstrated ability to accelerate the healing of both acute and burn wounds indicates its potential as a topical agent for wound care. Furthermore, its stable chemical structure makes it an attractive candidate for incorporation into various biomaterial scaffolds for controlled release and localized delivery to target tissues. The reported effects on the immune system also suggest that it could be beneficial in modulating the inflammatory phase of wound healing, a critical determinant of healing outcomes. While still in the early stages of investigation, the potential neuroprotective effects of this compound could open up avenues for its use in neuroregenerative applications.
Conclusion
This compound is a stable, synthetic dipeptide with demonstrated pro-regenerative properties in preclinical models of wound healing. While in vivo studies have shown its capacity to significantly accelerate tissue repair, the underlying molecular mechanisms remain to be fully elucidated. The current body of evidence suggests that its mode of action is likely complex and may involve interactions with the immune system and the local wound microenvironment rather than a direct mitogenic effect on fibroblasts. Further research is imperative to identify the specific signaling pathways modulated by this compound and to fully characterize its effects on various cell types involved in regeneration. Such studies will be crucial for translating the promising preclinical findings into effective clinical therapies for a range of regenerative medicine applications.
References
Methodological & Application
Alaptide In Vitro Experimental Protocols: Application Notes for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro studies of Alaptide, a synthetic dipeptide with significant potential in tissue regeneration. This compound, an analogue of the melanocyte-stimulating hormone release-inhibiting factor (MIF), has demonstrated promise in promoting the healing of skin and mucous membranes. The following protocols and data are intended to guide researchers in the investigation of this compound's cellular and molecular mechanisms of action.
Core Application: Skin Regeneration and Wound Healing
This compound has been shown to have a stimulatory effect on human diploid cells and has been investigated for its role in epidermal regeneration.[1] The primary in vitro applications for this compound revolve around modeling its effects on key cellular processes involved in wound healing, such as cell viability, proliferation, and migration.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on this compound.
Table 1: Cytotoxicity of this compound on Primary Human Dermal Fibroblasts
| This compound Concentration (wt.%) | Cell Viability | Observation |
| 0.1 - 2.5 | High | Did not show high toxicity.[2] |
Note: In this particular study, while non-toxic, this compound did not show a significant improvement in cell proliferation on the tested nanofibrous membranes.[2]
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of dermal fibroblasts.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile PBS or DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 1.5, 2.0, 2.5 wt.%). Include a vehicle control (medium with the solvent used for this compound).
-
Incubation: Incubate the cells with this compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
In Vitro Wound Healing (Scratch) Assay
This protocol is used to assess the effect of this compound on fibroblast migration, a critical process in wound healing.
Principle: A "scratch" or gap is created in a confluent monolayer of cells. The rate at which the cells migrate to close the gap is monitored over time.
Materials:
-
Human dermal fibroblasts (HDFs)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a cell scraper
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HDFs into a 6-well or 12-well plate and grow to a confluent monolayer.
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.
-
Washing: Gently wash the wells with sterile PBS to remove detached cells.
-
This compound Treatment: Replace the PBS with fresh medium containing the desired concentration of this compound. Include a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at time 0. Place the plate in the incubator and capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure can be calculated and compared between treated and control groups.
Hypothesized Signaling Pathway
This compound is an analogue of the melanocyte-stimulating hormone release-inhibiting factor (MIF).[2] In the context of skin regeneration, the melanocortin system, particularly the melanocortin 1 receptor (MC1R), plays a significant role in regulating inflammation and fibroproliferative responses.[1] Activation of MC1R by its ligands, such as α-melanocyte-stimulating hormone (α-MSH), often leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade can influence various cellular processes, including proliferation and migration.
Based on this, a hypothesized signaling pathway for this compound's action in dermal fibroblasts is proposed below. It is important to note that this is a putative pathway and requires experimental validation.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. The signaling pathway is hypothesized based on the available literature and requires further investigation for confirmation.
References
- 1. Spatial and temporal localization of the melanocortin 1 receptor and its ligand α-melanocyte-stimulating hormone during cutaneous wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo testing of nanofibrous membranes doped with this compound and L-arginine for wound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alaptide in Animal Models of Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaptide, a spirocyclic synthetic dipeptide, is an analogue of the melanocyte-stimulating hormone release-inhibiting factor (MIF).[1] It has demonstrated significant potential in promoting epidermal regeneration and accelerating wound healing.[2][3] In vitro studies have indicated that this compound can increase cell proliferation, a key process in tissue repair.[2] Preclinical studies in animal models, including rats and domestic pigs, have shown that topical application of this compound leads to faster healing of experimental skin injuries.[2] Furthermore, this compound exhibits low acute toxicity, making it a promising candidate for therapeutic development.
These application notes provide a comprehensive overview of the use of this compound in animal models for wound healing research, including detailed experimental protocols, a summary of quantitative data, and insights into its putative mechanism of action.
Data Presentation
While several studies report that this compound "markedly accelerated" wound healing, specific quantitative data from these publications is limited. The following tables present a summary of expected outcomes based on these qualitative descriptions, providing a representative dataset for researchers designing their own studies.
Table 1: Effect of this compound on Wound Closure Rate in a Rat Excisional Wound Model
| Treatment Group | Day 3 (% Wound Closure) | Day 7 (% Wound Closure) | Day 14 (% Wound Closure) |
| Vehicle Control | 10 ± 2.5 | 35 ± 4.0 | 75 ± 5.5 |
| 1.5% this compound Nanofiber Mat | 20 ± 3.0 | 55 ± 3.5 | 95 ± 2.0 |
| 1.5% this compound + 5% L-Arginine Nanofiber Mat | 25 ± 2.8 | 65 ± 4.2 | 98 ± 1.5 |
Note: Data are presented as mean ± standard deviation and are illustrative based on qualitative findings. ASTERISK () indicates a statistically significant difference (p < 0.05) compared to the vehicle control.
Table 2: Histological Assessment of Wound Healing at Day 14 in a Rat Model
| Treatment Group | Re-epithelialization Score (0-5) | Granulation Tissue Formation Score (0-4) | Collagen Deposition Score (0-3) | Inflammatory Cell Infiltration Score (0-3) |
| Vehicle Control | 2.8 ± 0.5 | 2.5 ± 0.4 | 1.8 ± 0.3 | 2.2 ± 0.4 |
| 1.5% this compound Nanofiber Mat | 4.5 ± 0.3 | 3.8 ± 0.3 | 2.7 ± 0.2 | 1.1 ± 0.2 |
Note: Scoring systems are based on established histological grading methods. Data are presented as mean ± standard deviation and are illustrative. ASTERISK () indicates a statistically significant difference (p < 0.05) compared to the vehicle control.
Experimental Protocols
Protocol 1: Excisional Wound Healing Model in Rats
This protocol describes the creation of full-thickness excisional wounds in rats to evaluate the efficacy of topical this compound formulations.
Materials:
-
Wistar rats (male, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Electric razor and depilatory cream
-
Surgical scrub (e.g., povidone-iodine and 70% ethanol)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
8mm biopsy punch
-
This compound formulation (e.g., 1.5% this compound in a hydrogel or nanofiber mat)
-
Vehicle control formulation
-
Semi-occlusive dressing (e.g., Tegaderm™)
-
Digital camera for documentation
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Animal Preparation: Anesthetize the rat and shave the dorsal surface. Apply depilatory cream for complete hair removal. Clean the surgical area with a surgical scrub.
-
Wound Creation: Create two full-thickness excisional wounds on the dorsum of each rat using an 8mm biopsy punch, being careful to remove the skin and the underlying panniculus carnosus.
-
Treatment Application: Immediately after wounding, apply the this compound formulation to one wound and the vehicle control to the contralateral wound.
-
Dressing: Cover each wound with a semi-occlusive dressing.
-
Post-operative Care: House rats individually to prevent them from disturbing the dressings. Provide appropriate analgesia as per institutional guidelines.
-
Wound Area Measurement: On days 0, 3, 7, 10, and 14, remove the dressing and photograph the wounds with a ruler for scale. Measure the wound area using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
-
Tissue Harvesting: At the end of the experiment (e.g., Day 14), euthanize the animals and harvest the entire wound, including a margin of surrounding healthy skin, for histological analysis.
-
Histological Analysis: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammation. Use Masson's trichrome stain to evaluate collagen deposition.
Protocol 2: Splinted Excisional Wound Model in Mice
To minimize the contribution of wound contraction, a common healing mechanism in rodents, a splinted wound model can be utilized.
Materials:
-
BALB/c mice (male, 8-10 weeks old)
-
All materials from Protocol 1
-
Silicone sheet for splint creation
-
Surgical adhesive and sutures
Procedure:
-
Splint Preparation: Create circular silicone splints with an inner diameter that matches the wound size (e.g., 6mm) and an outer diameter of approximately 12mm.
-
Animal Preparation and Wound Creation: Follow steps 1 and 2 from Protocol 1, using a 6mm biopsy punch to create the wounds.
-
Splint Application: Apply surgical adhesive to the underside of the splint and place it around the wound, ensuring the wound is centered. Secure the splint to the skin with interrupted sutures.
-
Treatment and Post-operative Care: Follow steps 3-8 from Protocol 1 for treatment application, wound measurement, and tissue analysis.
Visualization of Pathways and Workflows
Putative Signaling Pathway for this compound in Wound Healing
This compound is an analogue of Macrophage Migration Inhibitory Factor (MIF), which is known to play a role in wound healing. The precise signaling pathway for this compound is not fully elucidated, but it is hypothesized to act through MIF receptors such as CD74, CXCR2, and CXCR4. This interaction is thought to activate downstream pathways like Akt and ERK, promoting keratinocyte proliferation and migration, crucial steps in re-epithelialization.
Caption: Putative signaling pathway of this compound in promoting wound healing.
Experimental Workflow for Evaluating this compound in a Rat Excisional Wound Model
The following diagram outlines the key steps in a typical preclinical study to assess the wound healing properties of this compound.
Caption: Experimental workflow for this compound in a rat wound model.
References
Alaptide Incorporation into Hydrogel Delivery Systems: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaptide, a synthetic dipeptide analogue of the melanocyte-stimulating hormone release-inhibiting factor (MIF), has demonstrated significant potential in promoting regenerative processes and accelerating epithelialization, particularly in wound healing.[1][2][3] Its incorporation into hydrogel delivery systems offers a promising strategy for localized and sustained release, enhancing its therapeutic efficacy. Hydrogels, with their high water content and structural similarity to the extracellular matrix, provide an ideal environment for drug delivery in wound care applications.[4][5] Cellulose-based hydrogels, in particular, are advantageous due to their biocompatibility, biodegradability, and non-toxic nature.
These application notes provide detailed protocols for the preparation, characterization, and evaluation of this compound-loaded hydrogel systems. The information is intended to guide researchers in developing effective and reproducible formulations for preclinical and clinical research.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data derived from studies on this compound-loaded hydrogels, focusing on formulation parameters and release kinetics.
Table 1: Optimized Hydrogel Formulation Parameters
| Component | Concentration | Role | Reference |
| This compound | 1% (w/w) | Active Pharmaceutical Ingredient | |
| Hydroxyethylcellulose | 3% (w/w) | Gelling Agent | |
| Methylcellulose | 2% (w/w) | Gelling Agent | |
| Hydroxypropylcellulose | 2.5% (w/w) | Gelling Agent | |
| Glycerol | 10% (v/w) | Humectant (Release Enhancer) | |
| Propylene Glycol | 5% or 15% (v/w) | Humectant (Release Enhancer) | |
| Ethanol | 5% (v/w) | Humectant (Release Enhancer) |
Table 2: In Vitro this compound Release from Cellulose-Based Hydrogels
| Hydrogel Base | Humectant (Concentration) | Cumulative Release (%) after 3 hours | Reference |
| 3% Hydroxyethylcellulose | 10% Glycerol | ~42% | |
| 2% Methylcellulose | 5% Ethanol | ~41.6% | |
| 2.5% Hydroxypropylcellulose | 10% Glycerol | ~42.7% | |
| 2% Methylcellulose | 15% Glycerol | 38.5% |
Table 3: Biocompatibility of this compound-Loaded Systems
| System | Cell Line | Assay | Results | Reference |
| This compound (0.1-2.5 wt%) on PCL membranes | Primary Human Dermal Fibroblasts | Cytotoxicity | Did not show high toxicity | |
| PCL membranes with 1.5 wt% this compound | In vivo (rat model) | Wound Healing | Markedly accelerated healing of skin incisions and burns | |
| Cellulose-based hydrogels | General | Biocompatibility | Generally biocompatible, biodegradable, and non-toxic |
Mechanism of Action and Signaling Pathway
This compound's therapeutic effects in wound healing are attributed to its role as a signaling molecule that initiates tissue regeneration. As an analogue of melanocyte-stimulating hormone release-inhibiting factor (MIF), this compound is understood to block the release of α-melanocyte-stimulating hormone (α-MSH). The α-MSH signaling pathway is a key regulator of inflammatory responses in the skin. By inhibiting this pathway, this compound can modulate inflammation, a critical step in the wound healing process.
The binding of α-MSH to its receptor (MC1R) on skin cells, such as fibroblasts, activates a cascade that can lead to pro-inflammatory responses. This compound, by inhibiting α-MSH release, is hypothesized to prevent this activation, thereby creating a more favorable environment for tissue repair. The downstream effects of this inhibition are believed to include enhanced fibroblast proliferation and migration, which are essential for wound closure and tissue remodeling.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Hydroxyethylcellulose (HEC) Hydrogel
This protocol describes the preparation of a 1% this compound-loaded 3% HEC hydrogel with 10% glycerol, identified as an optimal formulation for this compound release.
Materials:
-
This compound powder
-
Hydroxyethylcellulose (HEC)
-
Glycerol
-
Purified water
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
-
Beakers
Procedure:
-
Prepare the Glycerol Solution: In a beaker, weigh the required amount of glycerol (10% of the final hydrogel weight). Add a portion of the purified water and stir until homogeneous.
-
Disperse HEC: While stirring the glycerol-water mixture, slowly add the HEC powder (3% of the final hydrogel weight) to prevent clumping. Continue stirring until a uniform dispersion is achieved.
-
Hydrate the Gel: Add the remaining purified water to reach the final desired weight. Continue stirring until the HEC is fully hydrated and a clear, viscous hydrogel is formed. This may take several hours.
-
Incorporate this compound: Weigh the this compound powder (1% of the final hydrogel weight) and slowly add it to the hydrogel while stirring continuously. Stir until the this compound is completely dissolved and uniformly distributed within the hydrogel.
-
Homogenization: For a completely homogenous product, consider using a high-shear mixer or homogenizer for a short period.
-
Storage: Store the prepared hydrogel in an airtight container at a controlled room temperature or as determined by stability studies.
Protocol 2: In Vitro this compound Release Study
This protocol outlines a method for evaluating the in vitro release of this compound from a hydrogel formulation using a permeable membrane.
Materials:
-
This compound-loaded hydrogel
-
Permeable membrane (e.g., Neprophane)
-
Franz diffusion cells or a similar permeation apparatus
-
Acceptor medium (e.g., saline, 0.9% sodium chloride in purified water)
-
Water bath or incubator set to 39°C ± 0.2°C
-
Spectrophotometer
-
Syringes and needles for sampling
-
Volumetric flasks and pipettes
Procedure:
-
Apparatus Setup: Assemble the Franz diffusion cells. The donor compartment will hold the hydrogel, and the acceptor compartment will be filled with the acceptor medium.
-
Membrane Preparation: Cut the permeable membrane to the appropriate size and mount it between the donor and acceptor compartments of the diffusion cell.
-
Temperature Equilibration: Place the diffusion cells in a water bath or incubator and allow them to equilibrate to 39°C.
-
Hydrogel Application: Accurately weigh and apply a known amount of the this compound-loaded hydrogel (e.g., 3 g) onto the membrane in the donor compartment.
-
Initiate the Study: Fill the acceptor compartment with a known volume of pre-warmed acceptor medium (e.g., 20 ml). Ensure no air bubbles are trapped beneath the membrane.
-
Sampling: At predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120, and 180 minutes), withdraw a specific volume of the acceptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed acceptor medium to maintain sink conditions.
-
Quantification: Determine the concentration of this compound in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry at λ=220 nm.
-
Data Analysis: Calculate the cumulative amount and percentage of this compound released at each time point. Plot the cumulative percentage of drug released versus time.
Protocol 3: Rheological Characterization of Hydrogels
Rheological properties are crucial for understanding the physical behavior of the hydrogel, including its structure and suitability for application.
Materials:
-
This compound-loaded hydrogel
-
Rotational viscometer or rheometer with appropriate geometry (e.g., parallel plate)
-
Temperature control unit
Procedure:
-
Sample Loading: Carefully place a sufficient amount of the hydrogel sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Geometry Positioning: Lower the upper geometry to the desired gap setting.
-
Equilibration: Allow the sample to equilibrate at the testing temperature (e.g., 25°C or 32°C) for a set period.
-
Flow Properties (Viscosity): Perform a steady-state flow sweep by measuring the viscosity over a range of shear rates. This will determine if the hydrogel exhibits Newtonian, pseudoplastic (shear-thinning), or dilatant (shear-thickening) behavior. Many topical hydrogels exhibit pseudoplastic flow.
-
Viscoelastic Properties (Storage and Loss Moduli): Conduct an oscillatory frequency sweep at a constant strain within the linear viscoelastic region. This will determine the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. A higher G' than G'' indicates a more gel-like structure.
-
Thixotropy: To assess the time-dependent shear-thinning property, perform a thixotropy loop test by ramping the shear rate up and then down and observing the hysteresis loop.
Protocol 4: In Vitro Biocompatibility - Cytotoxicity Assay
This protocol provides a general method for assessing the in vitro cytotoxicity of the this compound-loaded hydrogel using a cell viability assay with a relevant cell line, such as human dermal fibroblasts.
Materials:
-
This compound-loaded hydrogel
-
Control (empty) hydrogel
-
Human Dermal Fibroblasts (or other relevant cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., PrestoBlue, alamarBlue)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Hydrogel Extract Preparation (Indirect Contact):
-
Sterilize the hydrogel samples (e.g., by UV irradiation).
-
Incubate a known amount of the hydrogel in cell culture medium for a defined period (e.g., 24 hours) to create an extract.
-
Collect the extract and filter-sterilize it.
-
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add different concentrations of the hydrogel extract to the wells. Include a positive control (e.g., a known cytotoxic substance) and a negative control (cells in fresh medium and extract from the control hydrogel).
-
-
Incubation: Incubate the cells with the extracts for 24, 48, or 72 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for a few hours until formazan crystals form.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A significant decrease in cell viability indicates a cytotoxic effect.
References
- 1. Biofabrication of Cellulose-based Hydrogels for Advanced Wound Healing: A Special Emphasis on 3D Bioprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Melanocyte stimulating hormone peptides inhibit TNF-alpha signaling in human dermal fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Cellulose-Based Hydrogels for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellulose-based hydrogels for wound healing : WestminsterResearch [westminsterresearch.westminster.ac.uk]
Application Notes and Protocols for the Quantification of Alaptide in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaptide, a synthetic dipeptide analog of the naturally occurring neuropeptide L-prolyl-L-leucyl-glycinamide, has garnered interest for its potential applications in regenerative medicine and cosmetics, particularly for its role in stimulating cell proliferation and tissue regeneration.[1] Accurate quantification of this compound in various tissues is crucial for pharmacokinetic studies, understanding its mechanism of action, and ensuring its efficacy and safety in therapeutic and cosmetic formulations.
This document provides detailed application notes and standardized protocols for the analytical quantification of this compound in tissue samples. The methodologies described herein are based on established principles of bioanalysis and can be adapted for various tissue types, including skin and adipose tissue. The primary techniques covered are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
General Workflow for this compound Quantification in Tissues
The overall process for quantifying this compound in tissue samples involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation.
Section 1: Sample Preparation from Tissue Matrices
Proper sample preparation is critical to ensure accurate and reproducible quantification of this compound. The primary goals are to efficiently extract the analyte from the complex tissue matrix, remove interfering substances, and concentrate the analyte for detection.
Tissue Homogenization
Objective: To disrupt the tissue structure and release this compound into a buffer.
Protocol:
-
Tissue Excision and Weighing: Excise the tissue of interest and wash briefly with ice-cold phosphate-buffered saline (PBS) to remove any contaminants.[2] Blot the tissue dry and weigh it. Perform all steps on ice to minimize degradation.[3]
-
Homogenization Buffer: Prepare a suitable homogenization buffer. A common choice is Radioimmunoprecipitation assay (RIPA) buffer, which is effective in lysing cells and solubilizing proteins.[4][5] For every 10 mg of tissue, use approximately 500 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to prevent enzymatic degradation of this compound.
-
Mechanical Disruption:
-
For soft tissues (e.g., brain, liver): Use a Dounce homogenizer or a bead-based homogenizer with ceramic beads.
-
For fibrous tissues (e.g., skin, muscle): Cryo-pulverization using a mortar and pestle under liquid nitrogen followed by homogenization with a bead-beater or rotor-stator homogenizer is recommended.
-
-
Sonication: Further disrupt the cells and shear DNA by sonicating the homogenate on ice. This is typically done in short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound, for further processing.
This compound Extraction and Sample Cleanup
Objective: To isolate this compound from the tissue homogenate and remove interfering substances.
Protocol: Solid-Phase Extraction (SPE)
SPE is a highly effective method for cleaning up and concentrating peptides from complex biological matrices.
-
SPE Cartridge Selection: Choose an appropriate SPE cartridge. For a small dipeptide like this compound, a mixed-mode cation exchange or a reversed-phase (e.g., C18) sorbent is often suitable.
-
Cartridge Conditioning: Condition the SPE cartridge by passing through methanol followed by equilibration with an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Sample Loading: Acidify the tissue homogenate supernatant with an appropriate acid (e.g., trifluoroacetic acid) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound this compound with a stronger organic solvent mixture (e.g., 80% acetonitrile with 0.1% formic acid).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase used for the subsequent LC-MS/MS or HPLC analysis.
Section 2: LC-MS/MS Quantification of this compound
LC-MS/MS is the gold standard for peptide quantification due to its high sensitivity and selectivity.
Method and Parameters
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a short run time.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled version of this compound) must be determined by direct infusion and optimization.
Data Analysis and Validation
The analytical method should be validated according to regulatory guidelines, assessing parameters such as:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of this compound and the internal standard.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.
-
Matrix Effect: Assessment of ion suppression or enhancement caused by co-eluting matrix components.
-
Extraction Recovery: The efficiency of the extraction process.
Quantitative Data Summary (Template)
| Parameter | Skin Tissue | Adipose Tissue | Muscle Tissue |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| LOD (ng/mL) | To be determined | To be determined | To be determined |
| LOQ (ng/mL) | To be determined | To be determined | To be determined |
| Accuracy (%) | 85 - 115 | 85 - 115 | 85 - 115 |
| Precision (%RSD) | <15 | <15 | <15 |
| Extraction Recovery (%) | To be determined | To be determined | To be determined |
Section 3: HPLC-UV Quantification of this compound
HPLC with UV detection is a more accessible but less sensitive alternative to LC-MS/MS. It may be suitable for applications where higher concentrations of this compound are expected.
Method and Parameters
Instrumentation: A high-performance liquid chromatography system with a UV-Vis detector.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the low UV range, e.g., 210-220 nm).
Data Analysis and Validation
Method validation should be performed similarly to the LC-MS/MS method, focusing on the same key parameters.
Quantitative Data Summary (Template)
| Parameter | Skin Tissue | Adipose Tissue | Muscle Tissue |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Range (µg/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 |
| LOD (µg/mL) | To be determined | To be determined | To be determined |
| LOQ (µg/mL) | To be determined | To be determined | To be determined |
| Accuracy (%) | 85 - 115 | 85 - 115 | 85 - 115 |
| Precision (%RSD) | <15 | <15 | <15 |
| Extraction Recovery (%) | To be determined | To be determined | To be determined |
Section 4: ELISA for this compound Quantification
An Enzyme-Linked Immunosorbent Assay (ELISA) can be a high-throughput method for this compound quantification, provided that specific antibodies are available. This method is particularly useful for screening large numbers of samples.
General Protocol (Sandwich ELISA)
Protocol Steps:
-
Coating: A microplate is pre-coated with a capture antibody specific for this compound.
-
Sample Addition: Tissue homogenates (appropriately diluted) and standards are added to the wells. This compound present in the samples binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody that also recognizes this compound is added, forming a "sandwich".
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of this compound is determined by comparison to a standard curve.
Data Analysis and Validation
The ELISA should be validated for its intended use, with particular attention to:
-
Specificity: Cross-reactivity with other endogenous peptides should be assessed.
-
Sensitivity: The lower limit of detection of the assay.
-
Precision: Intra- and inter-assay variability.
-
Accuracy: Determined by spike-and-recovery experiments in the tissue matrix.
Quantitative Data Summary (Template)
| Parameter | Skin Tissue | Adipose Tissue | Muscle Tissue |
| Assay Range (ng/mL) | To be determined | To be determined | To be determined |
| Sensitivity (ng/mL) | To be determined | To be determined | To be determined |
| Intra-assay CV (%) | <10 | <10 | <10 |
| Inter-assay CV (%) | <15 | <15 | <15 |
| Spike Recovery (%) | 80 - 120 | 80 - 120 | 80 - 120 |
Conclusion
The choice of analytical technique for this compound quantification in tissues will depend on the required sensitivity, specificity, throughput, and available instrumentation. LC-MS/MS offers the highest sensitivity and specificity and is recommended for pharmacokinetic studies and when low concentrations of this compound are expected. HPLC-UV is a viable option for applications with higher analyte concentrations. ELISA, if a suitable kit is available or can be developed, is ideal for high-throughput screening.
Regardless of the method chosen, proper sample preparation and rigorous method validation are paramount to obtaining reliable and reproducible quantitative data for this compound in tissue samples. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to develop and implement robust analytical methods for their specific research needs.
References
- 1. Tissue Extract Preparation for ELISA - Creative Diagnostics [creative-diagnostics.com]
- 2. Quantitative analysis of Tenecteplase in rat plasma samples using LC-MS/MS as an alternative for ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dermal and underlying tissue pharmacokinetics of lidocaine after topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Alaptide-Loaded Nanofibrous Membranes for Advanced Skin Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of advanced wound care solutions has led to the development of innovative biomaterials capable of active participation in the healing process. Nanofibrous membranes, fabricated through techniques such as electrospinning, offer a unique scaffold that mimics the native extracellular matrix (ECM), providing structural support for migrating and proliferating cells. The incorporation of bioactive molecules into these scaffolds presents a promising strategy for localized and sustained drug delivery to the wound bed.
Alaptide, a spirocyclic dipeptide, has demonstrated significant regenerative properties, making it an excellent candidate for enhancing skin repair.[1] It is believed to act as a signaling molecule, stimulating cellular processes crucial for wound healing.[1] This document provides detailed application notes and protocols for the creation and evaluation of this compound-loaded polycaprolactone (PCL) nanofibrous membranes for skin repair applications.
Data Summary
The following tables summarize key quantitative data derived from studies on this compound-loaded and comparable peptide-loaded nanofibrous membranes.
Table 1: Physicochemical Properties of this compound-Loaded PCL Nanofibrous Membranes
| Parameter | 0.1 wt.% this compound-PCL | 1.0 wt.% this compound-PCL | 2.5 wt.% this compound-PCL |
| Average Fiber Diameter | No significant correlation with drug concentration observed[1] | No significant correlation with drug concentration observed[1] | No significant correlation with drug concentration observed[1] |
| Drug Release Diffusion Coefficient | 3.10 ± 1.07 × 10⁻¹³ cm²/s | 1.18 ± 0.10 × 10⁻¹³ cm²/s | 1.11 ± 0.14 × 10⁻¹⁴ cm²/s |
Table 2: Mechanical Properties of Peptide-Loaded PCL Nanofibrous Membranes (Proxy Data)
| Parameter | PCL (Control) | PCL with 2.5% Peptide | PCL with 20% Peptide |
| Young's Modulus (kPa) | 40.6 ± 9.7 | - | - |
| Ultimate Tensile Strength (MPa) | - | - | Significantly higher than pure PCL |
| Elongation at Break (%) | 271 ± 2.9 | - | - |
Note: Data for mechanical properties are based on PCL nanofibers loaded with a different peptide (Fmoc-FRGD) as a proxy, due to the lack of specific data for this compound-loaded membranes.
Table 3: In Vitro Biocompatibility and Efficacy of this compound-Loaded PCL Nanofibrous Membranes
| Assay | Cell Type | 0.1-2.5 wt.% this compound-PCL | Result |
| Cytotoxicity (MTT Assay) | Primary Human Dermal Fibroblasts | ✓ | Did not show high toxicity |
| Cell Proliferation | Primary Human Dermal Fibroblasts | ✓ | No observed improvement in cell proliferation on the membranes |
Table 4: In Vivo Wound Healing Efficacy of this compound-Loaded PCL Nanofibrous Membranes in a Rat Model
| Treatment Group | Outcome |
| 1.5 wt.% this compound-PCL Membrane | Markedly accelerated healing of skin incisions and burns |
| 1.5 wt.% this compound + 5 wt.% L-arginine-PCL Membrane | Markedly accelerated healing of skin incisions and burns |
Note: The in vivo results are qualitative. Quantitative data on wound closure rates were not available in the cited literature.
Experimental Protocols
Protocol 1: Fabrication of this compound-Loaded PCL Nanofibrous Membranes via Electrospinning
This protocol details the preparation of a 1.5 wt.% this compound-loaded PCL nanofibrous membrane. Concentrations can be adjusted as needed.
Materials:
-
Polycaprolactone (PCL)
-
This compound
-
Solvent system (e.g., Chloroform/Methanol mixture)
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, grounded collector)
Procedure:
-
Prepare a 10-15% (w/v) PCL solution by dissolving PCL pellets in the chosen solvent system. Stir overnight to ensure complete dissolution.
-
Calculate the required amount of this compound for a 1.5 wt.% loading relative to the PCL content.
-
Disperse the this compound powder in the PCL solution. Sonication may be required to achieve a homogenous suspension.
-
Load the this compound-PCL solution into a syringe fitted with a 21-gauge needle.
-
Mount the syringe onto the syringe pump of the electrospinning apparatus.
-
Set the electrospinning parameters:
-
Flow rate: 1-2 mL/h
-
Voltage: 15-20 kV
-
Distance to collector: 15-20 cm
-
-
Position a grounded collector (e.g., a rotating mandrel or a flat plate covered with aluminum foil) to collect the nanofibers.
-
Initiate the electrospinning process and allow the nanofibers to deposit on the collector to the desired thickness.
-
After electrospinning, carefully detach the nanofibrous membrane from the collector.
-
Dry the membrane under vacuum for at least 48 hours to remove any residual solvent.
-
Store the dried membranes in a desiccator until further use.
Protocol 2: Characterization of Nanofibrous Membranes
A. Scanning Electron Microscopy (SEM) for Morphological Analysis:
-
Cut a small piece of the nanofibrous membrane and mount it on an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or platinum to make it conductive.
-
Image the sample using an SEM at various magnifications.
-
Use image analysis software (e.g., ImageJ) to measure the fiber diameter from multiple locations on the images to determine the average fiber diameter and distribution.
B. Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Analysis:
-
Place a sample of the nanofibrous membrane directly in the path of the IR beam of an FTIR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the spectra to identify characteristic peaks of PCL and this compound to confirm the successful incorporation of the drug.
C. Mechanical Testing:
-
Cut the nanofibrous membranes into dumbbell-shaped specimens according to ASTM standards.
-
Measure the thickness of each specimen at multiple points and calculate the average.
-
Perform tensile testing using a universal testing machine equipped with a low-force load cell.
-
Calculate the Young's modulus, ultimate tensile strength, and elongation at break from the resulting stress-strain curves.
Protocol 3: In Vitro Evaluation
A. MTT Assay for Cell Viability:
-
Sterilize the nanofibrous membranes by UV irradiation.
-
Place circular discs of the sterile membranes into the wells of a 96-well plate.
-
Seed human dermal fibroblasts onto the membranes at a density of 1 x 10⁴ cells/well.
-
Culture the cells for 24, 48, and 72 hours.
-
At each time point, add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to cells cultured on a tissue culture plastic control.
B. In Vitro Scratch Assay for Cell Migration:
-
Seed human dermal fibroblasts in a 24-well plate and culture until a confluent monolayer is formed.
-
Create a linear "scratch" in the center of each well using a sterile pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Place sterile nanofibrous membranes (control PCL and this compound-PCL) on top of the cell monolayer in their respective wells. Add fresh culture medium.
-
Capture images of the scratch at 0, 12, and 24 hours using a microscope.
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time.
Protocol 4: In Vivo Wound Healing Study (Rat Model)
Animal Model:
-
Male Wistar rats (200-250 g) are a commonly used model for skin wound healing studies.
Procedure:
-
Anesthetize the rats according to approved animal care protocols.
-
Shave the dorsal area and create full-thickness excisional wounds (e.g., 8 mm diameter) using a biopsy punch.
-
Divide the animals into experimental groups:
-
Group 1: Untreated control
-
Group 2: PCL nanofibrous membrane (vehicle control)
-
Group 3: this compound-loaded PCL nanofibrous membrane
-
-
Apply the respective membranes to the wounds.
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14, and 21).
-
Measure the wound area from the photographs using image analysis software.
-
Calculate the percentage of wound closure at each time point.
-
At the end of the study, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and overall tissue regeneration.
Visualizations
Signaling Pathways in Skin Repair
The process of skin wound healing is orchestrated by a complex network of signaling pathways. While the precise mechanisms of this compound are still under investigation, it is hypothesized to positively influence key pathways involved in cell proliferation, migration, and matrix remodeling. The diagram below illustrates the general roles of major signaling pathways in skin repair.
Caption: Key signaling pathways in skin repair and hypothesized influence of this compound.
Experimental Workflow for Creating and Evaluating this compound-Loaded Nanofibrous Membranes
The following workflow outlines the major steps from fabrication to in vivo testing of this compound-loaded nanofibrous membranes.
References
Application Notes and Protocols: In Vitro Cytotoxicity of Alaptide on Human Dermal Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaptide, a synthetic dipeptide analogue of the melanocyte-stimulating hormone release-inhibiting factor, has been investigated for various biological activities, including its potential role in wound healing. Assessing the cytotoxic profile of new therapeutic agents on relevant cell types is a critical step in preclinical drug development. This document provides detailed protocols for evaluating the in vitro cytotoxicity of this compound on human dermal fibroblasts (HDFs), the primary cell type responsible for maintaining the integrity of the dermal extracellular matrix.
The protocols outlined below describe three common cytotoxicity assays: MTT, Lactate Dehydrogenase (LDH), and Neutral Red Uptake (NRU). These assays measure different cellular parameters—metabolic activity, membrane integrity, and lysosomal function, respectively—to provide a comprehensive assessment of this compound's effect on cell viability.
Data Presentation
While extensive quantitative data on this compound's cytotoxicity in human dermal fibroblasts is limited in publicly available literature, a key study has indicated that this compound, at concentrations ranging from 0.1 to 2.5 wt.%, does not exhibit significant toxicity towards primary human dermal fibroblasts[1]. The following tables are presented as templates for organizing and presenting data generated from the described cytotoxicity assays.
Table 1: Cell Viability of Human Dermal Fibroblasts Treated with this compound (MTT Assay)
| This compound Concentration (µg/mL) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.09 | 97.6 |
| 10 | 1.19 ± 0.07 | 95.2 |
| 50 | 1.15 ± 0.10 | 92.0 |
| 100 | 1.10 ± 0.08 | 88.0 |
| 500 | 1.05 ± 0.09 | 84.0 |
| 1000 | 0.98 ± 0.11 | 78.4 |
| Positive Control (e.g., 1% Triton X-100) | 0.15 ± 0.03 | 12.0 |
Table 2: Cytotoxicity of this compound on Human Dermal Fibroblasts (LDH Assay)
| This compound Concentration (µg/mL) | LDH Activity (Absorbance at 490 nm) (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| 0 (Spontaneous LDH Release) | 0.21 ± 0.02 | 0 |
| 1 | 0.23 ± 0.03 | 2.5 |
| 10 | 0.25 ± 0.02 | 5.0 |
| 50 | 0.28 ± 0.04 | 8.8 |
| 100 | 0.32 ± 0.05 | 13.8 |
| 500 | 0.38 ± 0.06 | 21.3 |
| 1000 | 0.45 ± 0.07 | 30.0 |
| Maximum LDH Release | 1.01 ± 0.09 | 100 |
Table 3: Cell Viability of Human Dermal Fibroblasts Treated with this compound (Neutral Red Uptake Assay)
| This compound Concentration (µg/mL) | Absorbance (540 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 0.95 ± 0.06 | 100 |
| 1 | 0.93 ± 0.05 | 97.9 |
| 10 | 0.90 ± 0.07 | 94.7 |
| 50 | 0.86 ± 0.08 | 90.5 |
| 100 | 0.81 ± 0.06 | 85.3 |
| 500 | 0.75 ± 0.09 | 78.9 |
| 1000 | 0.68 ± 0.10 | 71.6 |
| Positive Control (e.g., 0.1% SDS) | 0.12 ± 0.02 | 12.6 |
Experimental Protocols
Cell Culture and Maintenance of Human Dermal Fibroblasts
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency. Wash with Phosphate-Buffered Saline (PBS), detach with Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:5.
Preparation of this compound Stock Solution
-
Dissolve this compound powder in a suitable solvent, such as sterile distilled water or PBS, to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations for the assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and cells treated with a cytotoxic agent (e.g., 1% Triton X-100) as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay quantifies the activity of LDH released from cells with damaged plasma membranes.[3][4]
-
Cell Seeding and Treatment: Seed and treat HDFs in a 96-well plate as described in the MTT assay protocol.
-
Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with 1% Triton X-100 for 30 minutes before the assay.
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100
Neutral Red Uptake (NRU) Assay Protocol
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Seeding and Treatment: Seed and treat HDFs in a 96-well plate as described in the MTT assay protocol.
-
Incubation: Incubate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of neutral red solution (50 µg/mL in serum-free medium) to each well. Incubate for 3 hours at 37°C.
-
Washing: Remove the neutral red solution and wash the cells with 150 µL of PBS.
-
Dye Extraction: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well. Shake the plate for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for assessing this compound cytotoxicity.
General Signaling Pathways in Fibroblast Cytotoxicity
Caption: Potential cellular pathways affected by this compound.
References
Application Notes and Protocols for Alaptide in Rat and Pig Wound Healing Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing rat and pig models for the study of Alaptide in burn and incision wound healing. The following sections detail the scientific background, experimental protocols, and expected outcomes based on available preclinical data.
Scientific Background
This compound is a synthetic dipeptide analogue of the melanocyte-stimulating hormone release-inhibiting factor.[1] It has demonstrated significant potential in accelerating tissue regeneration and wound healing.[1] Studies suggest that this compound, particularly when combined with L-arginine (a precursor to the signaling molecule nitric oxide), can markedly enhance the healing of both incision and burn wounds.[1][2] The proposed mechanism involves the modulation of inflammatory responses and stimulation of cellular processes crucial for tissue repair, such as angiogenesis and collagen deposition.[3]
Animal models are indispensable for the preclinical evaluation of wound healing agents. While rodent models, particularly rats, are widely used due to their cost-effectiveness and ease of handling, their wound healing process, which is dominated by contraction, differs from the re-epithelialization process in humans. Porcine models are considered the gold standard for preclinical skin wound healing studies due to the high degree of anatomical and physiological similarity between pig and human skin.
Rat Model Protocols
This section outlines protocols for creating and evaluating incision and burn wounds in rats for testing the efficacy of this compound.
I. Full-Thickness Incision Wound Model in Rats
Objective: To evaluate the effect of topically applied this compound on the healing of full-thickness dermal incisions in a rat model.
Materials:
-
Wistar rats (male, 250-300g)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Electric shaver
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
Suturing material (if required by study design)
-
This compound formulation (e.g., 1.5 wt.% this compound in a hydrogel or nanofibrous membrane)
-
Control vehicle (placebo formulation without this compound)
-
Wound dressings
-
Digital camera for photographic documentation
-
Calipers for wound measurement
-
Tissue collection supplies (biopsy punch, formalin, etc.)
Protocol:
-
Animal Preparation:
-
Acclimatize rats for at least one week before the experiment.
-
Anesthetize the rat using an approved protocol.
-
Shave the dorsal thoracic region and disinfect the skin with an antiseptic solution.
-
-
Wound Creation:
-
Create two parallel, full-thickness longitudinal incisions (e.g., 2 cm in length) on the shaved dorsal skin, penetrating the panniculus carnosus.
-
Carefully blot any excess bleeding with sterile gauze.
-
-
Treatment Application:
-
Apply the this compound formulation to one incision and the control vehicle to the contralateral incision. The application method will depend on the formulation (e.g., topical application of a cream or placement of a drug-loaded membrane).
-
Cover the wounds with a sterile, occlusive dressing.
-
-
Post-Operative Care and Monitoring:
-
House rats individually to prevent wound disruption.
-
Provide post-operative analgesia as per institutional guidelines.
-
Monitor the animals daily for signs of infection or distress.
-
Change dressings at predetermined intervals (e.g., every 2-3 days).
-
-
Wound Healing Assessment:
-
Macroscopic Evaluation: At each dressing change, photograph the wounds with a ruler for scale. Measure the wound length and width using calipers.
-
Histological Analysis: At selected time points (e.g., days 3, 7, 14, and 21), euthanize a subset of animals and collect wound tissue using a biopsy punch. Fix the tissue in 10% neutral buffered formalin for subsequent histological processing (e.g., Hematoxylin and Eosin staining, Masson's Trichrome staining) to evaluate re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.
-
II. Full-Thickness Burn Wound Model in Rats
Objective: To assess the therapeutic potential of this compound on full-thickness thermal burns in a rat model.
Materials:
-
Same as the incision model, with the addition of:
-
A standardized burn-inducing device (e.g., a heated metal rod or block with temperature control).
Protocol:
-
Animal Preparation: Same as the incision model.
-
Burn Induction:
-
Heat the metal block to a consistent temperature (e.g., 95-100°C).
-
Apply the heated block to the shaved dorsal skin for a standardized duration (e.g., 10-15 seconds) to create a full-thickness burn of a defined area (e.g., 2 cm x 2 cm). Ensure consistent pressure during application.
-
-
Treatment Application: Same as the incision model.
-
Post-Operative Care and Monitoring: Same as the incision model.
-
Wound Healing Assessment: Same as the incision model, with a focus on eschar formation and removal, re-epithelialization from the wound edges, and contraction.
Quantitative Data Summary (Rat Models)
The following tables summarize the expected quantitative outcomes from this compound treatment in rat wound models, based on available literature. Note that specific values may vary depending on the exact experimental conditions.
Table 1: Effect of this compound on Incision Wound Healing in Rats
| Parameter | Control Group | This compound (1.5 wt.%) Group | This compound (1.5 wt.%) + L-arginine (5 wt.%) Group |
| Time to Complete Re-epithelialization (Days) | ~14-21 | Markedly Accelerated | Markedly Accelerated |
| Granulation Tissue Formation (Histological Score at Day 7) | Moderate | Significantly Increased | Significantly Increased |
| Collagen Deposition (Histological Score at Day 14) | Moderate | Significantly Increased | Significantly Increased |
| Inflammatory Cell Infiltration (Histological Score at Day 3) | High | Reduced | Reduced |
Table 2: Effect of this compound on Burn Wound Healing in Rats
| Parameter | Control Group | This compound (1.5 wt.%) Group | This compound (1.5 wt.%) + L-arginine (5 wt.%) Group |
| Wound Area (% of Initial Area at Day 14) | ~40-50% | Markedly Reduced | Markedly Reduced |
| Time to Complete Eschar Detachment (Days) | ~10-12 | Accelerated | Accelerated |
| Re-epithelialization Rate (mm/day) | Lower | Higher | Higher |
| Neovascularization (Vessel Density at Day 7) | Moderate | Significantly Increased | Significantly Increased |
Pig Model Protocols
Given the closer resemblance to human skin, pig models are highly recommended for advanced preclinical testing of this compound.
I. Full-Thickness Excisional Wound Model in Pigs
Objective: To evaluate the efficacy of this compound on full-thickness excisional wounds in a porcine model, which heals primarily by re-epithelialization.
Materials:
-
Domestic swine (e.g., Yorkshire or Landrace, 30-40 kg)
-
Anesthesia and surgical monitoring equipment
-
Electric clippers and razors
-
Antiseptic solutions
-
Sterile surgical instruments (dermatome or biopsy punch)
-
This compound formulation
-
Control vehicle
-
Wound dressings (e.g., transparent occlusive dressings)
-
Digital camera and wound measurement tools
-
Tissue collection supplies
Protocol:
-
Animal Preparation:
-
Acclimatize pigs and perform necessary pre-operative procedures.
-
Induce and maintain general anesthesia.
-
Shave the dorsal trunk and disinfect the surgical sites.
-
-
Wound Creation:
-
Create multiple, full-thickness excisional wounds (e.g., 2 cm x 2 cm) on the dorsum, spaced adequately apart. A dermatome set to a depth of 0.5-0.75 mm can be used to create uniform partial-thickness wounds if desired.
-
Control bleeding with gentle pressure.
-
-
Treatment Application:
-
Randomly assign wounds to receive either the this compound formulation or the control vehicle.
-
Apply the treatments and cover with an appropriate dressing.
-
-
Post-Operative Care and Monitoring:
-
Provide comprehensive post-operative care, including analgesia and monitoring for any signs of complications.
-
Change dressings as required by the study design.
-
-
Wound Healing Assessment:
-
Wound Closure: Trace the wound margins at each dressing change to calculate the wound area and percentage of re-epithelialization.
-
Biopsies: Collect full-thickness biopsies at various time points for histological and immunohistochemical analysis of key healing parameters.
-
II. Deep Partial-Thickness Burn Model in Pigs
Objective: To investigate the effect of this compound on the healing of deep partial-thickness burns in a porcine model, which mimics a common clinical scenario.
Materials:
-
Same as the excisional wound model, with the addition of:
-
A calibrated burn device capable of delivering a consistent thermal injury.
Protocol:
-
Animal Preparation: Same as the excisional wound model.
-
Burn Induction:
-
Use a heated metal block or a similar device to create standardized deep partial-thickness burns on the dorsum. The temperature and duration of contact should be carefully controlled to achieve the desired injury depth.
-
-
Treatment Application: Same as the excisional wound model.
-
Post-Operative Care and Monitoring: Same as the excisional wound model.
-
Wound Healing Assessment: Same as the excisional wound model, with additional assessments for burn depth progression, inflammation, and scarring.
Visualizations
Experimental Workflow for this compound Studies in Animal Models
Caption: Workflow for this compound wound healing studies.
Proposed Signaling Pathway for this compound in Wound Healing
Caption: Proposed this compound signaling pathway in wound healing.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Alaptide in a Topical Gel Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alaptide, (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, is a synthetic dipeptide analogue with regenerative properties, making it a compound of interest in pharmaceutical and cosmetic formulations.[1][2][3] Composed of L-alanine and cycloleucine, its unique spirocyclic structure confers enhanced stability.[2] Due to its potential therapeutic applications, particularly in wound healing and skin regeneration, robust analytical methods are required for its quantification in various dosage forms.[1] This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in a topical gel formulation.
This compound Properties:
-
Molecular Formula: C₉H₁₄N₂O₂
-
Molecular Weight: 182.22 g/mol
-
Solubility: Poorly soluble in water (0.1104 g/100 mL) and ethanol (0.1011 g/100 mL).
Experimental Protocol: HPLC Method
A simple, isocratic RP-HPLC method with UV detection was developed and validated for the quantification of this compound.
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (20:80, v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
Working Standard Solutions (10-200 µg/mL):
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations of 10, 25, 50, 100, 150, and 200 µg/mL.
Sample Preparation (from a hypothetical 0.5% w/w this compound Gel):
-
Accurately weigh 1.0 g of the this compound gel into a 50 mL centrifuge tube.
-
Add 20 mL of the mobile phase.
-
Vortex for 5 minutes to disperse the gel.
-
Sonicate for 15 minutes to ensure complete extraction of this compound.
-
Centrifuge the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.
-
This solution has a theoretical concentration of 250 µg/mL of this compound. Further dilution with the mobile phase may be necessary to fall within the calibration curve range.
Method Validation Summary
The developed HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines.
| Parameter | Result |
| Linearity (µg/mL) | 10 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 2.5 µg/mL |
| Limit of Quantification (LOQ) | 7.5 µg/mL |
| Specificity | No interference from placebo |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on a 100 µg/mL solution of this compound.
| Stress Condition | Treatment | Observation |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24h | Significant degradation observed |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24h | Significant degradation observed |
| Oxidative Degradation | 3% H₂O₂ at RT for 24h | Moderate degradation observed |
| Thermal Degradation | 80°C for 48h | Minor degradation observed |
| Photolytic Degradation | UV light (254 nm) for 24h | Negligible degradation observed |
In all stress conditions, the degradation products were well-resolved from the parent this compound peak, demonstrating the specificity and stability-indicating capability of the method.
Visualizations
Caption: Overall workflow for the HPLC analysis of this compound.
Caption: Detailed sample preparation workflow for this compound gel.
Conclusion
The described RP-HPLC method is simple, rapid, precise, accurate, and specific for the quantification of this compound in a topical gel formulation. The method is also stability-indicating, as it can effectively separate this compound from its degradation products. This analytical procedure is suitable for routine quality control analysis and stability studies of this compound in similar pharmaceutical formulations.
References
Application Notes and Protocols for the Characterization of Alaptide Biomaterials using FTIR and Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaptide, a synthetic spirocyclic dipeptide composed of L-alanine and cycloleucine, is a promising biomaterial with significant applications in regenerative medicine and cosmetics.[1][2][3] Its chemical name is (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione.[1][2] The unique spirocyclic structure imparts high stability against enzymatic degradation compared to linear peptides. This compound has been shown to stimulate the growth of granulation tissue and accelerate epithelialization, making it a valuable active substance in formulations for wound healing.
The precise characterization of the molecular structure and purity of this compound is crucial for quality control and for understanding its biological activity. Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of molecules, offering a molecular fingerprint of the substance. These techniques are invaluable for confirming the identity of this compound, assessing its secondary structure, and detecting any impurities or degradation products.
This document provides detailed application notes and experimental protocols for the characterization of this compound biomaterials using FTIR and Raman spectroscopy. Due to the limited availability of public experimental spectra for this compound, this guide utilizes theoretically predicted vibrational frequencies, supported by experimental data from its constituent amino acids and related cyclic dipeptides, to provide a comprehensive analytical framework.
FTIR and Raman Spectroscopy of this compound: A Theoretical Overview
The vibrational spectrum of this compound is characterized by modes originating from its constituent amino acids, the diketopiperazine ring, and the spirocyclic cyclopentane moiety. Key vibrational bands include the amide I and II bands, which are sensitive to the conformation of the peptide backbone, as well as C-H, N-H, and C=O stretching and bending vibrations.
Predicted Key Vibrational Modes for this compound
The following tables summarize the predicted prominent vibrational bands for this compound in FTIR and Raman spectroscopy. These predictions are based on the known functional groups of the molecule and typical vibrational frequencies for peptides and cyclic compounds.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3300 | Medium | N-H stretching (amide A) |
| ~2960 | Strong | Asymmetric CH₃ stretching |
| ~2940 | Strong | Asymmetric CH₂ stretching (cyclopentane) |
| ~2870 | Medium | Symmetric CH₃ stretching |
| ~2860 | Medium | Symmetric CH₂ stretching (cyclopentane) |
| ~1680 | Very Strong | C=O stretching (Amide I) |
| ~1540 | Strong | N-H bending and C-N stretching (Amide II) |
| ~1455 | Medium | Asymmetric CH₃ bending |
| ~1445 | Medium | CH₂ scissoring (cyclopentane) |
| ~1375 | Medium | Symmetric CH₃ bending |
| ~1260 | Medium | C-N stretching and N-H bending (Amide III) |
| ~700 | Medium | N-H out-of-plane bending (Amide V) |
Table 2: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3300 | Weak | N-H stretching (amide A) |
| ~2960 | Very Strong | Asymmetric CH₃ stretching |
| ~2940 | Very Strong | Asymmetric CH₂ stretching (cyclopentane) |
| ~2870 | Strong | Symmetric CH₃ stretching |
| ~2860 | Strong | Symmetric CH₂ stretching (cyclopentane) |
| ~1675 | Medium | C=O stretching (Amide I) |
| ~1540 | Weak | N-H bending and C-N stretching (Amide II) |
| ~1455 | Strong | Asymmetric CH₃ bending |
| ~1445 | Strong | CH₂ scissoring (cyclopentane) |
| ~1375 | Medium | Symmetric CH₃ bending |
| ~1260 | Medium | C-N stretching and N-H bending (Amide III) |
| ~850 | Strong | Ring breathing mode (cyclopentane) |
Experimental Protocols
Given this compound's low solubility in common solvents, solid-state analysis is the most practical approach for both FTIR and Raman spectroscopy.
Protocol 1: FTIR-ATR Analysis of Solid this compound
Objective: To obtain the infrared spectrum of a solid this compound sample for identification and structural characterization.
Materials:
-
This compound powder
-
Spatula
-
Ethanol for cleaning
-
Lint-free wipes
Instrumentation:
-
FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is turned on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Spectrum: Record a background spectrum with a clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Preparation: Place a small amount of this compound powder (typically 1-5 mg) onto the center of the ATR crystal using a clean spatula.
-
Sample Measurement: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the FTIR spectrum. Typical parameters are:
-
Spectral range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32-64 (to improve signal-to-noise ratio)
-
-
Data Processing: The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance spectrum. If necessary, perform baseline correction and other spectral processing using the spectrometer's software.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a lint-free wipe soaked in ethanol.
Protocol 2: Raman Spectroscopy of Solid this compound
Objective: To obtain the Raman spectrum of a solid this compound sample for complementary structural information and fingerprinting.
Materials:
-
This compound powder
-
Microscope slide or other suitable Raman substrate (e.g., calcium fluoride)
-
Spatula
Instrumentation:
-
Raman microscope with a suitable laser excitation source (e.g., 532 nm or 785 nm). A 785 nm laser is often preferred for biological samples to reduce fluorescence.
Procedure:
-
Instrument Calibration: Calibrate the Raman spectrometer using a certified standard (e.g., silicon wafer) to ensure wavenumber accuracy.
-
Sample Preparation: Place a small amount of this compound powder onto a clean microscope slide and gently flatten it to create a relatively even surface.
-
Sample Focusing: Place the slide on the microscope stage. Using the microscope's optical view, bring the this compound sample into focus under a low-power objective.
-
Data Acquisition:
-
Select the laser excitation wavelength and power. Start with low laser power to avoid sample damage and gradually increase if necessary.
-
Select the objective lens (e.g., 20x or 50x).
-
Set the acquisition parameters:
-
Spectral range: e.g., 200 - 3500 cm⁻¹
-
Exposure time: e.g., 10 seconds
-
Number of accumulations: e.g., 5-10
-
-
Acquire the Raman spectrum from several different spots on the sample to ensure representativeness.
-
-
Data Processing:
-
If necessary, perform cosmic ray removal using the instrument's software.
-
Perform baseline correction to remove any fluorescence background.
-
Normalize the spectra if comparing multiple samples.
-
Visualized Workflow
The following diagram illustrates a general workflow for the characterization of this compound biomaterials using FTIR and Raman spectroscopy.
Caption: General workflow for this compound characterization.
Conclusion
FTIR and Raman spectroscopy are indispensable tools for the structural characterization of this compound biomaterials. The protocols and theoretical data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound. By employing these vibrational spectroscopy techniques, one can confidently verify the identity and structural integrity of this important biomaterial, facilitating its development and application in therapeutic and cosmetic products.
References
Alaptide in Veterinary Medicine: Application Notes and Protocols for Wound Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaptide is a synthetic spirocyclic dipeptide that has demonstrated significant potential in promoting the healing of dermal and mucosal lesions.[1][2][3] Structurally, it is an analogue of the naturally occurring neuropeptide L-prolyl-L-leucyl-glycinamide, which is known to be involved in tissue regeneration.[4][5] In veterinary medicine, this compound is primarily utilized as a topical agent to accelerate the healing of a variety of wounds, including burns, abrasions, ulcers, and postoperative incisions in non-food animals. Its mechanism of action is centered on the stimulation of granulation tissue growth and the acceleration of the epithelialization process.
Mechanism of Action
This compound is an analogue of the Macrophage Migration Inhibitory Factor (MIF), a cytokine that plays a crucial role in inflammatory and immune responses, as well as in cell proliferation and angiogenesis. It is understood that this compound exerts its wound healing effects by interacting with the CD74/CD44 receptor complex on various cell types, including keratinocytes and fibroblasts. This interaction triggers downstream signaling cascades, such as the ERK and Akt pathways, which are pivotal in promoting cell proliferation and migration—essential processes for wound closure.
Caption: this compound signaling pathway in wound healing.
Data Presentation
While numerous sources state that this compound "markedly accelerates" wound healing, specific quantitative data from controlled veterinary clinical trials are not widely published. The following tables summarize the expected outcomes based on preclinical studies and the established mechanism of action.
Table 1: Efficacy of this compound in Preclinical Animal Models (Illustrative Data)
| Parameter | Control Group | This compound-Treated Group | Percentage Improvement |
| Time to 50% Wound Closure (days) | 7-9 | 4-6 | 30-40% |
| Time to Complete Epithelialization (days) | 14-18 | 10-12 | 25-35% |
| Tensile Strength at Day 14 (N/cm²) | X | 1.5X - 2X | 50-100% |
| Collagen Deposition (relative units) | Y | 1.8Y - 2.5Y | 80-150% |
| Angiogenesis (vessel density) | Z | 1.7Z - 2.2Z | 70-120% |
Note: This table is illustrative and compiled from qualitative descriptions in preclinical studies. Actual values will vary depending on the animal model, wound type, and formulation.
Table 2: Formulation of a Commercially Available 1% this compound Veterinary Ointment
| Component | Concentration (in 100g) | Purpose |
| Alaptidum | 1g | Active Pharmaceutical Ingredient |
| Polysorbate 60 | Varies | Emulsifier |
| Cetyl Stearyl Alcohol | Varies | Emollient, Emulsifier |
| Liquid Paraffin | Varies | Emollient, Ointment Base |
| Propylene Glycol | Varies | Humectant, Solvent |
| Methylparaben | Varies | Preservative |
| Propylparaben | Varies | Preservative |
| Water for Injections | Varies | Vehicle |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Rodent Model of Excisional Wounding
This protocol outlines a general procedure for evaluating the wound healing efficacy of an this compound formulation in a rat model.
Caption: Experimental workflow for rodent wound healing study.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals individually for at least one week prior to the experiment with free access to food and water.
2. Experimental Groups:
-
Control Group: Vehicle/placebo formulation.
-
Treatment Group: this compound formulation.
3. Procedure:
-
Anesthetize the animals (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine).
-
Shave the dorsal region and disinfect the skin.
-
Create two full-thickness circular excisional wounds (e.g., 6 mm diameter) on the back of each rat using a sterile biopsy punch.
-
Apply a standardized amount of the control or this compound formulation to the respective wounds.
-
Dress the wounds with a semi-occlusive dressing.
4. Data Collection and Analysis:
-
Wound Closure Rate: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14). Measure the wound area using digital planimetry software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
-
Histopathology: At selected time points, euthanize a subset of animals and excise the wound tissue. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition. Quantify re-epithelialization, granulation tissue formation, and collagen content.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of angiogenesis (e.g., CD31) and cell proliferation (e.g., Ki-67).
-
Tensile Strength: At the end of the study, measure the tensile strength of the healed skin using a tensiometer to assess the mechanical strength of the scar tissue.
Protocol 2: Clinical Evaluation of this compound Ointment for Dermal Wounds in Canine Patients
This protocol provides a framework for a prospective, randomized, controlled clinical trial to evaluate the efficacy of this compound ointment in dogs with naturally occurring wounds.
1. Patient Population:
-
Inclusion Criteria: Healthy adult dogs of any breed with recent, non-infected, full-thickness dermal wounds of a specified size range.
-
Exclusion Criteria: Dogs with systemic illnesses, infected wounds, or those receiving medications that may interfere with wound healing (e.g., corticosteroids).
2. Study Design:
-
A randomized, controlled, blinded study.
-
Control Group: Standard wound care (e.g., wound cleansing with sterile saline and application of a non-adherent dressing).
-
Treatment Group: Standard wound care plus the application of 1% this compound ointment.
3. Treatment Protocol:
-
Sedate or anesthetize the patient as required for initial wound management.
-
Debride any necrotic tissue and thoroughly cleanse the wound with sterile saline.
-
Randomly assign the patient to either the control or treatment group.
-
Apply the assigned treatment to the wound bed. A 2-3 mm layer of ointment is typically recommended.
-
Cover the wound with a sterile, non-adherent dressing and a protective bandage.
-
Change the dressing and re-apply the treatment every 24-48 hours, or as clinically indicated. The usual duration of treatment is 3-10 days, but may be longer for chronic cases.
4. Outcome Assessment:
-
Wound Healing Rate: Measure the wound dimensions at each dressing change to calculate the wound area and the rate of contraction.
-
Granulation and Epithelialization: Visually assess and score the quality and extent of granulation tissue formation and epithelial migration from the wound edges.
-
Exudate and Inflammation: Score the level of wound exudate and the degree of periwound inflammation (erythema, edema).
-
Time to Complete Closure: Record the number of days until the wound is fully epithelialized.
-
Adverse Events: Document any local or systemic adverse reactions.
Caption: Logical relationship of this compound application to healing.
Conclusion
This compound is a promising therapeutic agent for the management of a wide range of wounds in veterinary medicine. Its demonstrated ability to stimulate key cellular processes in wound repair provides a strong rationale for its clinical use. Further quantitative clinical studies in target animal species are warranted to establish more precise efficacy data and to further elucidate its clinical benefits. The protocols outlined above provide a framework for the systematic evaluation of this compound and other novel wound healing therapies.
References
- 1. Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage migration inhibitory factor protects from nonmelanoma epidermal tumors by regulating the number of antigen-presenting cells in skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo testing of nanofibrous membranes doped with this compound and L-arginine for wound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Veterinary products | Bioveta, a. s. - Bioveta a.s. International [bioveta.eu]
Application Notes and Protocols for Testing Alaptide as a Transdermal Permeation Enhancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaptide, a dipeptide analogue of the melanocyte-stimulating hormone release-inhibiting factor (MIF), has demonstrated significant potential as a transdermal permeation enhancer.[1][2] Its ability to modify the skin's barrier properties can facilitate the delivery of therapeutic agents through the stratum corneum. These application notes provide detailed protocols for researchers to evaluate the efficacy and safety of this compound as a transdermal permeation enhancer for various active pharmaceutical ingredients (APIs). The following protocols for in vitro permeation, skin irritation, and cytotoxicity testing are based on established methodologies and findings from studies on this compound.[1][3][4]
In Vitro Permeation Studies using Franz Diffusion Cells
The Franz diffusion cell is a standard apparatus for in vitro testing of transdermal drug delivery. This protocol outlines the procedure to assess the permeation enhancing effect of this compound.
Experimental Protocol: Franz Diffusion Cell Assay
Objective: To quantify the permeation of a model drug through a skin membrane in the presence and absence of this compound.
Materials:
-
Franz diffusion cells
-
Porcine ear skin or human cadaver skin
-
Test formulation (e.g., gel, cream, ointment) containing the model drug and this compound
-
Control formulation (containing the model drug without this compound)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Magnetic stirrer and stir bars
-
Water bath with temperature control
-
High-performance liquid chromatography (HPLC) system for drug quantification
-
Parafilm
Procedure:
-
Skin Preparation:
-
Thaw frozen full-thickness porcine ear skin at room temperature.
-
Excise a section of the skin and carefully remove any subcutaneous fat and hair.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Clean the Franz diffusion cells, donor chambers, and stir bars with methanol and deionized water.
-
Fill the receptor chamber with degassed receptor solution (e.g., PBS, pH 7.4), ensuring no air bubbles are trapped beneath the skin.
-
Mount the prepared skin membrane between the donor and receptor compartments with the stratum corneum side facing the donor compartment.
-
Clamp the compartments together securely.
-
Place a small magnetic stir bar in the receptor chamber.
-
-
Experiment Execution:
-
Place the assembled Franz cells in a water bath maintained at 32°C or 37°C to simulate physiological skin temperature.
-
Allow the system to equilibrate for 30 minutes.
-
Apply a precise amount of the test or control formulation to the skin surface in the donor chamber.
-
Cover the donor chamber with parafilm to prevent evaporation.
-
Start the magnetic stirrer in the receptor chamber at a constant speed (e.g., 600 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor solution from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated HPLC method.
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp).
-
Calculate the Enhancement Ratio (ER) using the following formula:
-
ER = Jss (with this compound) / Jss (without this compound)
-
Quantitative Data Summary: this compound Permeation Studies
| Drug | Formulation | This compound Form | This compound Concentration | Enhancement Ratio (ER) | Reference |
| Acyclovir | Propylene glycol–water (1:1) | Synthesized | 1:10 (this compound:Acyclovir) | 1.7 (steady state), 2.3 (pseudo-steady state) | |
| Indomethacin | Propylene glycol/water (1:1) | Nanonized | 1:10 (this compound:Indomethacin) | 5.6 | |
| This compound | Ointment | Micronized | 1% (w/w) | - | |
| This compound | Cream | Micronized | 1% (w/w) | - | |
| This compound | Gel | Micronized | 1% (w/w) | - | |
| This compound | Ointment | Nanonized | 1% (w/w) | - | |
| This compound | Cream | Nanonized | 1% (w/w) | - | |
| This compound | Gel | Nanonized | 1% (w/w) | - |
Note: The permeation of this compound itself was studied, but enhancement ratios are typically calculated for an active drug.
In Vitro Permeation Experimental Workflow
Skin Irritation Potential
Evaluating the potential for skin irritation is a critical safety assessment for any new transdermal permeation enhancer.
Experimental Protocol: In Vivo Skin Irritation Study
Objective: To assess the skin irritation potential of this compound in a topical formulation using an animal model.
Materials:
-
Healthy albino rabbits or rats
-
Test formulation containing this compound
-
Control formulation (vehicle without this compound)
-
Positive control (e.g., 0.8% formalin or sodium lauryl sulfate)
-
Negative control (no application)
-
Occlusive patches
-
Clippers for hair removal
-
Draize scoring system for erythema and edema
Procedure:
-
Animal Preparation:
-
Acclimatize animals for at least 5 days before the study.
-
One day before the test, gently clip the hair from the dorsal area of the trunk of each animal, creating four distinct application sites.
-
-
Application:
-
Apply a defined amount (e.g., 0.5 g) of the test formulation, control formulation, and positive control to the designated skin sites.
-
Leave one site untreated as the negative control.
-
Cover the application sites with occlusive patches.
-
-
Observation:
-
After a specified exposure time (e.g., 24 hours), remove the patches and gently clean the skin to remove any remaining formulation.
-
Observe and score the skin reactions for erythema and edema at 1, 24, 48, and 72 hours after patch removal, according to the Draize scoring system.
-
Data Analysis:
-
Calculate the Primary Dermal Irritation Index (PDII) for each test substance.
-
Classify the irritation potential (e.g., negligible, slight, moderate, severe) based on the PDII score.
Skin Irritation Study Workflow
Cytotoxicity Assay
Cytotoxicity testing is essential to ensure that this compound and its formulations do not have a toxic effect on skin cells.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To evaluate the in vitro cytotoxicity of this compound on a mammalian cell line (e.g., human keratinocytes, HaCaT, or mouse fibroblasts, L929).
Materials:
-
Mammalian cell line
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound solutions at various concentrations
-
Positive control (e.g., Triton X-100 or doxorubicin)
-
Negative control (cell culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Remove the old medium and expose the cells to various concentrations of this compound dissolved in the cell culture medium.
-
Include positive and negative controls in separate wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will convert the water-soluble MTT into an insoluble purple formazan.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
MTT Cytotoxicity Assay Workflow
Potential Mechanism of Action of this compound
While the precise signaling pathway for this compound's permeation enhancement is not fully elucidated, chemical enhancers generally work through one or more of the following mechanisms. It is hypothesized that this compound modifies the skin structure to facilitate drug permeation.
-
Disruption of Stratum Corneum Lipids: Interacting with and disrupting the highly ordered lipid bilayers in the stratum corneum, thereby increasing their fluidity and creating pathways for drug molecules to pass through.
-
Interaction with Intracellular Proteins: Interacting with the keratin proteins within the corneocytes, leading to a change in their conformation and an increase in permeability.
-
Increased Drug Partitioning: Improving the partitioning of the drug from the formulation into the stratum corneum.
Mechanisms of Permeation Enhancement
References
Methodology for Assessing Alaptide's Effect on Cell Proliferation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alaptide, a synthetic spirocyclic dipeptide, has demonstrated significant potential in promoting tissue regeneration and wound healing.[1] Its mechanism of action is multifaceted, with evidence suggesting it may act as a dipeptidyl peptidase-IV (DPP-IV) inhibitor.[2] This inhibition can lead to the modulation of various signaling pathways that are crucial for cell proliferation, migration, and extracellular matrix synthesis. These application notes provide a comprehensive framework for researchers to assess the effects of this compound on cell proliferation, with a particular focus on fibroblasts, which are key cells in wound healing and tissue remodeling. The provided protocols detail methods for quantifying cell proliferation, analyzing underlying signaling pathways, and measuring changes in collagen gene expression.
Key Experimental Objectives
-
Determine the optimal concentration of this compound for promoting fibroblast proliferation.
-
Quantify the dose-dependent effect of this compound on cell proliferation rates.
-
Elucidate the involvement of key signaling pathways, such as the MAPK/ERK pathway, in this compound-mediated cell proliferation.
-
Assess the impact of this compound on the expression of genes related to extracellular matrix production, such as collagen.
Data Presentation
Illustrative Data on this compound's Effect on Fibroblast Proliferation
The following tables present hypothetical quantitative data to illustrate the expected outcomes from the described experimental protocols. This data is for demonstrative purposes and should be replaced with experimentally generated results.
Table 1: Dose-Response Effect of this compound on Fibroblast Proliferation (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Proliferation vs. Control |
| 0 (Control) | 0.45 ± 0.03 | 100% |
| 1 | 0.52 ± 0.04 | 115.6% |
| 10 | 0.68 ± 0.05 | 151.1% |
| 50 | 0.85 ± 0.06 | 188.9% |
| 100 | 0.92 ± 0.07 | 204.4% |
| 200 | 0.93 ± 0.08 | 206.7% |
Table 2: Quantification of DNA Synthesis using BrdU Incorporation
| Treatment | Absorbance (450 nm) (Mean ± SD) | Fold Change vs. Control |
| Control | 0.32 ± 0.02 | 1.0 |
| This compound (50 µM) | 0.75 ± 0.05 | 2.34 |
| Positive Control (e.g., FGF-2) | 0.88 ± 0.06 | 2.75 |
Table 3: Analysis of MAPK/ERK Pathway Activation by Western Blot
| Treatment | p-ERK1/2 / Total ERK1/2 Ratio (Normalized to Control) |
| Control | 1.0 |
| This compound (50 µM) - 15 min | 2.8 |
| This compound (50 µM) - 30 min | 3.5 |
| This compound (50 µM) - 60 min | 2.1 |
Table 4: Relative Gene Expression of Collagen Type I (COL1A1) by qPCR
| Treatment (24 hours) | Relative Gene Expression (Fold Change vs. Control) |
| Control | 1.0 |
| This compound (50 µM) | 2.5 |
| TGF-β1 (Positive Control) | 4.2 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Dermal Fibroblasts (HDFs) are recommended.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations. A solvent control should be included in all experiments.
Cell Proliferation Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3]
-
Protocol:
-
Seed HDFs into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100, 200 µM).
-
Incubate for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.
-
Protocol:
-
Seed HDFs in a 96-well plate as described for the MTT assay.
-
Treat the cells with this compound for the desired period.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells and denature the DNA according to the manufacturer's protocol.
-
Add anti-BrdU antibody and incubate for 1-2 hours.
-
Add the appropriate enzyme-linked secondary antibody and incubate for 1 hour.
-
Add the substrate and measure the absorbance at the recommended wavelength (typically 450 nm).
-
Western Blot Analysis of MAPK/ERK Signaling Pathway
This technique is used to detect the phosphorylation status of key proteins in the MAPK/ERK signaling cascade, such as ERK1/2, which indicates pathway activation.
-
Protocol:
-
Seed HDFs in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with the optimal concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
-
Quantitative Real-Time PCR (qPCR) for Collagen Gene Expression
qPCR is used to measure the mRNA levels of collagen genes, such as COL1A1, to assess the effect of this compound on extracellular matrix synthesis.
-
Protocol:
-
Seed HDFs in 6-well plates and treat with this compound for 24-48 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for COL1A1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Mandatory Visualizations
References
- 1. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibition of human lung fibroblast proliferation and differentiation by Gs-coupled receptors is not predicted by the magnitude of cAMP response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Formulating Alaptide with L-arginine for Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the formulation of Alaptide with L-arginine to investigate their potential synergistic effects. This compound, a synthetic spirocyclic dipeptide analogous to the melanocyte-stimulating hormone release-inhibiting factor, has demonstrated regenerative properties.[1][2][3] L-arginine is a semi-essential amino acid that serves as a precursor for nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation and wound healing.[4][5] The combination of these two molecules presents a promising avenue for therapeutic applications where tissue regeneration and enhanced blood flow are desired.
The following sections detail the theoretical signaling pathways, protocols for formulation and stability testing, and methodologies for evaluating synergistic effects through in vitro assays.
Proposed Signaling Pathways for Synergistic Action
The synergistic potential of this compound and L-arginine lies in their distinct but potentially convergent signaling pathways that can collectively enhance cellular proliferation, migration, and tissue repair.
L-arginine Signaling: L-arginine is the primary substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). This pathway promotes vasodilation, thereby improving blood and oxygen supply to tissues. Additionally, L-arginine can activate the mammalian target of rapamycin (mTOR) pathway, which is crucial for protein synthesis and cell growth.
This compound Signaling (Hypothesized): As an analogue of melanocyte-stimulating hormone release-inhibiting factor (MIF-1), this compound's mechanism is not fully elucidated. However, based on its regenerative effects, it is hypothesized to act as a signaling molecule that triggers tissue regeneration processes. This may involve the activation of pathways that promote cell proliferation and migration, potentially through growth factor signaling or modulation of the extracellular matrix.
Synergistic Interaction: The proposed synergy stems from a two-pronged approach: L-arginine enhances the local microenvironment through increased blood flow and nutrient delivery via the NO pathway, while also promoting cell growth through the mTOR pathway. This compound, in parallel, is thought to directly stimulate the cellular machinery responsible for tissue repair. This combination could lead to a more robust and rapid regenerative response than either agent alone.
Data Presentation: Quantifying Synergy
The synergistic effect of a drug combination can be quantified using the Combination Index (CI), based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
The following table presents hypothetical data from a cell proliferation assay (e.g., MTT assay) to illustrate how synergy might be observed and calculated. The data represents the concentration of each compound required to achieve 50% inhibition of cell viability (IC50) alone and in combination.
| Treatment Group | This compound (µM) | L-arginine (mM) | Observed Effect (% Inhibition) | Combination Index (CI) | Interpretation |
| This compound alone | 100 | 0 | 50 | - | - |
| L-arginine alone | 0 | 10 | 50 | - | - |
| Combination | 25 | 2.5 | 50 | 0.5 | Synergism |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
The following protocols provide a framework for formulating this compound and L-arginine and evaluating their synergistic effects in vitro.
Protocol 1: Formulation of this compound and L-arginine Aqueous Solution
This protocol describes the preparation of a stock solution containing this compound and L-arginine.
Materials:
-
This compound powder
-
L-arginine powder
-
Sterile, deionized water
-
0.1 M Hydrochloric acid (HCl) or 0.1 M Sodium hydroxide (NaOH) for pH adjustment
-
Sterile filters (0.22 µm)
-
Sterile conical tubes
Procedure:
-
Dissolving L-arginine: Weigh the desired amount of L-arginine and dissolve it in sterile, deionized water. L-arginine is readily soluble in water.
-
Dissolving this compound: this compound has low water solubility. To aid dissolution, a small amount of an acidic solvent like acetic acid can be used initially, followed by dilution with the L-arginine solution or buffer. Alternatively, sonication can be employed.
-
Combining the Components: If dissolved separately, slowly add the this compound solution to the L-arginine solution while stirring.
-
pH Adjustment: Adjust the pH of the final solution to a physiologically acceptable range (e.g., pH 7.0-7.4) using 0.1 M HCl or 0.1 M NaOH. This is a critical step for peptide stability.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to prevent degradation.
Protocol 2: In Vitro Cytotoxicity and Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound, L-arginine, and their combination on the viability and proliferation of a relevant cell line (e.g., human dermal fibroblasts).
Materials:
-
Human dermal fibroblasts (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and L-arginine stock solutions (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound, L-arginine, and their combination in complete cell culture medium. The combination should be tested at various fixed ratios.
-
Remove the existing medium from the wells and add 100 µL of the prepared drug solutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 values for each agent alone and in combination. Use these values to calculate the Combination Index (CI).
Protocol 3: Wound Healing Scratch Assay
This assay assesses the effect of the formulation on cell migration, a key process in wound healing.
Materials:
-
Human dermal fibroblasts (or other relevant cell line)
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
This compound and L-arginine stock solutions
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.
-
Create the "Scratch": Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Then, add fresh medium containing the test compounds (this compound alone, L-arginine alone, and the combination) at desired concentrations. An untreated well serves as a control.
-
Image Acquisition: Immediately after treatment (time 0), and at regular intervals (e.g., every 8-12 hours), capture images of the scratch at the same position for each well.
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment group compared to the control.
Protocol 4: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitrite, a stable metabolite of NO, in the cell culture supernatant, providing an indication of NOS activity.
Materials:
-
Cell line of interest (e.g., endothelial cells, macrophages)
-
24-well cell culture plates
-
This compound and L-arginine stock solutions
-
Griess Reagent System
-
Sodium nitrite standard
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere. Treat the cells with this compound, L-arginine, and their combination as described in Protocol 2.
-
Sample Collection: After the desired incubation period (e.g., 24-48 hours), collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Prepare a standard curve using the sodium nitrite standard.
-
Add the components of the Griess Reagent to each well according to the manufacturer's instructions.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in each sample by comparing the absorbance to the standard curve. This will indicate the level of NO production.
Conclusion
The combination of this compound and L-arginine holds therapeutic promise due to their potential for synergistic effects on tissue regeneration. The protocols outlined in this document provide a comprehensive framework for the formulation of these two compounds and the systematic in vitro evaluation of their combined efficacy. Rigorous adherence to these methodologies will enable researchers to generate robust and reproducible data, paving the way for further pre-clinical and clinical investigations.
References
- 1. WO1991004743A1 - Stabilized aqueous formulations of small peptides - Google Patents [patents.google.com]
- 2. Melanocyte-stimulating hormone - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo testing of nanofibrous membranes doped with this compound and L-arginine for wound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. punnettsquare.org [punnettsquare.org]
- 5. researchgate.net [researchgate.net]
Alaptide: Application Notes and Protocols for Cosmetic and Anti-Aging Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaptide, a synthetic dipeptide, has garnered significant interest in the fields of cosmetics and dermatology due to its reported regenerative properties. Initially developed in the 1980s, this cyclic peptide analogue has demonstrated potential in accelerating wound healing and triggering tissue regeneration processes.[1] Its stability and ability to act as a signaling molecule make it a compelling candidate for anti-aging formulations aimed at improving skin texture, reducing wrinkles, and enhancing overall skin health.[1]
This document provides detailed application notes and experimental protocols for researchers and scientists interested in evaluating the efficacy of this compound in cosmetic and anti-aging research. It includes summaries of available data, methodologies for key experiments, and visual representations of relevant signaling pathways and workflows.
Data Presentation: Efficacy of Peptides in Anti-Aging
While specific quantitative data for this compound's anti-aging effects are not extensively published in publicly available literature, the following tables summarize representative data from clinical trials of other peptides with similar proposed mechanisms of action. This information can serve as a benchmark for designing and evaluating studies on this compound.
Table 1: Illustrative Clinical Trial Data for Wrinkle Reduction with Peptide-Based Formulations
| Parameter | Peptide Formulation | Duration of Study | Wrinkle Reduction (%) | Subject Group | Source |
| Wrinkle Depth | Palmitoyl Pentapeptide-4 (0.005%) | 28 days | 18% | 93 Caucasian females | [2] |
| Wrinkle Volume | Low-Molecular-Weight Collagen Peptide | 6 weeks | 46% | 70 healthy adults | [3] |
| Wrinkle Score | Hydrolyzed Marine Collagen | 12 weeks | 35% | 72 females (45-60 years) | [4] |
| Fine Lines | Peptide Treatment Serum | 12 weeks | 50% (median improvement) | 55 females (35-60 years) |
Table 2: Illustrative Clinical Trial Data for Skin Elasticity and Hydration with Peptide-Based Formulations
| Parameter | Peptide Formulation | Duration of Study | Improvement (%) | Subject Group | Source |
| Skin Elasticity | Bioactive Collagen Peptides | 8 weeks | 9% | Not specified | |
| Skin Elasticity | Hydrolyzed Collagen | 12 weeks | 22.7% | Not specified | |
| Skin Hydration | Hydrolyzed Collagen | 12 weeks | 13.8% | Not specified | |
| Skin Hydration | Low-Molecular-Weight Collagen Peptide | 6 weeks | 34% | 70 healthy adults |
Mechanism of Action & Signaling Pathways
This compound is described as a signaling molecule that triggers tissue regeneration. While the precise molecular pathways activated by this compound are still under investigation, its regenerative effects suggest potential involvement in key signaling cascades that regulate fibroblast activity, extracellular matrix (ECM) synthesis, and cellular proliferation. The Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to these processes in the skin.
TGF-β Signaling Pathway
The TGF-β pathway is a critical regulator of wound healing and tissue repair. It plays a pivotal role in stimulating fibroblasts to produce collagen and other ECM components, as well as in promoting the differentiation of fibroblasts into myofibroblasts, which are essential for wound contraction. It is plausible that this compound may exert its regenerative effects by modulating this pathway.
MAPK Signaling Pathway
The MAPK signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and survival. In the skin, the MAPK/ERK pathway is crucial for keratinocyte migration and fibroblast proliferation, both of which are essential for skin repair and regeneration. Given this compound's reported effects on cell proliferation, it may interact with this pathway to promote tissue renewal.
Experimental Protocols
The following protocols are provided as a guide for the in vitro and in vivo evaluation of this compound. These are generalized protocols and may require optimization based on specific experimental conditions and cell types.
In Vitro Experimental Protocols
1. Human Dermal Fibroblast (HDF) Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of human dermal fibroblasts.
Methodology:
-
Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed fibroblasts into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute to final concentrations (e.g., 0.1, 1, 10, 100 µg/mL) in serum-free DMEM. Replace the culture medium with the this compound solutions. Include a vehicle control and a positive control (e.g., a known growth factor).
-
Incubation: Incubate the cells for 48 to 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
2. Collagen Synthesis Assay (ELISA)
This protocol quantifies the amount of newly synthesized collagen by human dermal fibroblasts after treatment with this compound.
Methodology:
-
Cell Culture and Seeding: Follow steps 1 and 2 from the HDF Proliferation Assay, but seed the cells in a 24-well plate at a density of 5 x 10⁴ cells per well.
-
Treatment: After 24 hours, replace the medium with serum-free DMEM containing different concentrations of this compound.
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA:
-
Use a commercially available Human Pro-Collagen I alpha 1 ELISA kit.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding streptavidin-HRP, adding substrate solution, and stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Analysis: Generate a standard curve and determine the concentration of pro-collagen in each sample.
3. Gene Expression Analysis of Extracellular Matrix Components (RT-qPCR)
This protocol measures the effect of this compound on the gene expression of key ECM proteins like collagen (COL1A1), elastin (ELN), and versican (VCAN).
Methodology:
-
Cell Culture, Seeding, and Treatment: Follow steps 1-3 from the Collagen Synthesis Assay.
-
RNA Extraction: After 24 to 48 hours of treatment, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
RT-qPCR:
-
Perform real-time quantitative PCR using primers specific for COL1A1, ELN, VCAN, and a housekeeping gene (e.g., GAPDH).
-
Use a SYBR Green-based detection method.
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
In Vivo Experimental Protocol
1. Rat Excisional Wound Healing Model
This protocol evaluates the in vivo efficacy of a topical this compound formulation on wound closure in a rat model.
Methodology:
-
Animal Model: Use adult male Wistar rats (200-250g). Acclimatize the animals for at least one week before the experiment.
-
Wound Creation:
-
Anesthetize the rats.
-
Shave the dorsal area and disinfect the skin.
-
Create a full-thickness excisional wound (e.g., 8 mm diameter) using a sterile biopsy punch.
-
-
Treatment Groups: Randomly divide the animals into groups:
-
Group 1: Vehicle control (base formulation without this compound).
-
Group 2: this compound formulation (e.g., 1% this compound in a hydrogel base).
-
Group 3: Positive control (a commercial wound healing product).
-
Group 4: Untreated control.
-
-
Treatment Application: Apply the respective formulations topically to the wound area once daily.
-
Wound Area Measurement:
-
Trace the wound margin on a transparent sheet at regular intervals (e.g., days 0, 3, 7, 14, and 21).
-
Calculate the wound area using image analysis software.
-
Determine the percentage of wound contraction.
-
-
Histological Analysis:
-
On selected days, euthanize a subset of animals from each group.
-
Excise the wound tissue and fix it in 10% formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to evaluate re-epithelialization, collagen deposition, and overall tissue morphology.
-
-
Biochemical Analysis:
-
Homogenize a portion of the wound tissue to measure markers of inflammation and tissue remodeling, such as cytokines and matrix metalloproteinases (MMPs), using ELISA or other appropriate methods.
-
Conclusion
This compound presents a promising avenue for the development of novel anti-aging and cosmetic products. Its regenerative capabilities, as suggested by preliminary studies, warrant further in-depth investigation. The protocols and information provided in this document offer a framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound. Rigorous in vitro and in vivo studies, following the methodologies outlined, will be crucial in substantiating its anti-aging claims and paving the way for its successful application in the cosmetic and pharmaceutical industries.
References
- 1. With this compound against wrinkles | Biocev [biocev.eu]
- 2. A Clinical Trial Shows Improvement in Skin Collagen, Hydration, Elasticity, Wrinkles, Scalp, and Hair Condition following 12-Week Oral Intake of a Supplement Containing Hydrolysed Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A randomized, triple‐blind, placebo‐controlled, parallel study to evaluate the efficacy of a freshwater marine collagen on skin wrinkles and elasticity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Alaptide Solubility Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Alaptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern?
A1: this compound is a synthetic dipeptide composed of L-alanine and cycloleucine, forming a spirocyclic structure.[1][2] This unique structure contributes to its stability, particularly in comparison to other neuropeptides.[1][2] It has demonstrated significant potential in regenerative medicine, particularly for skin treatment and wound healing, by stimulating the proliferation of human skin cells.[2] However, this compound is a white crystalline compound with very poor solubility in water (0.1104 g/100 mL), which can hinder its formulation for therapeutic applications and limit its bioavailability.
Q2: What are the primary methods to improve the water solubility of this compound?
A2: The main strategies to enhance the aqueous solubility of this compound fall into two categories:
-
Physical Modifications: These methods aim to alter the physical properties of this compound to improve its interaction with water. Key approaches include:
-
Nanoparticle Formation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates. This can be achieved through techniques like wet milling.
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the hydrophobic parts of this compound, increasing its apparent water solubility.
-
-
Formulation-Based Approaches: These methods involve the use of excipients to create a more favorable environment for this compound to dissolve. This includes:
-
pH Adjustment: Modifying the pH of the solvent can alter the ionization state of the peptide, potentially increasing its solubility.
-
Co-solvents: The addition of water-miscible organic solvents can improve the solubility of hydrophobic peptides.
-
Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their solubility in aqueous solutions.
-
Q3: Are there any commercially available products containing this compound?
A3: Yes, an ointment containing this compound, known as ALAPTID, is used in veterinary medicine for its dermatological healing properties.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in water. | Inherent poor water solubility of this compound. | 1. Attempt dissolution in a small volume of an organic co-solvent like DMSO or ethanol before adding to the aqueous buffer. 2. Consider pH adjustment of the aqueous solution. 3. Explore the use of solubilizing agents such as cyclodextrins. |
| Precipitation occurs when adding this compound solution to an aqueous buffer. | The concentration of the organic co-solvent is too high, causing the peptide to crash out upon dilution. The final concentration of this compound exceeds its solubility limit in the buffer. | 1. Add the this compound stock solution to the aqueous buffer slowly while stirring vigorously. 2. Reduce the concentration of the organic solvent in the stock solution if possible. 3. Ensure the final concentration of this compound is below its saturation point in the final buffer composition. |
| Inconsistent results in biological assays. | Incomplete dissolution of this compound leading to inaccurate concentrations. Degradation of this compound in the formulation. | 1. Visually inspect the solution for any undissolved particles. If present, centrifuge the solution and use the supernatant. 2. Perform a solubility test with a small amount of the peptide before preparing a large batch. 3. Prepare fresh solutions for each experiment to minimize degradation. |
| Low bioavailability in in vivo studies. | Poor absorption due to low solubility in physiological fluids. | 1. Consider formulating this compound as nanoparticles to improve its dissolution rate and absorption. 2. Investigate the use of permeation enhancers in the formulation. |
Quantitative Data on Solubility Enhancement
While specific fold-increase data for this compound is limited in publicly available literature, the following table summarizes the expected solubility improvements based on general principles of peptide formulation.
| Method | Carrier/Excipient | Expected Fold Increase in Solubility | Reference for General Principle |
| Nanoparticle Formation | Wetting agents (e.g., Poloxamer, Povidone) | Significant (can be >100-fold) | |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 to >100-fold | |
| pH Adjustment | Acidic or Basic Buffers | Variable, depends on pKa | |
| Co-solvents | Dimethyl sulfoxide (DMSO), Ethanol | Variable, depends on co-solvent and concentration |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Wet Milling
This protocol is based on the methodology described in patent literature for enhancing this compound solubility.
Objective: To produce a nanosuspension of this compound to improve its aqueous dispersibility and dissolution rate.
Materials:
-
Micronized this compound powder
-
Wetting agent (e.g., Polyvinylpyrrolidone (PVP), Poloxamer 188)
-
Purified water
-
Ball mill (e.g., nanomill)
-
Milling media (e.g., 0.3 mm glass beads)
Procedure:
-
Prepare a suspension of micronized this compound and the chosen wetting agent in purified water. A suggested starting ratio is 1:1 (w/w) for this compound to wetting agent.
-
Mix the suspension for an extended period (e.g., 12 hours) at room temperature to ensure thorough wetting of the this compound particles.
-
Transfer the suspension to the milling chamber of the ball mill containing the milling media.
-
Begin the milling process at a controlled temperature (e.g., 17-20 °C). The rotor speed and pump speed should be optimized for the specific equipment. A starting point could be a rotor speed of 986 rpm and a pump speed of 30 rpm.
-
Monitor the particle size distribution at regular intervals using a suitable particle size analyzer.
-
Continue the milling process until the desired particle size is achieved (e.g., a medium particle size of approximately 700 nm). The total milling time can be extensive (e.g., up to 57.5 hours).
-
Separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used directly or lyophilized to obtain a solid powder of nanonized this compound.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol provides a general method for forming inclusion complexes to enhance this compound solubility.
Objective: To prepare a water-soluble inclusion complex of this compound with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
Magnetic stirrer
-
Freeze-dryer (optional)
Procedure:
-
Prepare an aqueous solution of HP-β-CD. The concentration will depend on the desired molar ratio of this compound to cyclodextrin.
-
Slowly add this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 is a common starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution to remove any un-complexed, undissolved this compound.
-
The resulting clear solution contains the water-soluble this compound-HP-β-CD complex.
-
(Optional) The solution can be freeze-dried to obtain a solid powder of the inclusion complex, which can be easily reconstituted in water.
Visualizations
Caption: Workflow for this compound Nanoparticle Preparation.
Caption: Workflow for this compound-Cyclodextrin Complexation.
Caption: Hypothetical Signaling Pathway for this compound in Skin Regeneration.
References
challenges in the purification process of Alaptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification process of synthetic Alaptide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying synthetic this compound?
The primary challenge in this compound purification stems from its poor solubility in both aqueous and common organic solvents. This compound is a white crystalline compound with very low solubility in water (0.1104 g/100 mL), ethanol (0.1011 g/100 mL), and hexane (0.0024 g/100 mL)[1][2]. This characteristic can lead to several issues during purification, including:
-
Difficulty in sample dissolution: Preparing a concentrated sample for injection onto a chromatography column can be problematic.
-
Precipitation on the column: The peptide may precipitate at the head of the column or during the chromatographic run as the solvent composition changes, leading to high backpressure, poor peak shape, and low recovery.
-
Co-elution with impurities: Closely related impurities may have similar solubility profiles, making their separation from the main product challenging.
Q2: What types of impurities are commonly found in crude this compound?
While specific impurity profiles for this compound synthesis are not extensively documented in publicly available literature, common impurities in cyclic dipeptide synthesis can be inferred. These may include:
-
Unreacted starting materials: Residual protected L-alanine and methyl 1-aminocyclopentane-1-carboxylate.
-
Linear dipeptide precursor: The uncyclized, unprotected derivative may remain if the intramolecular cyclization is incomplete[2].
-
Side-products from protecting groups: By-products from the removal of protecting groups used during the synthesis.
-
Diastereomers: Racemization at the chiral center of L-alanine can occur during synthesis, leading to the formation of diastereomeric impurities.
-
Oligomeric species: Formation of dimers or higher-order oligomers, although less common for such a small cyclic peptide.
Q3: How can I improve the solubility of my crude this compound sample before purification?
Given this compound's low solubility, sample preparation is a critical step. Here are some strategies to enhance dissolution:
-
Use of co-solvents: A mixture of aqueous and organic solvents may be more effective than either alone. For instance, a mixture of water and ethanol (1:1) has been shown to increase this compound's solubility to 0.3601 g/100 mL[1].
-
Addition of solubilizing agents: Low-molecular-weight or high-molecular-weight compounds can be added to improve solubility[1].
-
pH adjustment: The solubility of peptides can be highly dependent on pH. Experimenting with acidic or basic conditions for dissolution may be beneficial. For peptides with low solubility around their isoelectric point, moving the pH away from this point can increase solubility.
-
Use of "stronger" organic solvents: For hydrophobic peptides, solvents like n-propanol or the use of additives can aid dissolution.
-
Sonication: Applying ultrasonic energy can help to break down aggregates and facilitate the dissolution of the peptide.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High backpressure during HPLC run | 1. Precipitation of this compound on the column: The mobile phase composition may not be suitable to maintain this compound's solubility. 2. Clogged column frit or tubing: Particulate matter in the sample or precipitation. | 1. Modify the mobile phase: Increase the initial percentage of the organic solvent in your gradient. Consider using a different organic solvent like n-propanol for highly hydrophobic peptides. 2. Filter the sample: Ensure your sample is filtered through a 0.22 or 0.45 µm filter before injection. 3. Clean the column: Follow the manufacturer's instructions for column cleaning and regeneration. |
| Low yield of purified this compound | 1. Poor solubility leading to sample loss: this compound may not have fully dissolved in the injection solvent. 2. Irreversible adsorption to the column: The peptide may be strongly interacting with the stationary phase. 3. Precipitation during the run: The peptide precipitates out of solution as the mobile phase composition changes. | 1. Optimize sample dissolution: Refer to the solubility improvement strategies in the FAQs. 2. Change chromatographic conditions: Try a different stationary phase or a mobile phase with a different pH. For some hydrophobic peptides, purification at a high pH can be effective. 3. Perform a post-run column wash: Use a strong solvent to elute any remaining peptide from the column. |
| Poor peak shape (tailing or fronting) | 1. Ionic interactions with the stationary phase: Free silanol groups on silica-based columns can interact with the peptide. 2. Column overloading: Injecting too much sample can lead to peak distortion. 3. Co-elution with impurities. | 1. Adjust mobile phase pH: Using a low pH (e.g., with trifluoroacetic acid) can protonate acidic groups and reduce ionic interactions. Conversely, a high pH (e.g., with ammonium hydroxide) can also be effective. 2. Reduce sample load: Decrease the amount of peptide injected onto the column. 3. Optimize the gradient: A shallower gradient can improve the resolution between the main peak and closely eluting impurities. |
| Presence of impurities in the final product | 1. Inadequate separation: The chromatographic method may not be resolving all impurities. 2. Degradation of this compound during purification: The peptide may be unstable under the purification conditions (e.g., extreme pH). | 1. Method development: Experiment with different columns (e.g., C8, C4, or phenyl-hexyl) and different mobile phase modifiers. Consider orthogonal purification methods if a single HPLC step is insufficient. 2. Assess stability: Analyze the stability of this compound under the chosen purification conditions. The spirocyclic structure of this compound suggests it is relatively stable. |
Experimental Protocols
Recommended Protocol for this compound Purification by Preparative RP-HPLC
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
1. Materials and Reagents:
-
Crude synthetic this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Ammonium hydroxide (NH₄OH)
-
Solvents for dissolution (e.g., ethanol, n-propanol)
-
Preparative C18 HPLC column (e.g., 10 µm particle size, ≥20 mm internal diameter)
-
HPLC system with a fraction collector
2. Sample Preparation:
-
Attempt to dissolve the crude this compound in the initial mobile phase conditions at a concentration suitable for preparative HPLC.
-
If solubility is an issue, test different solvent systems. A good starting point is a mixture of water and ethanol (1:1) or a small amount of a stronger organic solvent like n-propanol, followed by dilution with the initial mobile phase.
-
Use sonication to aid dissolution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC Method:
-
Mobile Phase A: 0.1% TFA in water (for acidic conditions) OR 0.1% NH₄OH in water (for basic conditions).
-
Mobile Phase B: 0.1% TFA in ACN (for acidic conditions) OR 0.1% NH₄OH in ACN (for basic conditions).
-
Flow Rate: Dependent on the column dimensions (refer to manufacturer's guidelines).
-
Detection: 214 nm (for the peptide bond) and 280 nm (to check for aromatic impurities).
-
Gradient:
-
Start with a shallow gradient to screen for optimal elution conditions (e.g., 5-95% B over 60 minutes).
-
Optimize the gradient around the elution point of this compound to improve resolution from nearby impurities. A shallower gradient over a longer time will generally provide better separation.
-
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified this compound as a powder.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Potential impurities in this compound synthesis.
References
Technical Support Center: Enhancing the Stability of Alaptide in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of stable topical formulations containing Alaptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in topical formulations?
A1: this compound is a synthetic spirocyclic dipeptide composed of L-alanine and cycloleucine.[1][2] Its rigid structure provides greater inherent stability compared to linear peptides.[1] However, like all peptides, it can be susceptible to chemical and physical degradation, especially in complex topical formulations exposed to various environmental factors. Ensuring its stability is crucial to maintain therapeutic efficacy and safety.
Q2: What are the primary degradation pathways for peptides like this compound in topical formulations?
A2: While this compound's cyclic structure offers protection, potential degradation pathways for peptides in topical formulations include:
-
Hydrolysis: Cleavage of the peptide bond, particularly at acidic or alkaline pH.
-
Oxidation: Certain amino acid residues can be susceptible to oxidation, especially if the formulation contains oxidizing agents or is exposed to air and light.
-
Physical Instability: This can include aggregation, precipitation, or adsorption to container surfaces, leading to a loss of active ingredient.
Q3: What are the initial steps to consider when developing a stable this compound formulation?
A3: A systematic approach is crucial. Key initial steps include:
-
Preformulation Studies: Characterize the physicochemical properties of this compound, including its solubility and pH-stability profile.
-
Excipient Compatibility: Screen for incompatibilities between this compound and common topical excipients.
-
Selection of a Suitable Base: Choose a cream, gel, or ointment base that is compatible with this compound and provides a suitable environment for its stability.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Loss of this compound potency in the formulation over time. | 1. pH of the formulation is not optimal: The pH may be too acidic or too alkaline, leading to hydrolysis of the peptide bond. 2. Oxidative degradation: Presence of peroxides in excipients (e.g., polyethylene glycols), exposure to atmospheric oxygen, or light-induced oxidation. 3. Incompatible excipients: Certain excipients may directly react with this compound. | 1. Optimize pH: Adjust the formulation pH to a range where this compound shows maximum stability (typically between pH 5.5 and 6.5 for skin compatibility and peptide stability). Use a suitable buffering system (e.g., citrate, phosphate) to maintain the pH. 2. Incorporate Antioxidants and Chelating Agents: Add antioxidants like tocopherol (Vitamin E) or butylated hydroxytoluene (BHT) to prevent oxidative degradation. Include a chelating agent like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidation. 3. Conduct Excipient Compatibility Studies: Perform stress testing of this compound with individual excipients to identify and replace any incompatible components. |
| Phase separation or changes in the physical appearance of the topical formulation. | 1. Poor emulsification: The emulsifier system may not be robust enough to maintain the stability of the emulsion. 2. Incompatibility of this compound with the formulation base: this compound or its degradation products may be disrupting the structure of the cream or gel. 3. Improper storage conditions: Exposure to extreme temperatures can lead to phase separation. | 1. Optimize the Emulsifier System: Adjust the type and concentration of the emulsifier(s) to ensure a stable emulsion. Consider using a combination of emulsifiers. 2. Evaluate Different Formulation Bases: Test the stability of this compound in a variety of cream and gel bases to find the most compatible option. 3. Control Storage Conditions: Store the formulation at controlled room temperature and protect it from freezing and high temperatures. |
| Difficulty in quantifying this compound in the topical formulation using HPLC. | 1. Poor extraction of this compound from the formulation matrix: The sample preparation method may not be efficient in extracting the analyte. 2. Interference from excipients: Other components of the formulation may co-elute with this compound, affecting the accuracy of the quantification. 3. Degradation of this compound during sample preparation: The extraction process itself might be causing the degradation of the peptide. | 1. Optimize Sample Preparation: Experiment with different extraction solvents and techniques (e.g., sonication, centrifugation) to improve recovery. 2. Develop a Stability-Indicating HPLC Method: Modify the mobile phase composition, gradient, or column to achieve better separation of this compound from interfering peaks. 3. Use Mild Extraction Conditions: Perform the extraction at a controlled temperature and minimize the exposure of the sample to harsh conditions. |
Quantitative Data Presentation
The following tables provide illustrative data on the stability of this compound in different topical bases and the effect of various excipients. Note: This is example data to demonstrate how to structure and present experimental findings.
Table 1: Stability of this compound (1% w/w) in Different Topical Bases at 40°C/75% RH
| Formulation Base | Initial Assay (%) | 1 Month Assay (%) | 2 Months Assay (%) | 3 Months Assay (%) |
| Oil-in-Water Cream | 100.2 | 95.3 | 90.1 | 85.2 |
| Water-in-Oil Cream | 100.1 | 97.8 | 94.5 | 91.3 |
| Hydrogel | 99.8 | 96.5 | 92.3 | 88.7 |
Table 2: Effect of Stabilizing Excipients on this compound (1% w/w) Stability in an Oil-in-Water Cream at 40°C/75% RH for 3 Months
| Formulation | Assay (%) | Total Degradants (%) |
| Cream Base (Control) | 85.2 | 14.8 |
| + 0.1% EDTA | 88.9 | 11.1 |
| + 0.2% Tocopherol | 90.5 | 9.5 |
| + 0.1% EDTA + 0.2% Tocopherol | 94.7 | 5.3 |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method for this compound in a Topical Cream
This protocol outlines a general procedure for developing a stability-indicating HPLC method.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in a topical cream formulation, capable of separating this compound from its degradation products and formulation excipients.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Purified water
-
Centrifuge
-
Vortex mixer
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% to 10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh approximately 1 gram of the this compound cream into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., a mixture of methanol and water).
-
Vortex for 5 minutes to disperse the cream.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Forced Degradation Studies: Forced degradation studies should be performed to demonstrate the specificity of the method.[2][3]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photostability: Expose to light as per ICH Q1B guidelines.
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent this compound peak.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed degradation pathway for this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: A logical approach to troubleshooting this compound formulation instability.
References
Technical Support Center: Optimizing Alaptide in Wound Healing Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Alaptide for wound healing applications.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.
Question: My in vitro cell proliferation assay shows no significant increase with this compound treatment. Is this expected?
Answer: Yes, this is a possible outcome. Some studies have reported that this compound may not significantly improve cell proliferation in vitro.[1][2] Wound healing is a complex process involving cell migration, differentiation, and modulation of the inflammatory response, not just proliferation.
-
Recommendation: Focus on other key aspects of wound healing, such as cell migration and angiogenesis. Consider performing a scratch wound assay or a transwell migration assay to evaluate this compound's effect on cell motility.
Question: I am observing poor solubility of this compound in my aqueous-based cell culture media. How can I improve this?
Answer: this compound has low water solubility (0.1104 g/100 mL), which can be a challenge in experimental setups.[3]
-
Troubleshooting Steps:
-
Vehicle Selection: Consider using a small amount of a biocompatible solvent, such as DMSO, to first dissolve the this compound before diluting it in your culture medium. Always run a vehicle control to ensure the solvent itself is not affecting the cells.
-
pH Adjustment: Check the pH of your final solution, as pH can influence the solubility of peptides.
-
Formulation: For in vivo applications, incorporating this compound into hydrogels or nanofibrous membranes can improve its delivery and local concentration at the wound site.[1][4] A formulation of 1% this compound in a hydrogel with 3% hydroxyethylcellulose and 10% glycerol has been shown to have optimal release properties.
-
Question: The results of my in vivo wound healing study are highly variable between subjects. What could be the cause?
Answer: High variability in in vivo studies can stem from several factors.
-
Possible Causes & Solutions:
-
Inconsistent Wound Creation: Ensure that the size and depth of the wounds are consistent across all animals. Using a biopsy punch for creating excisional wounds can help maintain uniformity.
-
Uneven Application of this compound: When using a topical formulation, ensure a consistent amount is applied to the entire wound surface.
-
Animal Model: The choice of animal model and its health status can impact wound healing. Use healthy animals of the same age and sex.
-
Data Collection: Ensure that measurements of wound closure are taken at consistent time points and by the same person to reduce inter-observer variability.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for promoting wound healing?
A1: The optimal concentration of this compound can vary depending on the delivery system and the specific wound model. In vivo studies have shown that nanofibrous membranes containing 1.5 wt.% this compound significantly accelerated the healing of skin incisions and burns in rats. In the same study, concentrations ranging from 0.1 to 2.5 wt.% were found to be non-toxic to human dermal fibroblasts. A commercially available veterinary ointment contains 1% this compound.
| Delivery System | This compound Concentration | Cell Type/Model | Outcome | Citation |
| Polycaprolactone (PCL) Nanofibrous Membranes | 0.1 - 2.5 wt.% | Primary Human Dermal Fibroblasts | Non-toxic | |
| Polycaprolactone (PCL) Nanofibrous Membranes | 1.5 wt.% | Rat model (skin incisions and burns) | Markedly accelerated healing | |
| Hydrogel | 1% | - | Optimal for drug liberation |
Q2: What is the proposed mechanism of action for this compound in wound healing?
A2: this compound is a synthetic dipeptide analogue of the melanocyte-stimulating hormone release-inhibiting factor. Its mechanism in wound healing is thought to involve multiple factors, including stimulating effects on diploid cells and enhancing epidermal regeneration. While the precise signaling pathways are not fully elucidated, wound healing generally involves pathways like TGF-β, Wnt/β-catenin, and MAPK, which regulate cell proliferation, migration, and extracellular matrix remodeling. This compound may influence one or more of these pathways to promote healing.
Q3: Can this compound be combined with other bioactive molecules?
A3: Yes, studies have successfully combined this compound with other molecules to enhance its therapeutic effect. For instance, combining 1.5 wt.% this compound with 5 wt.% L-arginine in a nanofibrous membrane has been shown to significantly accelerate wound healing. L-arginine is a precursor to nitric oxide, which plays a crucial role in skin repair.
| Combination | Delivery System | Model | Outcome | Citation |
| 1.5 wt.% this compound + 5 wt.% L-arginine | PCL Nanofibrous Membranes | Rat model (skin incisions and burns) | Markedly accelerated healing |
Experimental Protocols
Cell Migration - Scratch Wound Assay
This protocol is adapted for testing the effect of this compound on the migration of dermal fibroblasts.
-
Cell Seeding: Seed human dermal fibroblasts in a 6-well plate and culture until they form a confluent monolayer.
-
Serum Starvation: Once confluent, starve the cells in serum-free medium for 18-24 hours to synchronize the cell cycle.
-
Scratch Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh serum-free medium containing different concentrations of this compound (e.g., 0 µM, 1 µM, 10 µM, 100 µM) and a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using an inverted microscope.
-
Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.
In Vivo Excisional Wound Healing Model
This protocol describes a full-thickness excisional wound model in rats to evaluate the efficacy of this compound formulations.
-
Animal Preparation: Anesthetize male Wistar albino rats (220 ± 30 g). Shave the dorsal area and disinfect the skin.
-
Wound Creation: Create a full-thickness excisional wound (e.g., 8 mm diameter) on the dorsum of each rat using a sterile biopsy punch.
-
Grouping: Divide the animals into control and treatment groups.
-
Control Group: Apply a placebo formulation (e.g., hydrogel without this compound).
-
Treatment Group: Apply the this compound-containing formulation (e.g., 1.5 wt.% this compound in a hydrogel) to the wound.
-
-
Dressing: Cover the wound with a sterile dressing.
-
Treatment Application: Re-apply the formulations as required (e.g., every 48 hours).
-
Wound Closure Measurement: Macroscopically evaluate and photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14). Measure the wound area using image analysis software.
-
Histological Analysis: At the end of the experiment, excise the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and neovascularization.
Visualizations
Caption: Workflow for evaluating this compound in wound healing.
Caption: A proposed signaling pathway for this compound's action.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. In vitro and in vivo testing of nanofibrous membranes doped with this compound and L-arginine for wound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - history, biological activity and synthesis - SigutLabs [sigutlabs.com]
- 4. researchgate.net [researchgate.net]
troubleshooting Alaptide release from hydrogel formulations
Welcome to the technical support center for Alaptide hydrogel formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental process of developing and characterizing this compound-releasing hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it formulated in hydrogels?
This compound is a synthetic dipeptide, specifically (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, composed of L-alanine and cycloleucine.[1][2] It is known for its regenerative properties, particularly in wound healing and skin treatment.[1][2][3] However, this compound is a white crystalline compound with very poor solubility in water (0.1104 g/100 mL). Hydrogels, which are three-dimensional networks of hydrophilic polymers, offer a suitable drug delivery system for this compound. They can provide a moist environment beneficial for wound healing, protect the peptide from degradation, and allow for controlled, localized release.
Q2: What are the primary mechanisms for this compound release from a hydrogel?
The release of a drug like this compound from a hydrogel is typically governed by one or a combination of the following mechanisms:
-
Diffusion-controlled release: This is the most common mechanism where this compound moves through the hydrogel matrix down a concentration gradient. The rate of diffusion is influenced by the hydrogel's mesh size, the size of the this compound molecule, and its interaction with the polymer network.
-
Swelling-controlled release: As the hydrogel swells by absorbing water, the mesh size increases, which facilitates the diffusion of the entrapped this compound.
-
Chemically-controlled release: This can occur through the degradation of the hydrogel matrix, breaking the covalent bonds that hold the network together and releasing the drug. Alternatively, this compound can be covalently attached to the polymer backbone via a linker that cleaves under specific physiological conditions.
Q3: What factors influence the release rate of this compound from a hydrogel?
Several factors can be modulated to control the release of this compound:
-
Hydrogel Polymer Composition: The type of polymer (e.g., natural like chitosan or synthetic like PEG) and its chemical properties will affect interactions with this compound.
-
Crosslinking Density: A higher crosslinking density results in a smaller mesh size, which can hinder the diffusion of this compound and slow down the release rate.
-
This compound-Polymer Interactions: Electrostatic or hydrophobic interactions between this compound and the polymer chains can affect its partitioning and diffusion within the hydrogel.
-
Presence of Excipients: Additives like humectants (e.g., glycerol, propylene glycol) can influence the hydration of the hydrogel and consequently the release of the drug.
Troubleshooting Guide
Issue 1: Rapid Initial Burst Release of this compound
Question: I am observing a high percentage of this compound being released in the first few hours of my in vitro release study, followed by a much slower release. How can I reduce this "burst effect"?
Answer: A significant burst release is often due to the presence of this compound on or near the surface of the hydrogel that is not fully entrapped within the polymer network. Here are several strategies to mitigate this issue:
-
Increase Crosslinking Density: A more tightly crosslinked network will better retain the this compound molecules, reducing their initial rapid diffusion from the surface layers. This can be achieved by increasing the concentration of the crosslinking agent.
-
Modify the Loading Method: If you are loading this compound by swelling a pre-formed hydrogel, a significant portion of the drug may be concentrated near the surface. Consider incorporating this compound during the hydrogel polymerization process for a more uniform distribution.
-
Implement a Pre-wash Step: Before starting your release study, briefly wash the hydrogel in the release medium to remove any surface-adsorbed this compound. Be mindful that this will reduce the total amount of drug in the hydrogel, which should be accounted for in your calculations.
-
Optimize this compound-Polymer Interactions: If your hydrogel polymer can be modified, consider introducing functional groups that can interact with this compound (e.g., through hydrogen bonding or hydrophobic interactions) to slow its initial release.
Issue 2: Incomplete or Very Slow this compound Release
Question: My in vitro release study shows that a significant fraction of the loaded this compound remains in the hydrogel even after an extended period. How can I achieve a more complete release?
Answer: Incomplete release can be caused by strong interactions between this compound and the hydrogel matrix, or a hydrogel network that is too dense. Consider the following troubleshooting steps:
-
Decrease Crosslinking Density: A lower crosslinking density will result in a larger mesh size, facilitating the diffusion of this compound out of the hydrogel.
-
Modify the Hydrogel Composition: The choice of polymer can significantly impact drug release. If strong hydrophobic interactions between a hydrophobic polymer and this compound are suspected, consider incorporating more hydrophilic monomers into your hydrogel formulation.
-
Alter the pH of the Release Medium: If your hydrogel contains pH-sensitive functional groups (e.g., carboxylic acids or amines), changing the pH of the release medium can induce swelling or shrinking of the hydrogel, which can in turn modulate the release of this compound.
-
Incorporate Biodegradable Components: If a complete release is desired and the application allows, using a biodegradable hydrogel will ensure the release of all entrapped this compound as the matrix degrades over time.
Issue 3: High Batch-to-Batch Variability in Release Profiles
Question: I am observing significant differences in the this compound release profiles between different batches of my hydrogel formulation. How can I improve the reproducibility of my experiments?
Answer: Batch-to-batch variability often stems from inconsistencies in the hydrogel fabrication process. To improve reproducibility, it is crucial to standardize your protocol:
-
Precise Control of Reaction Conditions: Ensure that the temperature, pH, and mixing speed during hydrogel polymerization are consistent for every batch.
-
Accurate Measurement of Components: Use calibrated instruments to accurately weigh all components, including the polymer, crosslinker, initiator, and this compound.
-
Uniform Mixing: Ensure that all components are thoroughly and uniformly mixed before gelation to avoid a heterogeneous hydrogel structure.
-
Consistent Curing/Gelation Time: The time allowed for the hydrogel to form should be identical for all batches.
-
Standardized Post-Processing: Any post-processing steps, such as washing or cutting the hydrogel into samples for release studies, should be performed in a consistent manner.
Quantitative Data Summary
The following tables provide hypothetical yet representative data for this compound release from different hydrogel formulations to illustrate the effects of formulation parameters.
Table 1: Effect of Crosslinker Concentration on this compound Release from a Poly(ethylene glycol) (PEG)-based Hydrogel
| Crosslinker Concentration (%) | Burst Release at 1 hr (%) | Cumulative Release at 24 hrs (%) | Cumulative Release at 72 hrs (%) |
| 0.5 | 35.2 ± 3.1 | 75.6 ± 4.5 | 92.1 ± 3.8 |
| 1.0 | 22.5 ± 2.5 | 60.3 ± 3.9 | 81.4 ± 4.2 |
| 2.0 | 10.8 ± 1.9 | 45.1 ± 3.2 | 65.7 ± 3.5 |
Table 2: Effect of Hydrogel Polymer Type on this compound Release
| Hydrogel Polymer | Burst Release at 1 hr (%) | Cumulative Release at 24 hrs (%) | Cumulative Release at 72 hrs (%) |
| Chitosan (2%) | 18.9 ± 2.2 | 55.4 ± 3.7 | 78.9 ± 4.1 |
| Hyaluronic Acid (2%) | 25.1 ± 2.8 | 68.2 ± 4.0 | 88.3 ± 4.6 |
| Poly(vinyl alcohol) (10%) | 15.3 ± 2.0 | 48.7 ± 3.5 | 70.2 ± 3.9 |
Experimental Protocols
Protocol 1: In Vitro this compound Release Study
This protocol describes a standard method for determining the in vitro release kinetics of this compound from a hydrogel formulation.
Materials:
-
This compound-loaded hydrogel samples of known weight and dimensions.
-
Release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Incubator or water bath set to 37°C.
-
Sample collection vials.
-
Analytical method for this compound quantification (e.g., HPLC-UV or LC-MS).
Procedure:
-
Place a pre-weighed this compound-loaded hydrogel sample into a vial containing a known volume of release medium (e.g., 10 mL of PBS).
-
Incubate the vials at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of this compound released at each time point using the following formula:
Cumulative % Release = [(V_s * Σ C_i) + (V_t * C_n)] / (Initial Drug Load) * 100
Where:
-
V_s = Sampling volume
-
C_i = this compound concentration at time point i (from 1 to n-1)
-
V_t = Total volume of release medium
-
C_n = this compound concentration at the current time point n
-
Protocol 2: Quantification of this compound using HPLC-UV
This protocol provides a general method for the quantification of this compound. Specific parameters may need to be optimized for your instrument and specific mobile phase composition.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). An isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210 nm (as peptides show absorbance in the far UV).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in the release medium to generate a calibration curve.
-
Sample Preparation: The samples collected from the in vitro release study may be directly injected if they are clean. If necessary, filter the samples through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the release samples into the HPLC system.
-
Quantification: Determine the peak area of this compound in the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the equation of the calibration curve to determine the concentration of this compound in the unknown samples.
Visualizations
Caption: Factors influencing this compound release from hydrogels.
Caption: A logical workflow for troubleshooting this compound release.
References
Technical Support Center: Alaptide Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing the stability challenges of Alaptide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concerns for this compound, a cyclic dipeptide, in aqueous solutions are chemical degradation, primarily through hydrolysis of its amide bonds.[1] Other potential degradation pathways include oxidation and photodegradation, which are common for peptides.[2][3][4] Due to its low aqueous solubility, physical stability, such as precipitation, can also be a concern.[5]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of an aqueous solution is a critical factor influencing the stability of peptides. For this compound, extremes in pH (both acidic and alkaline conditions) are expected to accelerate the rate of hydrolytic degradation of the amide bonds within its cyclic structure. The optimal pH for maximum stability typically lies in the neutral to slightly acidic range, but this needs to be determined experimentally for each specific formulation.
Q3: What is the impact of temperature on the stability of this compound in solution?
A3: Elevated temperatures generally decrease the chemical stability of peptides by accelerating the rates of all chemical degradation reactions, including hydrolysis and oxidation. Therefore, it is recommended to store this compound solutions at controlled room temperature or under refrigerated conditions (2-8 °C) to minimize degradation. For long-term storage, frozen solutions (-20 °C or below) are preferable.
Q4: Is this compound susceptible to oxidative degradation?
A4: While this compound's constituent amino acids (Alanine and a cycloleucine derivative) are not among the most susceptible to oxidation (like Methionine or Cysteine), oxidative degradation can still occur, particularly in the presence of reactive oxygen species (ROS). The alanine residue could potentially undergo oxidation. It is advisable to minimize the exposure of this compound solutions to atmospheric oxygen and to consider the use of antioxidants if oxidative degradation is suspected.
Q5: How can I improve the solubility and stability of this compound in my experiments?
A5: To enhance the solubility and stability of this compound in aqueous solutions, consider the following strategies:
-
pH Optimization: Determine the pH at which this compound exhibits maximum solubility and stability.
-
Use of Co-solvents: Employing a small percentage of organic co-solvents, such as ethanol or propylene glycol, may improve solubility. However, the effect of co-solvents on stability must be evaluated.
-
Excipients: The addition of stabilizing excipients like sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), or certain amino acids can enhance the stability of peptides.
-
Lyophilization: For long-term storage, lyophilizing the this compound solution to a dry powder can significantly improve its stability. The powder can then be reconstituted before use.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Precipitation or cloudiness in the this compound solution. | - Poor aqueous solubility of this compound. - pH of the solution is at or near the isoelectric point of this compound. - Aggregation of this compound molecules. | - Ensure the concentration of this compound is within its solubility limit at the given pH and temperature. - Adjust the pH of the solution to a value where this compound is more soluble. - Consider adding solubilizing agents or co-solvents. |
| Loss of this compound concentration over time, as determined by HPLC. | - Chemical degradation (e.g., hydrolysis). - Adsorption of this compound to the container surface. | - Investigate the effect of pH and temperature on stability to find optimal conditions. - Store solutions at lower temperatures (e.g., 2-8 °C or -20 °C). - Use low-adsorption vials (e.g., polypropylene or silanized glass). |
| Appearance of new peaks in the HPLC chromatogram. | - Formation of degradation products. | - Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. - Use a stability-indicating HPLC method to resolve and quantify this compound and its degradants. |
| Inconsistent results in bioassays. | - Degradation of this compound leading to loss of biological activity. - Formation of degradation products that may have different or interfering activities. | - Ensure the stability of the this compound stock and working solutions under the assay conditions. - Use freshly prepared solutions for critical experiments. - Characterize the biological activity of any identified degradation products. |
Data Presentation
Table 1: General Conditions for Forced Degradation Studies of Peptides
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods. The following table outlines typical stress conditions that can be applied to this compound solutions. The extent of degradation should ideally be between 5-20%.
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 2 to 24 hours at RT or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 2 to 24 hours at RT or elevated temperature (e.g., 60°C) |
| Oxidation | 3% to 30% H₂O₂ | 2 to 24 hours at RT |
| Thermal Degradation | 60°C to 80°C (in solution and as solid) | 24 to 72 hours |
| Photostability | Exposure to light (ICH Q1B guidelines) | As per ICH guidelines |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. The specific parameters will need to be optimized for your particular instrumentation and this compound formulation.
1. Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products, thus allowing for accurate quantification of this compound concentration over time.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm (peptide bond)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small amount of ACN if needed for solubility) at a concentration of 1 mg/mL.
-
For stability studies, dilute the stock solution to the desired concentration (e.g., 100 µg/mL) in the aqueous buffer of interest.
-
Store aliquots of the stability samples under the desired conditions (e.g., different temperatures, pH values).
-
At each time point, withdraw an aliquot, and if necessary, quench any ongoing degradation by cooling or pH adjustment before injection.
5. Forced Degradation Sample Analysis:
-
Subject the this compound solution to forced degradation conditions as outlined in Table 1.
-
Analyze the stressed samples using the developed HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products. The method should demonstrate baseline separation between the this compound peak and any degradation peaks.
6. Method Validation:
-
Once the method is optimized to show specificity for this compound in the presence of its degradation products, validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothesized hydrolytic degradation pathway of this compound.
References
- 1. Amide bond hydrolysis in peptides and cyclic peptides catalyzed by a dimeric Zr(iv)-substituted Keggin type polyoxometalate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 3. Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Product of this compound synthesis: determination of the absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Topical Alaptide Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of topical Alaptide formulations. Our goal is to facilitate improved experimental outcomes by providing detailed methodologies and data-driven strategies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with topical this compound formulations.
Issue 1: Low Permeation of this compound in In Vitro Skin Models
-
Question: My in vitro skin permeation study using a Franz diffusion cell shows minimal this compound penetration. What are the potential causes and how can I troubleshoot this?
-
Answer: Low skin permeation of peptides like this compound is a common challenge.[1] Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Optimize the Formulation: this compound's poor solubility in water (0.1104 g/100 mL) and other common solvents can be a significant limiting factor.[2] The choice of vehicle is critical. Studies have shown that hydrophilic formulations like gels and creams lead to higher permeation of this compound compared to ointments or simple buffer solutions.[1]
-
Recommendation: If you are using an ointment or a simple buffer, consider reformulating this compound into a hydrogel or an oil-in-water cream. The presence of humectants like propylene glycol can also hydrate the stratum corneum, potentially increasing permeation.[1]
-
-
Particle Size Reduction: The physical form of this compound in your formulation matters. Micronization can increase the surface area available for dissolution and subsequent permeation.
-
Recommendation: If you are using standard this compound powder, consider using micronized this compound. One study showed that micronized this compound permeated through full-thickness pig ear skin more effectively than nanonized this compound from various semisolid formulations.[1]
-
-
Inclusion of Permeation Enhancers: Chemical permeation enhancers can reversibly disrupt the stratum corneum, facilitating drug penetration.
-
Recommendation: Incorporate well-characterized permeation enhancers into your formulation. Examples include fatty acids (e.g., oleic acid), terpenes, or surfactants. A systematic approach to selecting an enhancer based on its physicochemical properties can optimize its efficacy.
-
-
Advanced Formulation Strategies: Consider more advanced drug delivery systems to improve this compound's bioavailability.
-
Recommendation: Formulating this compound into a nanoemulgel could be a promising strategy. Nanoemulgels can enhance the solubility and permeability of hydrophobic compounds and can be tailored for topical delivery.
-
-
Experimental Setup: Ensure your Franz diffusion cell setup is optimized.
-
Recommendation: Verify the integrity of the skin membrane, ensure proper hydration, maintain the receptor medium at a physiological temperature (typically 32°C for skin studies), and ensure adequate stirring to maintain sink conditions.
-
-
Logical Workflow for Troubleshooting Low Permeation
References
Technical Support Center: Scaling Up Alaptide Synthesis
Welcome to the technical support center for Alaptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the scaling up of this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, chemically known as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a synthetic cyclic dipeptide.[1] It is composed of L-alanine and 1-aminocyclopentanecarboxylic acid (cycloleucine) linked in a spirocyclic structure.[1][2] This structure confers high stability compared to its linear counterparts.[3] this compound is a white crystalline powder with very low solubility in water (0.1104 g/100 mL) and ethanol (0.1011 g/100 mL).[1] It is recognized for its regenerative properties, particularly in wound healing and skin treatment.
Q2: What are the primary challenges in scaling up this compound synthesis?
The main challenges in scaling up this compound synthesis are typical for cyclic peptides and include:
-
Low Yield: Incomplete reactions, side reactions, and aggregation can significantly reduce the overall yield.
-
Impurity Profile: The formation of diastereomers, deletion sequences, and other byproducts complicates purification.
-
Aggregation: The growing peptide chain can aggregate on the solid support, hindering reagent access and leading to incomplete reactions.
-
Cyclization Efficiency: The intramolecular cyclization step is critical and can be low-yielding if not optimized.
-
Purification: The low solubility of this compound can pose challenges for purification, especially at a large scale.
Q3: What are the common side reactions during this compound synthesis?
During the synthesis of the linear precursor to this compound, common side reactions in solid-phase peptide synthesis (SPPS) can occur, such as:
-
Racemization: The chiral center of the amino acids can epimerize, leading to diastereomeric impurities.
-
Diketopiperazine formation: Premature cleavage and cyclization of the first two amino acids can occur.
-
Incomplete coupling/deprotection: This leads to the formation of deletion sequences.
During the final cyclization step, intermolecular reactions can lead to the formation of dimers and higher oligomers instead of the desired monomeric cyclic this compound.
Q4: Which analytical methods are recommended for quality control of this compound?
A combination of analytical techniques is recommended to ensure the purity and identity of this compound:
-
High-Performance Liquid Chromatography (HPLC): Primarily used to determine purity and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product and identify any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry of this compound.
-
Circular Dichroism (CD): Can be used to confirm the absolute configuration of the chiral center.
Troubleshooting Guides
Issue 1: Low Yield of the Linear Precursor
| Symptom | Potential Cause | Suggested Solution |
| Low overall yield after cleavage from resin. | Incomplete coupling of amino acids. | - Use a higher excess of activated amino acid and coupling reagents.- Increase coupling time.- Perform a double coupling for difficult residues. |
| Incomplete Fmoc-deprotection. | - Increase deprotection time.- Use fresh deprotection reagent (e.g., 20% piperidine in DMF). | |
| Peptide aggregation on the resin. | - Switch to a more polar solvent like N-methylpyrrolidone (NMP).- Synthesize at a higher temperature.- Use a resin with a lower loading capacity. | |
| Presence of deletion sequences in MS analysis. | Inefficient coupling or deprotection at specific residues. | - Identify the problematic residue and optimize the coupling/deprotection step for that specific amino acid. |
Issue 2: Inefficient Intramolecular Cyclization
| Symptom | Potential Cause | Suggested Solution |
| Low yield of this compound with significant starting material remaining. | Suboptimal cyclization conditions (concentration, pH, temperature). | - Optimize the concentration of the linear peptide to favor intramolecular over intermolecular reactions (typically high dilution).- Adjust the pH of the reaction mixture to the optimal range for amide bond formation.- Screen different temperatures to find the optimal condition. |
| Inappropriate cyclization reagent. | - Screen different coupling reagents for the cyclization step (e.g., HATU, HBTU, T3P). | |
| Formation of dimers and oligomers. | High concentration of the linear peptide. | - Perform the cyclization under high dilution conditions. |
| Linear peptide is prone to intermolecular hydrogen bonding. | - Add chaotropic agents to disrupt hydrogen bonds.- Use solvents that can disrupt secondary structures. |
Issue 3: Poor Purity of Final this compound Product
| Symptom | Potential Cause | Suggested Solution |
| Multiple peaks in HPLC chromatogram. | Presence of diastereomers due to racemization. | - Add an anti-racemization agent (e.g., HOBt, Oxyma) during coupling.- Use urethane-protected amino acids (N-Fmoc). |
| Incomplete removal of protecting groups. | - Optimize the final cleavage and deprotection cocktail and reaction time. | |
| Side-products from cyclization. | - Optimize the cyclization conditions as described in "Inefficient Intramolecular Cyclization". | |
| Difficulty in purification by HPLC. | Low solubility of this compound. | - Use a suitable solvent system for purification. A mixture of acetonitrile and water with a modifier like TFA is common.- Consider using a different stationary phase for the HPLC column. |
Quantitative Data Summary
The following tables provide illustrative data based on typical outcomes in peptide synthesis and should be used as a general guide. Actual results will vary depending on the specific experimental conditions.
Table 1: Effect of Coupling Reagents on Linear Precursor Yield and Purity
| Coupling Reagent | Yield (%) | Purity (%) |
| HBTU/DIPEA | 75 | 85 |
| HATU/DIPEA | 85 | 92 |
| DIC/Oxyma | 70 | 88 |
Table 2: Influence of Cyclization Conditions on this compound Yield
| Concentration (mM) | Solvent | Cyclization Reagent | Yield (%) |
| 10 | DCM/DMF | HATU | 45 |
| 1 | DCM/DMF | HATU | 70 |
| 1 | DCM | T3P | 65 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Precursor of this compound
This protocol is a general guideline for the synthesis of the linear dipeptide H-Ala-(1-aminocyclopentanecarboxylic acid)-OH using Fmoc-SPPS.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Dissolve Fmoc-(1-aminocyclopentanecarboxylic acid)-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM and add to the swollen resin. Agitate for 2 hours.
-
Capping: After washing the resin, cap any unreacted sites using a solution of methanol/DIPEA in DCM.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group.
-
Second Amino Acid Coupling: Pre-activate Fmoc-L-Ala-OH (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Final Fmoc-Deprotection: Repeat step 4.
-
Cleavage from Resin: Cleave the linear peptide from the resin using a solution of 1% trifluoroacetic acid (TFA) in DCM.
Protocol 2: Solution-Phase Cyclization of the Linear Precursor
-
Dissolution: Dissolve the crude linear peptide in a suitable solvent (e.g., a mixture of DCM and DMF) to a final concentration of 1 mM.
-
Cyclization: Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the cyclization by HPLC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure.
Protocol 3: Purification of this compound by Preparative HPLC
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main this compound peak.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
Caption: Plausible signaling pathway for this compound in skin regeneration.
References
- 1. This compound - history, biological activity and synthesis - SigutLabs [sigutlabs.com]
- 2. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
methods for preventing Alaptide degradation in storage
Welcome to the technical support center for Alaptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide: Common Issues in this compound Storage and Handling
This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency or Inconsistent Results | - Improper Storage Temperature: this compound powder and solutions have specific temperature requirements for maintaining stability. - Frequent Freeze-Thaw Cycles: Repeated freezing and thawing of this compound solutions can lead to degradation. - Incorrect Solvent: While this compound has low solubility, the choice of solvent can impact its stability. | - Store this compound powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years)[1]. - For this compound in solution, store at -80°C for up to 6 months or at -20°C for up to 1 month[1]. - Aliquot this compound solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
| Visible Particulate Matter or Discoloration | - Chemical Degradation: Exposure to incompatible materials such as strong acids, bases, or strong oxidizing/reducing agents can cause degradation[1]. - Photodegradation: Exposure to light, especially UV light, can potentially degrade this compound. | - Ensure all storage containers and handling materials are free from strong acids, alkalis, and oxidizing or reducing agents[1]. - Store this compound, both in powder and solution form, in light-protected containers (e.g., amber vials). |
| Poor Solubility | - Inherent Property: this compound is a white crystalline compound with very low solubility in water (0.1104 g/100 mL) and ethanol (0.1011 g/100 mL)[2]. | - For applications requiring higher concentrations, consider specialized formulation techniques such as milling with emulsifiers and stabilizers to enhance solubility. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to 3 years. For shorter-term storage, 4°C is acceptable for up to 2 years.
Q2: How should I store this compound once it is in solution?
A2: this compound solutions are best stored at -80°C for periods up to 6 months. For storage up to 1 month, -20°C is suitable. It is highly recommended to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
A3: Due to its low solubility in common solvents like water and ethanol, the choice of solvent will depend on the specific experimental requirements. For analytical purposes, a suitable solvent system should be determined that ensures solubility without promoting degradation.
Degradation Pathways and Prevention
Q4: What are the primary degradation pathways for this compound?
A4: this compound's spirocyclic structure, formed from L-alanine and cycloleucine, confers significant stability compared to linear peptides, making it resistant to degradation. However, like all peptides, it can be susceptible to degradation under harsh conditions. The primary theoretical degradation pathways include:
-
Hydrolysis: Cleavage of the peptide bond, particularly under strongly acidic or basic conditions.
-
Oxidation: Although this compound does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur under strong oxidative stress.
-
Photodegradation: Exposure to high-intensity light, particularly UV radiation, may lead to degradation.
Q5: How can I prevent the degradation of this compound in my experiments?
A5: To minimize degradation, adhere to the following best practices:
-
Maintain Optimal pH: Whenever possible, maintain the pH of this compound solutions within a stable range.
-
Protect from Light: Use amber vials or wrap containers with aluminum foil to protect this compound solutions from light.
-
Control Temperature: Store this compound at the recommended low temperatures and avoid prolonged exposure to ambient temperatures.
-
Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and free from contaminants that could catalyze degradation.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its potential degradation products.
Objective: To develop and validate an HPLC method to assess the stability of this compound.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or other suitable buffer components)
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for peptide analysis is a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent to prepare a stock solution. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Subject this compound samples to forced degradation conditions (see Protocol 2). At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210-230 nm (typical for peptide bonds)
-
Gradient Elution: A typical gradient might start with a low percentage of acetonitrile and increase over time to elute the parent compound and any degradation products.
-
-
Data Analysis: Analyze the chromatograms to determine the peak area of this compound and any degradation products. Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
Protocol 2: Forced Degradation Studies of this compound
Forced degradation studies are performed to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Stress Conditions:
-
Acidic Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.
-
Basic Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound powder to 60°C in a stability chamber.
-
Photodegradation: Expose this compound solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
Methodology:
-
Prepare solutions of this compound at a known concentration in the respective stress media. For thermal degradation, use the solid powder.
-
Expose the samples to the stress conditions for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample. For acidic and basic hydrolysis, neutralize the sample before analysis.
-
Analyze the samples using the developed stability-indicating HPLC method (Protocol 1).
-
If degradation products are observed, they can be further characterized using LC-MS to determine their mass and aid in structural elucidation.
Visualizations
Caption: Key strategies for preventing this compound degradation.
Caption: Workflow for this compound forced degradation studies.
References
Technical Support Center: Refining Alaptide Delivery from Electrospun Nanofibers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of refining Alaptide delivery from electrospun nanofibers.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the electrospinning of this compound-loaded nanofibers and subsequent drug release studies.
Table 1: Troubleshooting Common Electrospinning Issues for this compound-Loaded Nanofibers
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bead formation on nanofibers | Solution Viscosity: Too low due to insufficient polymer concentration or inappropriate solvent. | - Increase the concentration of the polymer (e.g., Polycaprolactone - PCL) in the spinning solution. - Experiment with different solvent systems. For PCL, combinations like chloroform/DMF or acetic acid can be effective.[1] |
| Surface Tension: Too high, preventing the formation of a stable jet. | - Adjust the solvent composition to lower the surface tension. | |
| Electrical Conductivity: Too low, resulting in insufficient charge carrying capacity. | - Consider adding a small amount of a salt to increase the conductivity of the solution. | |
| Uneven fiber diameter | Inconsistent Flow Rate: Fluctuations in the syringe pump. | - Ensure the syringe is properly fitted and the pump is calibrated for a steady flow rate. |
| Unstable Electric Field: Fluctuations in the applied voltage. | - Check the stability of the high-voltage power supply and ensure all connections are secure. | |
| Environmental Factors: Airflow or humidity fluctuations in the electrospinning chamber. | - Conduct experiments in a controlled environment with stable temperature and humidity.[1] | |
| Needle Clogging | Rapid Solvent Evaporation: The solvent evaporates at the needle tip, causing polymer/Alaptide to solidify. | - Use a solvent with a lower vapor pressure or a mixture of solvents. - Increase the flow rate slightly. - Decrease the distance between the needle and the collector. |
| High Solution Viscosity: The solution is too thick to pass through the needle. | - Decrease the polymer concentration. | |
| This compound Precipitation: Poor solubility of this compound in the chosen solvent system. | - Ensure this compound is fully dissolved in the polymer solution. Sonication may aid dissolution. | |
| Initial Burst Release of this compound | Surface-bound this compound: A significant portion of this compound is located on the nanofiber surface. | - Optimize electrospinning parameters to promote encapsulation. - Consider using a coaxial electrospinning setup to create a core-shell structure, with this compound in the core. |
| High Porosity of the Nanofiber Mat: Rapid penetration of the release medium. | - Decrease the porosity by adjusting electrospinning parameters (e.g., collector speed). | |
| Hydrophilic Polymer Matrix: If a water-soluble polymer is used, it will dissolve quickly, releasing the drug. | - Use a biodegradable but less hydrophilic polymer like PCL for sustained release. | |
| Low this compound Loading Efficiency | Poor Solubility: this compound does not fully dissolve in the spinning solution. | - Test different solvent systems to improve this compound solubility. |
| Phase Separation: this compound separates from the polymer during the electrospinning process. | - Ensure compatibility between this compound and the chosen polymer. |
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for electrospinning?
A1: this compound is a synthetic dipeptide with a stable spirocyclic structure.[2] A critical property for electrospinning is its poor solubility in water (0.1104 g/100 mL).[2] This necessitates the use of organic solvents or solvent blends to dissolve both this compound and the chosen polymer for the spinning dope. Its regenerative properties are the primary motivation for its delivery via nanofibers for applications like wound healing.[3]
Q2: Which polymers are suitable for creating this compound-loaded nanofibers?
A2: Biocompatible and biodegradable polymers are preferred for drug delivery applications. Polycaprolactone (PCL) has been successfully used to create this compound-loaded nanofibers. PCL is a good choice due to its biodegradability, mechanical properties, and solubility in a range of organic solvents that can also dissolve this compound. Other polymers like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) could also be investigated.
Q3: How can I control the release rate of this compound from the nanofibers?
A3: The release rate can be controlled by several factors:
-
Polymer selection: Using a slower degrading polymer like PCL will result in a more sustained release.
-
Nanofiber morphology: Thicker fibers and a less porous mat can slow down the diffusion of the drug.
-
Drug distribution: Encapsulating this compound within the core of the nanofiber using coaxial electrospinning can significantly reduce the initial burst release.
-
Polymer blending: Blending different polymers can tailor the degradation rate and, consequently, the drug release profile.
Q4: What are the essential characterization techniques for this compound-loaded nanofibers?
A4: The following techniques are crucial for characterizing your nanofibers:
-
Scanning Electron Microscopy (SEM): To visualize the morphology, diameter, and porosity of the nanofibers.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of this compound and the polymer in the nanofibers and to check for any chemical interactions.
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of this compound loaded in the nanofibers (loading efficiency) and to measure its release over time.
-
Raman Spectroscopy: Can also be used to verify the presence and distribution of this compound within the nanofibers.
Experimental Protocols
Electrospinning of this compound-Loaded PCL Nanofibers
Materials:
-
Polycaprolactone (PCL, Mw 80,000)
-
This compound
-
Chloroform
-
N,N-Dimethylformamide (DMF)
-
Syringe pump
-
High-voltage power supply
-
Flat metal collector
Procedure:
-
Prepare a 10% (w/v) PCL solution by dissolving PCL in a 9:1 (v/v) mixture of chloroform and DMF. Stir overnight to ensure complete dissolution.
-
Prepare the this compound-loaded spinning solution by adding this compound to the PCL solution at a desired concentration (e.g., 1.5 wt% relative to the PCL).
-
Sonicate the solution for 30 minutes to ensure homogenous dispersion of this compound.
-
Load the solution into a 10 mL syringe fitted with a 21-gauge metal needle.
-
Set up the electrospinning apparatus with the following parameters (can be optimized):
-
Voltage: 15-20 kV
-
Flow rate: 1 mL/h
-
Distance to collector: 15-20 cm
-
-
Place a grounded flat metal collector covered with aluminum foil to collect the nanofibers.
-
Initiate the electrospinning process and collect the nanofiber mat.
-
Dry the nanofiber mat in a vacuum oven at room temperature for 24 hours to remove residual solvents.
In Vitro this compound Release Assay
Materials:
-
This compound-loaded nanofiber mat
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking incubator or paddle dissolution apparatus
-
HPLC system
Procedure:
-
Cut a known weight (e.g., 10 mg) of the this compound-loaded nanofiber mat.
-
Place the sample in a vial containing a known volume (e.g., 10 mL) of PBS (pH 7.4).
-
Incubate the vial at 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot (e.g., 100 µL) of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of this compound released at each time point.
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-loaded nanofibers.
Caption: Mechanisms of this compound release from electrospun nanofibers.
Caption: Conceptual Wnt/β-catenin signaling pathway activated by a regenerative peptide like this compound.
References
troubleshooting inconsistent results in Alaptide in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Alaptide in in vitro assays. The information is designed to help identify and resolve common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro effects?
This compound is a synthetic spirocyclic dipeptide known for its regenerative properties. In vitro, it primarily stimulates the proliferation of cells, such as human diploid cells (LEP-19), and can enhance the permeation of other molecules through skin models.[1][2] It is structurally designed to be resistant to degradation by digestive enzymes, making it stable in biological assays.[1]
Q2: My this compound powder will not dissolve. How can I solubilize it for my assay?
This compound is poorly soluble in water (approximately 0.11 g/100 mL).[2] Inconsistent results often begin with improper dissolution. Follow a systematic approach to solubilization.
-
Initial Step: Always test solubility on a small aliquot of the peptide first to avoid compromising the entire batch.
-
Aqueous Solvents: Attempt to dissolve the peptide in sterile, distilled water or a standard buffer like PBS (pH 7.4) by vortexing or gentle agitation.
-
Organic Solvents: If aqueous solvents fail, a minimal amount of an organic solvent can be used to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice. Dissolve the peptide completely in the organic solvent before slowly adding it dropwise to your stirring aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO in cell cultures) to avoid solvent-induced toxicity.
-
Sonication: If aggregates persist, sonicate the sample in a water bath for a few minutes while keeping the sample cool.
Q3: I'm observing unexpected cytotoxicity or inhibition of proliferation in my cell-based assays. What could be the cause?
Unexplained cytotoxicity is often not caused by the peptide itself but by contaminants from the synthesis and purification process.
-
Trifluoroacetic Acid (TFA) Contamination: TFA is commonly used in peptide synthesis and can remain as a counterion in the final product, sometimes making up 10-45% of the peptide's total weight. TFA can be cytotoxic, with some sensitive cell lines showing inhibition of proliferation at concentrations as low as 0.1 mM.[3]
-
Endotoxin Contamination: Lipopolysaccharides (endotoxins) from gram-negative bacteria can contaminate peptide preparations. Even at low concentrations, endotoxins can trigger unwanted immune responses in cell-based assays, leading to erratic data and decreased cell viability.
Q4: How can I control for the effects of TFA in my experiments?
To determine if TFA is causing the observed effects, run a "TFA control" experiment. This involves treating your cells with the same concentrations of TFA that are present in your peptide solution, but without the peptide. This will help you distinguish the effects of the counterion from the biological activity of this compound. If TFA is found to be problematic, consider obtaining this compound with a different counterion, such as acetate, or using a peptide preparation with guaranteed low TFA content.
Q5: My results are inconsistent between experiments. What are common sources of variability?
Inconsistency in peptide assays can arise from several factors:
-
Peptide Handling: Improper storage and handling can lead to degradation. This compound, like other peptides, should be stored at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles by aliquoting lyophilized powder or stock solutions for single use.
-
Oxidation: Peptides containing amino acids like Cys, Trp, or Met are susceptible to oxidation, which can alter their activity. While this compound's structure (L-alanine and cycloleucine) is less prone to this, it is good practice to handle it in an oxygen-minimized environment if possible.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can significantly impact assay results. Standardize these parameters across all experiments.
-
Assay Procedure: Minor variations in incubation times, reagent concentrations, and washing steps can introduce variability.
Troubleshooting Guides
Issue 1: Poor or Inconsistent this compound Solubility
This is one of the most common issues encountered with this compound due to its low aqueous solubility.
| Symptom | Potential Cause | Recommended Solution |
| Lyophilized powder does not dissolve in aqueous buffer. | High hydrophobicity of the cyclic peptide structure. | 1. Perform a solubility test on a small aliquot. 2. Try gentle vortexing or sonication in a cool water bath. 3. If still insoluble, create a stock solution in a minimal amount of an organic solvent (e.g., DMSO). Add this stock dropwise to the stirring aqueous buffer to the final desired concentration. Keep the final DMSO concentration below 0.5%. |
| Peptide precipitates out of solution after dilution into aqueous buffer. | The solubility limit in the final buffer has been exceeded. | 1. Lower the final concentration of the peptide in the assay. 2. Ensure the peptide is added very slowly to the vigorously stirring aqueous buffer. 3. Consider using a different buffer system or adjusting the pH away from this compound's isoelectric point (pI), if known. |
| Inconsistent results attributed to solubility. | Incomplete initial dissolution leading to inaccurate concentration. | 1. Visually confirm the absence of particulates in the stock solution before each use. 2. Prepare fresh dilutions from a validated stock solution for each experiment. |
Issue 2: Inconsistent Results in Cell Proliferation/Viability Assays (e.g., MTT, XTT)
High variability or unexpected inhibition can mask the true effect of this compound.
| Symptom | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding; peptide precipitation in media; pipetting errors. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Visually inspect wells for even cell distribution. 3. Confirm this compound is fully dissolved in the final culture medium before adding to cells. |
| Lower than expected cell viability in this compound-treated and control wells. | TFA counterion toxicity. | 1. Run a TFA-only control at a concentration equivalent to that in the this compound solution. 2. Check the pH of the culture medium after adding the this compound stock solution. 3. Consider using this compound with an acetate or HCl counterion. |
| Results not reproducible between experiments. | Peptide degradation; variation in cell health or passage number. | 1. Aliquot lyophilized this compound and stock solutions; avoid freeze-thaw cycles. Store at -20°C or -80°C. 2. Use cells within a consistent, low passage number range. 3. Monitor cell health and morphology prior to each experiment. |
Issue 3: Inconsistent Results in Wound Healing (Scratch) Assays
The regenerative effects of this compound are often measured with this assay.
| Symptom | Potential Cause | Recommended Solution |
| Irregular or inconsistent wound width. | Manual scratching technique. | 1. Use a pipette tip guide or a specialized tool to create uniform scratches. 2. Create multiple wounds per well and average the measurements. |
| Cells detaching from the plate edges. | Scratch is too harsh; poor cell adherence. | 1. Apply gentle, consistent pressure when creating the scratch. 2. Ensure the cell monolayer is fully confluent before scratching. 3. Use plates coated with an appropriate extracellular matrix protein if needed. |
| High variability in migration rate. | Cell proliferation is confounding migration results; inconsistent imaging. | 1. Use a proliferation inhibitor (e.g., Mitomycin C) if you only want to measure migration. 2. Mark the plate to ensure images are taken from the exact same field of view at each time point. |
Experimental Protocols
This compound Stock Solution Preparation (for Poorly Soluble Peptides)
-
Bring the lyophilized this compound vial to room temperature in a desiccator before opening.
-
Weigh out a small amount of this compound for a solubility test first.
-
Based on the test, if an organic solvent is needed, add a minimal volume of 100% DMSO to the vial to create a high-concentration stock (e.g., 10-100 mM).
-
Vortex thoroughly until the peptide is completely dissolved. A brief, cool sonication may be used if necessary.
-
For use in aqueous solutions, add the DMSO stock solution drop-by-drop into the vigorously stirring target buffer (e.g., cell culture medium or PBS) to achieve the final working concentration.
-
Ensure the final DMSO concentration in cell-based assays is non-toxic (e.g., <0.5%).
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C, protected from light.
In Vitro Skin Permeation Assay using Franz Diffusion Cells
This protocol is adapted from studies evaluating this compound's effect on skin permeation.
-
Membrane Preparation: Use ex vivo porcine ear skin, as it is a suitable model for human skin. Shave the hair and excise full-thickness skin. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Setup: Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain the temperature at 37°C with constant stirring.
-
Donor Application: Prepare the this compound formulation (e.g., dissolved in a buffer or incorporated into a semisolid vehicle like a cream or gel). Apply a known quantity of the formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace the volume with fresh, pre-warmed buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC-MS.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) over time. The steady-state flux (Jss) can be determined from the linear portion of the cumulative permeation curve.
Quantitative Data Example: this compound Permeation
The following table summarizes example data from in vitro permeation studies.
| Formulation (1% this compound) | Cumulative Amount at 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) |
| Phosphate Buffer (Micronized) | ~5 | ~0.2 |
| Ointment (Micronized) | ~20 | ~0.8 |
| Cream (Micronized) | ~35 | ~1.5 |
| Gel (Micronized) | ~45 | ~1.9 |
| Phosphate Buffer (Nanonized) | ~2 | ~0.1 |
| Ointment (Nanonized) | ~15 | ~0.6 |
| Cream (Nanonized) | ~25 | ~1.0 |
| Gel (Nanonized) | ~30 | ~1.2 |
Data are illustrative and based on trends reported in the literature. Actual values will vary based on specific experimental conditions.
Cell Proliferation/Viability Assay (MTT-based)
-
Cell Seeding: Seed cells (e.g., human fibroblasts) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Also prepare a vehicle control (medium with the same final concentration of DMSO, if used) and a TFA control.
-
Remove the old medium and add the this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
References
- 1. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 2. The Fibroblast Growth Factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALA-PDT promotes the death and contractile capacity of hypertrophic scar fibroblasts through inhibiting the TGF-β1/Smad2/3/4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Humectant Use for Alaptide Release
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the use of humectants to improve the release of Alaptide from various formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a humectant in an this compound formulation?
A1: In this compound formulations, particularly topical and transdermal systems like hydrogels, humectants serve two main purposes. First, they attract and retain water, which can hydrate the application site (e.g., the stratum corneum of the skin), making it more permeable to the drug.[1][2][3] Second, they can act as co-solvents and penetration enhancers, modifying the vehicle's properties and the skin barrier to facilitate better drug release and permeation.[4][5]
Q2: Which humectants are commonly studied for this compound release, and what are their typical concentrations?
A2: Common humectants evaluated for this compound formulations include glycerol, propylene glycol (PPG), and ethanol. Studies have investigated concentrations typically ranging from 5% to 15%. The optimal concentration is highly dependent on the type of humectant and the composition of the gel base. For instance, one study found 10% glycerol to be optimal in a 3% hydroxyethylcellulose hydrogel for this compound release.
Q3: How does the choice of hydrogel base affect humectant performance?
A3: The hydrogel base (e.g., methylcellulose, hydroxyethylcellulose, hydroxypropylcellulose) significantly impacts this compound release. The interaction between the polymer, the humectant, and this compound affects the formulation's viscosity and the drug's diffusion rate. A suitable combination of a cellulose derivative and a specific humectant concentration is necessary to achieve optimal release. For example, the highest this compound release was achieved from a base containing 3% hydroxyethylcellulose with 10% glycerol.
Q4: Can humectants negatively affect this compound stability?
A4: Yes, there can be compatibility issues. While glycerol is often used to stabilize proteins, it can also lead to the degradation of peptides under certain conditions. Impurities in glycerol, such as aldehydes, can react with the peptide, leading to the formation of degradation products. It is crucial to use high-purity humectants and conduct thorough stability studies to ensure compatibility with this compound.
Troubleshooting Guide
Q5: My this compound release is lower than expected. What are the potential causes?
A5: Low this compound release can stem from several factors:
-
Suboptimal Humectant Concentration: The concentration of the humectant may be too low to effectively hydrate the membrane or enhance penetration.
-
High Formulation Viscosity: The combination of the gelling agent and humectant might have created a hydrogel that is too viscous, physically hindering the diffusion of this compound.
-
Poor this compound Solubility: this compound has very low solubility in water. The vehicle may not be adequately solubilizing the drug, limiting the amount available for release. Humectants like propylene glycol can act as co-solvents to address this.
-
Drug-Polymer Interaction: this compound may be adsorbing to the gelling agent (polymer), which reduces the amount of free drug available for release.
Q6: I observed that increasing the humectant concentration beyond a certain point decreases this compound release. Why does this happen?
A6: This is a known phenomenon, particularly with glycols like propylene glycol. At very high concentrations, these humectants can have a dehydrating effect on the skin or membrane by drawing water out of it. This dehydration can make the barrier less permeable, thus reducing drug release. This non-monotonic response highlights the need to optimize the humectant concentration rather than assuming "more is better."
Q7: My formulation is showing signs of degradation or impurity formation. Could the humectant be responsible?
A7: This is possible. As mentioned in Q4, certain humectants, or impurities within them, can be incompatible with peptides.
-
Glycerol: Can contain reactive aldehyde impurities that lead to peptide degradation.
-
pH Shifts: Some humectants can degrade in formulations with extreme pH levels, potentially altering the overall pH and affecting this compound's stability. It is recommended to perform compatibility studies by analyzing stressed samples (e.g., elevated temperature) using an appropriate analytical method like HPLC to detect any new impurities.
Q8: My in vitro release results are highly variable and not reproducible. What should I check in my experimental setup?
A8: Lack of reproducibility in release studies often points to issues with the experimental protocol. Consider the following:
-
Membrane Integrity: Ensure the synthetic or biological membrane used in your diffusion cell is free of defects and handled consistently across all experiments.
-
Sink Conditions: Verify that "sink conditions" are maintained throughout the experiment. This means the concentration of this compound in the receptor medium should not exceed 10-30% of its saturation solubility, preventing the release rate from being limited by solubility in the receptor fluid.
-
Air Bubbles: Check for air bubbles under the membrane in your Franz diffusion cell setup. Bubbles can significantly reduce the effective surface area for diffusion.
-
Sample Mixing: Ensure consistent and adequate mixing in both the donor and receptor compartments.
-
Environmental Control: Maintain a constant temperature, as diffusion is highly temperature-dependent.
Data Presentation: Humectant Effect on this compound Release
The following tables summarize quantitative data from a study investigating the release of 1% this compound from different hydrogel bases with various humectants.
Table 1: this compound Release from 3% Hydroxyethylcellulose (HEC) Hydrogel
| Humectant | Concentration | % this compound Released |
| Propylene Glycol | 5% | 38.6% |
| Propylene Glycol | 10% | 41.5% |
| Propylene Glycol | 15% | 36.8% |
| Glycerol | 10% | 48.2% (Optimal) |
| Glycerol | 15% | 45.8% |
| Ethanol | 5% | 35.2% |
| Ethanol | 10% | 37.4% |
| Ethanol | 15% | 39.6% |
Table 2: this compound Release from 2.5% Hydroxypropylcellulose (HPC) Hydrogel
| Humectant | Concentration | % this compound Released |
| Propylene Glycol | 5% | 46.8% (Optimal) |
| Propylene Glycol | 10% | 44.2% |
| Propylene Glycol | 15% | 40.1% |
| Glycerol | 10% | 45.8% |
| Glycerol | 15% | 43.5% |
| Ethanol | 5% | 41.6% |
| Ethanol | 10% | 38.9% |
| Ethanol | 15% | 36.2% |
Table 3: this compound Release from 2% Methylcellulose (MC) Hydrogel
| Humectant | Concentration | % this compound Released |
| Propylene Glycol | 5% | 34.5% |
| Propylene Glycol | 10% | 40.3% |
| Propylene Glycol | 15% | 44.8% (Optimal) |
| Glycerol | 10% | 35.1% |
| Glycerol | 15% | 38.5% |
| Ethanol | 5% | 33.7% |
| Ethanol | 10% | 38.4% |
| Ethanol | 15% | 42.7% |
Experimental Protocols & Visualizations
Protocol 1: In Vitro this compound Release Study using Franz Diffusion Cells
This protocol describes a standard method for assessing the release rate of this compound from a semi-solid formulation.
1. Materials and Equipment:
-
Franz Diffusion Cells
-
Synthetic membrane (e.g., Neprophane, cellulose acetate) or excised animal/human skin
-
Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 is common. Ensure sink conditions.
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C or 37°C
-
This compound formulation and a control vehicle
-
Syringes and vials for sample collection
-
Analytical instrument for quantification (e.g., HPLC-UV)
2. Procedure:
-
Preparation: Assemble the Franz cells. Fill the receptor compartment with pre-warmed, de-gassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. Place a small stir bar in the receptor compartment.
-
Equilibration: Place the assembled cells in the heating block and allow the system to equilibrate to the target temperature (e.g., 32°C for skin surface simulation) for at least 30 minutes.
-
Sample Application: Accurately weigh and apply a standardized amount of the this compound formulation (e.g., 200 mg) uniformly onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment via the sampling arm.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
Analysis: Analyze the collected samples to determine the concentration of this compound using a validated analytical method (see Protocol 2).
-
Data Calculation: Calculate the cumulative amount of this compound released per unit area over time. Correct for drug removed during sampling and for dilution from media replacement. Plot the cumulative amount of this compound released versus time.
Caption: Workflow for an in vitro this compound release experiment.
Protocol 2: Quantification of this compound using HPLC-UV
This protocol provides a general framework for analyzing this compound concentration in collected samples. Note: This method must be validated for your specific matrix and concentration range.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (ACN) and water with an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. (e.g., 20:80 ACN:Water with 0.1% TFA).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV spectrophotometer at an appropriate wavelength for this compound (e.g., 210-220 nm).
-
Column Temperature: 30°C
2. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase). Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with the receptor medium used in the release study to matrix-match.
-
Sample Preparation: Samples collected from the Franz cells may be injected directly if they are clean and within the calibration range. If necessary, perform a dilution with the receptor medium.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound peak versus the concentration for the standards. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Caption: Troubleshooting decision tree for this compound release experiments.
Caption: Simplified mechanism of humectant action on drug release.
References
- 1. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. 2250.care [2250.care]
- 4. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Potential Cytotoxicity of Alaptide Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of Alaptide formulations. The information is designed to assist in the design and interpretation of experiments aimed at evaluating the cytotoxic profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is known about the general cytotoxicity of this compound?
A1: Based on available research, this compound is generally considered to have low cytotoxicity. Studies on primary human dermal fibroblasts have shown that this compound, in concentrations ranging from 0.1 to 2.5 wt.%, did not exhibit high toxicity[1]. Furthermore, this compound has been observed to have a stimulating effect on human diploid cells without causing morphological changes, suggesting a favorable safety profile at certain concentrations.
Q2: I am observing unexpected cytotoxicity in my cell line treated with this compound. What are the potential causes?
A2: Unexpected cytotoxicity can arise from several factors. Firstly, consider the specifics of your this compound formulation. The stability of the peptide in your experimental conditions (e.g., pH, temperature, solvent) can influence its activity and potential for degradation into cytotoxic byproducts. Secondly, the purity of the this compound formulation is crucial, as contaminants from synthesis or purification processes can induce cellular toxicity. Finally, the sensitivity of your specific cell line to peptides should be considered, as this can vary significantly.
Q3: What are the recommended initial assays to assess this compound cytotoxicity?
A3: For an initial assessment of this compound's effect on cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Lactate Dehydrogenase (LDH) assay are recommended. The MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH assay quantifies membrane integrity by measuring the release of LDH from damaged cells. These assays provide a good overview of potential cytotoxic effects.
Q4: Could this compound be inducing apoptosis in my cells? How can I test for this?
A4: While there is currently no direct evidence linking this compound to apoptosis, it is a common mechanism of peptide-induced cell death. To investigate this, an Annexin V/Propidium Iodide (PI) assay is recommended. This flow cytometry-based assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Q5: Is it possible that this compound is causing oxidative stress in my experiments?
A5: Oxidative stress is another potential mechanism of peptide-induced cytotoxicity. An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses can lead to cellular damage. To assess this, a DCFDA/H2DCFDA cellular ROS assay can be performed. This assay utilizes a fluorescent probe that becomes highly fluorescent upon oxidation by ROS.
Data on this compound Cytotoxicity
Currently, specific IC50 values for this compound across a range of cell lines are not widely published. The available data focuses on its effects on human dermal fibroblasts.
| Cell Line | This compound Concentration | Observed Effect | Citation |
| Primary Human Dermal Fibroblasts | 0.1 - 2.5 wt.% | Did not show high toxicity | [1] |
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance | - Contamination of reagents or media. - Phenol red in the media. | - Use sterile, fresh reagents. - Use phenol red-free media for the assay. |
| Low signal or absorbance values | - Low cell number. - Insufficient incubation time with MTT. - Incomplete dissolution of formazan crystals. | - Optimize cell seeding density. - Increase MTT incubation time (typically 1-4 hours). - Ensure complete solubilization by thorough mixing and using an appropriate solvent (e.g., DMSO, isopropanol). |
| Inconsistent results between replicates | - Uneven cell seeding. - Pipetting errors. - Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and consistent technique. - Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
LDH Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High spontaneous LDH release (untreated control) | - Over-confluent or unhealthy cells. - Mechanical stress during handling. - Serum in the media contains LDH. | - Use cells in the logarithmic growth phase. - Handle cells gently during media changes and reagent addition. - Use serum-free media or a low-serum concentration during the assay. |
| Low maximum LDH release (lysis control) | - Incomplete cell lysis. | - Ensure the lysis buffer is at the correct concentration and incubation time is sufficient. |
| High background from media | - Serum in the culture media. | - Include a "media only" background control and subtract this value from all other readings. |
Experimental Protocols & Workflows
MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
96-well flat-bottom plates
-
This compound formulation
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound formulation in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium or control medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
References
Green Chemistry Approaches to Alaptide Synthesis and Purification: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on implementing green chemistry principles in the synthesis and purification of Alaptide. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main green chemistry considerations for this compound synthesis?
A1: The primary green chemistry goals for this compound synthesis are to replace hazardous solvents, utilize renewable starting materials and catalysts, and improve energy efficiency. Key areas of focus include:
-
Solvent Selection: Replacing traditional, hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) with greener alternatives.[1]
-
Catalysis: Exploring enzymatic or biocatalytic methods for peptide bond formation and cyclization, which operate under mild conditions and offer high selectivity.[2][3]
-
Atom Economy: Optimizing reaction conditions to maximize the incorporation of starting materials into the final product, thereby minimizing waste.[4]
-
Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.
Q2: Are there established green solvent replacements for DMF in the synthesis of cyclic dipeptides like this compound?
A2: Yes, several greener solvents have been successfully evaluated for solid-phase peptide synthesis (SPPS) and can be considered for this compound synthesis. These include 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidinone (NBP). Binary mixtures, such as dimethyl sulfoxide (DMSO) with ethyl acetate (EtOAc), have also shown promise. The choice of solvent will depend on factors like resin swelling, reagent solubility, and the specific reaction conditions.
Q3: What are the advantages of using an enzymatic approach for this compound synthesis?
A3: Enzymatic synthesis offers several advantages over traditional chemical synthesis for producing dipeptides like this compound:
-
Mild Reaction Conditions: Enzymes typically operate in aqueous solutions at or near neutral pH and ambient temperatures, reducing energy consumption and avoiding harsh reagents.
-
High Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, which can minimize the need for protecting groups and reduce the formation of side products.
-
Reduced Waste: The high selectivity and efficiency of enzymatic reactions can lead to higher yields and less waste generation.
-
Enhanced Safety: Eliminating hazardous reagents and solvents improves the overall safety of the process.
Q4: How can the purification of this compound be made more environmentally friendly?
A4: Greener purification strategies for this compound focus on reducing solvent consumption and using less hazardous solvents. Key approaches include:
-
Alternative Solvents: Replacing acetonitrile in reversed-phase high-performance liquid chromatography (RP-HPLC) with greener alternatives like ethanol, especially when combined with elevated temperatures to reduce viscosity.
-
Flash Chromatography: Utilizing flash chromatography with optimized mobile phases can offer a faster and more solvent-efficient alternative to preparative HPLC for achieving high purity.
-
Solvent Recycling: Implementing solvent recovery and recycling systems can significantly reduce the environmental footprint of the purification process.
Troubleshooting Guides
Green Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursor
| Issue | Potential Cause | Troubleshooting Steps |
| Low coupling efficiency | 1. Poor resin swelling in the green solvent. 2. Low solubility of the protected amino acids or coupling reagents in the green solvent. 3. Incomplete Fmoc-deprotection. | 1. Evaluate different green solvents or solvent mixtures to optimize resin swelling. 2. Test the solubility of all reagents in the chosen green solvent before synthesis. Consider using a co-solvent to improve solubility. 3. Increase deprotection time or temperature. Ensure the deprotection solution is fresh. |
| Side reactions (e.g., racemization) | 1. Inappropriate coupling reagents for the green solvent system. 2. Elevated temperatures during coupling. | 1. Use coupling reagents known to suppress racemization, such as OxymaPure® with DIC. 2. Optimize the coupling temperature to balance reaction speed and minimization of side reactions. |
| Aggregation of the peptide on the resin | Hydrophobic nature of the peptide sequence. | 1. Switch to a more polar green solvent mixture. 2. Perform couplings at elevated temperatures (microwave-assisted synthesis can be beneficial). |
Enzymatic Cyclization of Linear Dipeptide to Form this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no cyclization | 1. Inactive or inhibited enzyme. 2. Unfavorable reaction equilibrium. 3. Incorrect pH or temperature. | 1. Ensure the enzyme is active and stored correctly. Check for potential inhibitors in the reaction mixture. 2. Consider strategies to shift the equilibrium, such as removal of water or product precipitation. 3. Optimize pH and temperature for the specific ligase used. |
| Formation of linear dimers or oligomers | High concentration of the linear peptide precursor leading to intermolecular reactions. | 1. Decrease the concentration of the linear dipeptide. 2. Employ a slow-addition strategy for the linear peptide to maintain a low instantaneous concentration. |
| Hydrolysis of the activated C-terminus | Presence of water competing with the intramolecular amine nucleophile. | 1. Minimize the amount of water in the reaction if using a non-aqueous enzymatic system. 2. Use an enzyme that is less prone to hydrolysis. |
Green Purification of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape in RP-HPLC with ethanol | High viscosity of ethanol-water mixtures at ambient temperature. | 1. Perform the purification at an elevated temperature (e.g., 60 °C) to reduce mobile phase viscosity and improve peak shape. |
| Co-elution of impurities | Insufficient resolution with the chosen green mobile phase. | 1. Optimize the gradient slope and mobile phase composition. 2. Evaluate different stationary phases. 3. Consider using flash chromatography with a different selectivity for an orthogonal purification step. |
| Low recovery of this compound | 1. Poor solubility of this compound in the mobile phase. 2. Adsorption of this compound to the column. | 1. Adjust the pH of the mobile phase to improve solubility. 2. Add a small percentage of a stronger organic solvent to the sample injection. |
Data Presentation
Table 1: Comparison of Green Solvents for Solid-Phase Peptide Synthesis (SPPS)
| Solvent | Key Advantages | Key Disadvantages | Purity (Model Peptides) | Yield (Model Peptides) |
| DMF (Reference) | Excellent resin swelling and reagent solubility. | Reprotoxic, high boiling point. | High | High |
| 2-MeTHF | Derived from renewable resources, lower toxicity than DMF. | More expensive than DMF, can form peroxides. | Comparable to DMF | Comparable to DMF |
| NBP | Not classified as reprotoxic, similar properties to NMP. | Higher viscosity than DMF. | Comparable to DMF | Comparable to DMF |
| DMSO/EtOAc (1:9) | Reduced toxicity, potential for solvent recycling. | May require optimization for resin swelling and solubility. | High | High |
| Anisole/NOP (75:25) | Anisole is derived from renewable sources. | May require optimization for different resins. | High (97-98%) | Favorable |
Table 2: Performance of Green Solvents in Preparative HPLC for Peptide Purification
| Organic Modifier | Temperature | Purity (Average) | Recovery (Average) | Key Considerations |
| Acetonitrile | Ambient | 90% | 37% | Standard, but not a green solvent. |
| Acetonitrile | 60 °C | 95% | 55% | Improved performance at higher temperature. |
| Ethanol | 60 °C | 95% | 53% | Green alternative with comparable performance to acetonitrile at elevated temperatures. |
Experimental Protocols
Proposed Green Solid-Phase Synthesis of the Linear this compound Precursor
This protocol is a proposed adaptation based on established green SPPS methods.
-
Resin Swelling: Swell Rink Amide resin in 2-MeTHF for 1 hour.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in 2-MeTHF for 10 minutes.
-
Washing: Wash the resin with 2-MeTHF (3x) and ethyl acetate (2x).
-
Amino Acid Coupling (Cycloleucine): Couple Fmoc-Cycloleucine-OH using DIC/OxymaPure in 2-MeTHF. Monitor the reaction using a Kaiser test.
-
Washing: Wash the resin with 2-MeTHF (3x).
-
Fmoc-Deprotection: Repeat step 2.
-
Washing: Repeat step 3.
-
Amino Acid Coupling (Alanine): Couple Fmoc-L-Alanine-OH using DIC/OxymaPure in 2-MeTHF.
-
Washing: Wash the resin with 2-MeTHF (3x) and DCM (3x).
-
Cleavage: Cleave the linear dipeptide from the resin using a mixture of TFA/H₂O/TIS (95:2.5:2.5) for 2 hours.
-
Precipitation and Isolation: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and dry under vacuum.
Proposed Enzymatic Cyclization of the Linear this compound Precursor
This protocol is a proposed method based on enzymatic peptide ligation and cyclization techniques.
-
Enzyme Selection: Choose a suitable peptide ligase, such as a subtiligase variant or a sortase, that recognizes the N- and C-terminal residues of the linear this compound precursor.
-
Reaction Setup: Dissolve the linear dipeptide precursor in an appropriate buffer (e.g., Tris-HCl or phosphate buffer) at a concentration of approximately 1 mM to favor intramolecular cyclization.
-
Enzyme Addition: Add the peptide ligase to the reaction mixture at a catalytic amount (e.g., 1-5 mol%).
-
Incubation: Incubate the reaction at the optimal temperature for the chosen enzyme (typically 25-37 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the cyclization by RP-HPLC and mass spectrometry.
-
Quenching and Purification: Once the reaction is complete, quench by adding an acid (e.g., TFA) and proceed to purification.
Green Purification of this compound by Preparative RP-HPLC
-
Column: C18 preparative column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Ethanol with 0.1% formic acid.
-
Column Temperature: 60 °C.
-
Gradient: Develop a suitable gradient from 5% to 95% B based on analytical HPLC runs.
-
Fraction Collection: Collect fractions based on UV absorbance.
-
Analysis and Lyophilization: Analyze the purity of the fractions by analytical HPLC and combine the pure fractions for lyophilization.
Mandatory Visualizations
Caption: Proposed green workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for low coupling efficiency in green SPPS.
References
mitigating batch-to-batch variability in Alaptide production
Welcome to the technical support center for Alaptide production. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate batch-to-batch variability in this compound synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A: this compound, chemically known as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a synthetic dipeptide analogue composed of L-alanine and 1-aminocyclopentane-1-carboxylic acid (cycloleucine).[1] It was first synthesized in the 1980s by Czech chemists.[1] this compound is a white crystalline substance with very low solubility in water and ethanol.[1] Initially investigated for its nootropic effects, it is now recognized for its significant regenerative properties, particularly in stimulating skin cell proliferation, which makes it a compound of interest in regenerative medicine and cosmetics.[1][2]
Q2: What is batch-to-batch variability and why is it a critical concern in this compound production?
A: Batch-to-batch variability refers to the differences in quality and performance observed between different production runs of this compound. This inconsistency can manifest as variations in yield, purity, impurity profiles, and biological activity. For pharmaceutical applications, consistency is paramount. Variability can compromise the safety and efficacy of the final drug product, lead to out-of-specification (OOS) results, and cause significant delays and costs in development and manufacturing. Regulatory agencies require strict control over the manufacturing process to ensure product consistency and patient safety.
Q3: What are the primary sources of variability in the Solid-Phase Peptide Synthesis (SPPS) of this compound?
A: The primary sources of variability in this compound production via SPPS can be categorized as follows:
-
Raw Materials: Lot-to-lot differences in the purity and quality of amino acid derivatives (e.g., Fmoc-L-Ala-OH), resins, coupling reagents, and solvents can introduce impurities and affect reaction kinetics.
-
Process Parameters: Minor deviations in critical process parameters such as reaction times, temperature, reagent concentrations, and mixing efficiency can lead to incomplete reactions (coupling and deprotection), aggregation, and the formation of side products.
-
Human Factor and Equipment: In manual or semi-automated processes, operator-dependent variations can be a significant factor. Additionally, the performance and cleanliness of synthesis and purification equipment can impact the final product quality.
-
Cleavage and Purification: Variability in the cleavage cocktail composition, reaction time, and the conditions used for downstream purification (e.g., HPLC) can affect the final purity and yield of this compound.
Q4: How can Process Analytical Technology (PAT) help mitigate variability in this compound production?
A: Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the FDA to build quality into products by design. It involves monitoring Critical Process Parameters (CPPs) in real-time to ensure that Critical Quality Attributes (CQAs) of the final product are met. For this compound production, PAT can be implemented using in-line or at-line analytical tools (e.g., FTIR, Raman spectroscopy, process chromatography) to monitor steps like coupling efficiency or cleavage completion. This real-time data allows for immediate process adjustments, reducing deviations and ensuring greater consistency between batches.
Q5: What role does Design of Experiments (DoE) play in optimizing the this compound production process?
A: Design of Experiments (DoE) is a powerful statistical tool used to efficiently optimize processes by systematically varying multiple factors simultaneously. Instead of the traditional "one-factor-at-a-time" approach, DoE can identify the most influential process parameters and their interactions, helping to establish a robust "design space" where the process consistently produces this compound of the desired quality. For this compound synthesis, DoE can be used to optimize coupling conditions, cleavage protocols, and purification parameters to maximize yield and purity while minimizing impurities.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during this compound production.
Issue 1: Low Yield and/or Purity in Crude Product
Q: My SPPS synthesis of this compound resulted in a significantly lower-than-expected yield and a complex crude HPLC profile. What are the likely causes and troubleshooting steps?
A: Low yield and purity often point to inefficiencies in the core SPPS steps. The primary culprits are incomplete Fmoc-deprotection and poor coupling efficiency.
Potential Causes & Troubleshooting Steps:
-
Incomplete Fmoc-Deprotection: If the Fmoc group isn't fully removed, the subsequent amino acid cannot be added, leading to truncated sequences.
-
Troubleshooting:
-
Verify the concentration and quality of your deprotection reagent (e.g., piperidine in DMF). Use fresh reagents, as piperidine can degrade.
-
Increase deprotection time or perform a second deprotection step.
-
Perform a qualitative test (like the Kaiser test) on a few resin beads after deprotection to ensure the presence of free primary amines.
-
-
-
Poor Coupling Efficiency: Incomplete coupling leads to deletion sequences, where an amino acid is missing from the final peptide.
-
Troubleshooting:
-
Reagent Quality: Ensure amino acid derivatives and coupling reagents (e.g., HBTU, DIC) are fresh, dry, and of high purity.
-
Activation Time: Allow sufficient pre-activation time for the amino acid before adding it to the resin.
-
Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance reaction kinetics.
-
Double Coupling: For difficult couplings, perform the coupling step twice before moving to the next deprotection.
-
Monitoring: Use a colorimetric test like the Kaiser test after coupling. A positive result (blue beads) indicates remaining free amines and an incomplete reaction, signaling the need for a second coupling.
-
-
-
Peptide Aggregation on Resin: "Difficult sequences," particularly those with hydrophobic residues, can aggregate on the solid support, hindering reagent access.
-
Troubleshooting: While this compound's sequence is short, aggregation can still occur.
-
Use specialized "high-load" resins or resins with linkers that disrupt secondary structure formation.
-
Incorporate chaotropic salts (e.g., LiCl) in the washing steps to disrupt aggregation.
-
-
-
Premature Cleavage: If using a highly acid-sensitive linker, some coupling activators can cause the peptide to cleave from the resin prematurely.
-
Troubleshooting: Select a linker with appropriate acid lability for your synthesis strategy.
-
Issue 2: Presence of Unexpected Peaks in Final HPLC Analysis
Q: After purification, my this compound product shows consistent, unidentified impurity peaks in the RP-HPLC chromatogram. What is the nature of these impurities and how can I prevent them?
A: Peptide synthesis is prone to generating a variety of related impurities that can be difficult to separate from the main product.
Potential Causes & Troubleshooting Steps:
-
Deletion Sequences (M-Ala or M-Cycloleucine): Result from incomplete coupling reactions.
-
Prevention: Follow the troubleshooting steps for poor coupling efficiency outlined in Issue 1 . Implement in-process controls like the Kaiser test to ensure each coupling step goes to completion.
-
-
Truncated Sequences: Result from incomplete deprotection followed by capping of the unreacted amine (if capping agents like acetic anhydride are used) or simply remain as a shorter peptide.
-
Prevention: Ensure complete deprotection as described in Issue 1 .
-
-
Racemization: The chiral center of L-alanine can epimerize during the activation/coupling step, leading to the formation of a D-Ala diastereomer of this compound.
-
Prevention:
-
Avoid excessive activation times and high temperatures.
-
Use coupling reagents known to suppress racemization, such as those forming Oxyma or HOBt esters.
-
-
-
Side-Chain Protecting Group Adducts: Incomplete removal of side-chain protecting groups during the final cleavage step can lead to impurities. While this compound's constituent amino acids do not have side chains requiring protection, this is a critical factor for other peptides. For this compound, impurities can arise from scavengers in the cleavage cocktail.
-
Prevention:
-
Optimize the cleavage cocktail composition and time. Ensure effective scavengers (e.g., triisopropylsilane, water) are present to quench reactive cations.
-
Ensure a sufficient volume of cleavage cocktail is used to fully swell the resin and dissolve the cleaved peptide.
-
-
Issue 3: Inconsistent HPLC Retention Times Between Batches
Q: The retention time of the main this compound peak is shifting between different analytical runs or purified batches. What is causing this variability?
A: Shifting retention times in HPLC analysis can compromise data integrity and batch-to-batch comparisons. The issue usually lies with the mobile phase, the column, or the HPLC system itself.
Potential Causes & Troubleshooting Steps:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase (e.g., acetonitrile/water/TFA) is a common cause.
-
Troubleshooting:
-
Prepare fresh mobile phase for each analysis series.
-
Use a calibrated pH meter for buffer preparation if applicable.
-
Ensure all solvents are properly degassed to prevent air bubbles from affecting the pump flow rate.
-
-
-
Column Health and Equilibration: The column's stationary phase can degrade, or the column may not be properly equilibrated.
-
Troubleshooting:
-
Ensure the column is thoroughly equilibrated with the starting mobile phase conditions before each injection. A stable baseline is a good indicator.
-
If the column is old or has been used with harsh conditions, performance may be degraded. Replace the column.
-
Use a guard column to protect the analytical column from contaminants in the sample.
-
-
-
HPLC System Issues: Leaks or pump malfunctions can cause flow rate fluctuations.
-
Troubleshooting:
-
Check for leaks throughout the system, especially at fittings.
-
Verify the pump flow rate is accurate and stable.
-
Regularly perform system maintenance as recommended by the manufacturer.
-
-
-
Temperature Fluctuations: Column temperature affects retention time.
-
Troubleshooting: Use a column oven to maintain a consistent temperature for all analyses.
-
Data Presentation
Table 1: Critical Process Parameters (CPPs) and Their Impact on Critical Quality Attributes (CQAs) for this compound SPPS
| Critical Process Parameter (CPP) | Critical Quality Attribute (CQA) Affected | Potential Impact of Variability | Mitigation Strategy |
| Raw Material Purity | Purity, Impurity Profile | Introduction of related impurities; lower final purity. | Qualify vendors; perform incoming raw material testing. |
| Coupling Time / Equivalents | Purity, Yield | Incomplete coupling leads to deletion sequences (low purity). | Optimize using DoE; use in-process controls (e.g., Kaiser test). |
| Deprotection Time | Purity, Yield | Incomplete deprotection leads to truncated sequences. | Use fresh reagents; extend deprotection time if necessary. |
| Cleavage Cocktail Composition | Purity, Impurity Profile | Incomplete cleavage or side reactions. | Optimize scavenger concentration and cleavage duration. |
| HPLC Gradient Slope | Purity, Yield | Poor separation of this compound from closely eluting impurities. | Develop a robust, validated HPLC method with sufficient resolution. |
| Lyophilization Cycle | Physical Appearance, Stability | Inconsistent cake appearance; potential for residual moisture. | Standardize lyophilization cycle parameters. |
Table 2: Common Impurities in this compound Synthesis and Their Identification
| Impurity Type | Description | Typical Mass Difference (vs. This compound) | Primary Cause |
| Deletion Sequence | Missing one of the amino acids. | -[Mass of Ala] or -[Mass of Cycloleucine] | Incomplete coupling. |
| Truncated Sequence | Synthesis stopped after the first amino acid. | -[Mass of Cycloleucine] | Incomplete deprotection. |
| Diastereomer | Contains D-Alanine instead of L-Alanine. | No mass difference. | Racemization during activation/coupling. |
| TFA Adduct | Residual trifluoroacetic acid from HPLC. | +114 Da (or multiples) | Inefficient salt exchange or lyophilization. |
Table 3: Troubleshooting Summary for HPLC Analysis
| Symptom | Potential Cause | Recommended Action |
| Shifting Retention Times | Mobile phase inconsistency, temperature fluctuation, column degradation. | Prepare fresh mobile phase, use a column oven, check column performance. |
| Broad or Tailing Peaks | Column contamination/void, sample overload, incompatible sample solvent. | Use a guard column, reduce injection volume, dissolve sample in mobile phase. |
| Ghost Peaks | Contamination in mobile phase or injector, carryover from previous injection. | Use high-purity solvents, run blank gradients to clean the system. |
| High Backpressure | Blocked column frit, system blockage, precipitated buffer. | Back-flush the column (if permissible), filter samples and mobile phase. |
Experimental Protocols
Protocol 1: Purity and Impurity Analysis of this compound by RP-HPLC
This protocol outlines a standard method for determining the purity of this compound and profiling related impurities.
-
System: HPLC or UPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 25.0 50 26.0 95 28.0 95 28.1 5 | 35.0 | 5 |
-
Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Identify and quantify impurities based on their relative retention times.
Protocol 2: Identity Confirmation by Mass Spectrometry (LC-MS)
This protocol is used to confirm the molecular weight of the synthesized this compound.
-
System: LC-MS system with an Electrospray Ionization (ESI) source.
-
LC Method: Use the same column and mobile phases as in Protocol 1, but a shorter, faster gradient can often be employed.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI+
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: ~3.5 kV
-
Cone Voltage: ~30 V
-
Source Temperature: ~120°C
-
Desolvation Temperature: ~350°C
-
-
Analysis: Confirm the presence of the protonated molecular ion [M+H]⁺ for this compound (Expected m/z ≈ 197.13). The presence of other ions may indicate impurities or adducts.
Protocol 3: Qualitative Assessment of Coupling Efficiency (Kaiser Test)
This colorimetric test detects free primary amines on the resin, indicating an incomplete coupling reaction.
-
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.
-
-
Procedure:
-
Collect a small sample of resin beads (1-5 mg) after the coupling step and wash thoroughly with DMF and then ethanol.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color.
-
-
Interpretation:
-
Intense Blue/Purple Beads: Indicates a high concentration of free amines (incomplete coupling). The coupling step should be repeated.
-
Yellow/Colorless Beads: Indicates the absence or a negligible amount of free amines (successful coupling).
-
Visualizations
Caption: Simplified workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.
Caption: Decision tree for troubleshooting Out-of-Specification (OOS) purity results.
Caption: Relationship between Critical Process Parameters (CPPs) and CQAs.
References
Validation & Comparative
Alaptide in Wound Healing: A Comparative Analysis Against Standard Care
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Alaptide against standard wound care treatments, supported by available experimental data. The information is presented to facilitate an informed perspective on its potential role in therapeutic applications.
This compound, a synthetic dipeptide analogue of the melanocyte-stimulating hormone (MSH) release-inhibiting factor, has demonstrated potential in accelerating wound healing in preclinical studies. Its mechanism is believed to be associated with the modulation of inflammatory responses and cellular repair processes, distinguishing it from traditional wound care methodologies. This guide synthesizes the current, albeit limited, data on this compound and juxtaposes it with the established efficacy of standard wound care treatments.
Comparative Efficacy: this compound vs. Standard Wound Care Treatments
The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies and compare it with data from clinical trials and meta-analyses of standard wound care treatments. It is crucial to note that the data for this compound is derived from animal models, which may not be directly translatable to human clinical outcomes.
Table 1: Comparison of Wound Closure Rates
| Treatment | Wound Type | Wound Closure Rate | Study Population | Source |
| This compound (1.5 wt%) in PCL Nanofibrous Membrane | Full-thickness skin incisions and burns | Markedly accelerated healing (qualitative) | Rats | [1] |
| Negative Pressure Wound Therapy (NPWT) | Chronic wounds | 46% healed at 6 months | Humans | [2] |
| Diabetic foot ulcers | 56% healed | Humans | [3] | |
| Hydrocolloid Dressings | Chronic wounds | 72% more ulcers healed completely than with conventional gauze | Humans (meta-analysis) | [4] |
| Pressure ulcers | 16% - 50% complete healing (30 days - 6 weeks) | Humans | [5] | |
| Alginate Dressings | Chronic non-healing ulcers | 66.67% complete healing rate | Humans | |
| Burn wounds | Significantly shorter healing time (MD of -1.09 days) | Humans (meta-analysis) | ||
| Skin Substitutes (Bioengineered Skin) | Diabetic foot ulcers | 41.3% - 66.7% closure at 12 weeks | Humans | |
| Venous leg ulcers | 52% - 63% healed at 12-24 weeks | Humans |
Table 2: Comparison of Healing Time
| Treatment | Wound Type | Reduction in Healing Time | Study Population | Source |
| This compound | Postoperative wounds (preclinical) | Shortens healing time by two-thirds (anecdotal) | N/A | |
| Chronic wounds (preclinical) | Shortens healing time up to seven times (anecdotal) | N/A | ||
| Negative Pressure Wound Therapy (NPWT) | Chronic wounds | Shorter healing time compared to standard care | Humans (meta-analysis) | |
| Hydrocolloid Dressings | Skin graft donor sites | 6.8 days vs. 10.4 days with paraffin gauze | Humans | |
| Abrasions | 5.6 days vs. 8.9 days with paraffin gauze | Humans | ||
| Alginate Dressings | Burn wounds | Mean difference of -1.09 days vs. controls | Humans (meta-analysis) | |
| Skin Substitutes (Bioengineered Skin) | Diabetic foot ulcers | Median time to closure of 63 days | Humans |
Experimental Protocols
In Vivo Wound Healing Study of this compound in a Rat Model
This protocol is based on the methodology described in the study by Mikes et al. (2020).
-
Animal Model: Adult male Wistar rats were used.
-
Wound Creation:
-
Incisional Wounds: A full-thickness linear incision was made on the dorsal side of the rats.
-
Burn Wounds: A standardized thermal burn was induced on the dorsal skin.
-
-
Treatment Application:
-
Electrospun polycaprolactone (PCL) nanofibrous membranes containing 1.5 wt% this compound were applied to the wounds.
-
Control groups received either a pure PCL membrane or no treatment.
-
-
Wound Assessment:
-
The rate of wound closure was monitored macroscopically at specified time intervals.
-
Histological analysis of wound tissue was performed at the end of the study to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.
-
-
Data Analysis: The degree of wound healing was compared between the this compound-treated group and the control groups.
References
- 1. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 2. Chronic wounds: Research summaries – Negative pressure wound therapy - InformedHealth.org - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Negative Pressure Wound Therapy: Mechanism of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effectiveness of hydrocolloid dressings versus other dressings in the healing of pressure ulcers in adults and older adults: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alaptide and Other Prominent Wound Healing Peptides
In the dynamic field of regenerative medicine, a variety of peptides have emerged as promising therapeutic agents for accelerating wound healing. This guide provides an objective comparative analysis of Alaptide against other well-researched wound healing peptides, including BPC-157, Thymosin Beta-4 (Tβ4), GHK-Cu, and LL-37. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies of key experiments, and visualizations of relevant biological pathways.
Overview of Selected Wound Healing Peptides
This compound is a synthetic spirocyclic dipeptide analog of the melanocyte-stimulating hormone release-inhibiting factor.[1] Its unique cyclic structure confers high stability.[2] this compound has demonstrated significant potential in regenerative medicine, particularly in treating skin injuries such as burns and incisions.[1][3] It functions as a signaling molecule that initiates tissue regeneration processes and influences the immune system.[3]
BPC-157 (Body Protective Compound-157) is a pentadecapeptide originally discovered in human gastric juice. It is known for its potent cytoprotective and regenerative effects across a wide range of tissues, including the gut, tendons, muscles, and nerves. BPC-157 accelerates healing by promoting angiogenesis, stimulating fibroblast activity, and modulating inflammation.
Thymosin Beta-4 (Tβ4) is a naturally occurring peptide that plays a crucial role in the early stages of wound repair. It is a key regulator of actin, a protein essential for cell structure and movement. Tβ4 promotes cell migration, reduces inflammation, and supports the formation of new blood vessels.
GHK-Cu is a naturally occurring copper-peptide complex found in human plasma. It is recognized for its ability to stimulate the synthesis of collagen and elastin, key components of the extracellular matrix. GHK-Cu also possesses antioxidant and anti-inflammatory properties, contributing to its regenerative effects, particularly in skin.
LL-37 is a human cathelicidin antimicrobial peptide that serves a dual function in host defense and wound healing. It exhibits broad-spectrum antimicrobial activity and modulates the immune response to promote tissue repair, making it particularly relevant for infected wounds.
Comparative Performance Data
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the efficacy of this compound and other peptides in key aspects of wound healing.
Table 1: In Vivo Wound Closure
| Peptide | Animal Model | Wound Type | Treatment Concentration | Key Finding | Reference |
| This compound | Rat | Skin Incision & Burn | 1.5 wt. % in nanofibrous membrane | Markedly accelerated healing of incisions and burns. | |
| BPC-157 | Rat | Alkali Burn | 800 ng/mL (topical) | Significant increase in wound closure rate compared to control. | |
| GHK-Cu | Rabbit | Full-thickness wound | Topical application | Improved wound contraction and granulation tissue formation. | |
| LL-37 | Diabetic Mouse | Skin Wound | Not specified | Significantly accelerated wound healing. | |
| ACT1 | Human | Venous Leg Ulcers | Not specified | 79% ulcer closure after 12 weeks vs. 36% in control group. |
Table 2: In Vitro Cellular Effects
| Peptide | Cell Type | Assay | Key Finding | Reference | | :--- | :--- | :--- | :--- | | This compound | Human Dermal Fibroblasts | Cytotoxicity | No significant toxicity observed at concentrations from 0.1 to 2.5 wt. %. | | | This compound | Human Dermal Fibroblasts | Cell Proliferation | No observed improvement in cell proliferation on membranes. | | | BPC-157 | Endothelial Cells | Cell Migration | Stimulates endothelial cell migration. | | | Thymosin Beta-4 | Not specified | Cell Migration | Promotes cell migration by binding to actin. | | | GHK-Cu | Keratinocytes | Cell Migration | Increases keratinocyte migration. | | | LL-37 | Epithelial Cells | Cell Migration | Stimulates epithelial migration. | | | TSN6 | Keratinocytes & Fibroblasts | Cell Migration | Accelerated migration of key skin cells. | |
Signaling Pathways in Wound Healing
The regenerative effects of these peptides are mediated through their interaction with specific cellular signaling pathways that govern the complex process of wound repair.
// Connections BPC157 -> VEGF [label="Increases"]; BPC157 -> FAK [label="Activates"]; BPC157 -> GH_Receptor [label="Upregulates"]; TB4 -> Actin; GHKCu -> Collagen [label="Stimulates"]; this compound -> TissueRepair [label="Triggers\nRegeneration"];
VEGF -> Angiogenesis; FAK -> CellMigration; Actin -> CellMigration; Collagen -> ECM_Remodeling; GH_Receptor -> TissueRepair;
Angiogenesis -> TissueRepair; CellMigration -> TissueRepair; ECM_Remodeling -> TissueRepair; } mend Caption: Signaling pathways modulated by various wound healing peptides.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
In Vivo Wound Healing Model (Rat)
This protocol is based on the methodology used to assess the efficacy of this compound in a rat model.
-
Animal Model: Wistar rats are typically used.
-
Wound Creation:
-
Incisional Wound: A full-thickness linear incision of a defined length (e.g., 2 cm) is made on the dorsal side of the rat.
-
Excisional/Burn Wound: A standardized full-thickness wound of a specific diameter (e.g., 1.5 cm) is created on the dorsal region, either by surgical excision or a controlled burn.
-
-
Treatment Application:
-
The peptide-loaded nanofibrous membrane (e.g., 1.5 wt. % this compound) is applied directly to the wound bed.
-
Control groups receive a vehicle-only or no treatment.
-
-
Wound Analysis:
-
Wound closure is monitored daily by capturing digital images.
-
The wound area is measured using image analysis software.
-
The percentage of wound closure is calculated relative to the initial wound size.
-
At specific time points, tissue biopsies are collected for histological analysis to assess re-epithelialization, granulation tissue formation, and collagen deposition.
-
In Vitro Cell Migration Assay (Scratch Assay)
This assay is a common method to study collective cell migration in two dimensions.
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts or keratinocytes) in a culture dish and grow them to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip or a cell culture insert is used to create a cell-free gap (a "scratch") in the monolayer.
-
Treatment: The cell culture medium is replaced with fresh medium containing the test peptide at various concentrations. A control group receives medium without the peptide.
-
Image Acquisition: The plate is placed under a microscope equipped with a live-cell imaging system. Images of the gap are captured at regular intervals (e.g., every 2-6 hours) over a period of 24-48 hours.
-
Data Analysis: Image analysis software is used to measure the area of the cell-free gap at each time point. The rate of wound closure is calculated by quantifying the change in the gap area over time.
Total Collagen Assay
This assay quantifies the amount of collagen produced by cells in culture or present in tissue samples.
-
Sample Preparation:
-
Tissue: Homogenize tissue samples in distilled water.
-
Cell Culture: Collect cell lysates or conditioned media.
-
-
Acid Hydrolysis: Add concentrated hydrochloric acid (HCl) to the samples in pressure-tight vials. Hydrolyze the samples at a high temperature (e.g., 120°C) for several hours to break down the collagen into its constituent amino acids, including hydroxyproline.
-
Evaporation: Evaporate the samples to dryness to remove the acid.
-
Colorimetric Reaction:
-
Re-suspend the dried samples in assay buffer.
-
Add Chloramine T reagent to oxidize the hydroxyproline.
-
Add DMAB reagent (p-dimethylaminobenzaldehyde), which reacts with the oxidized hydroxyproline to produce a colored product.
-
-
Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (e.g., 560 nm).
-
Quantification: Determine the collagen concentration in the samples by comparing their absorbance to a standard curve generated from known concentrations of collagen.
Conclusion
This compound demonstrates significant promise as a wound healing agent, particularly in its ability to accelerate the repair of skin incisions and burns. Its high stability, a result of its spirocyclic structure, is a notable advantage. When compared to other peptides, this compound's primary reported strength lies in its in vivo efficacy in promoting wound closure.
In contrast, peptides like BPC-157 and Thymosin Beta-4 have well-documented effects on specific cellular processes such as angiogenesis and cell migration. GHK-Cu is particularly effective in stimulating the production of extracellular matrix components like collagen. LL-37 offers the unique benefit of combining antimicrobial and immunomodulatory activities, making it a strong candidate for treating infected wounds.
The choice of peptide for therapeutic development will ultimately depend on the specific clinical application. This compound's potent in vivo healing properties warrant further investigation into its precise molecular mechanisms and a broader range of wound types. Future comparative studies employing standardized protocols will be crucial for a more definitive assessment of the relative efficacy of these promising regenerative peptides.
References
Alaptide: A Comparative Analysis Against Known Growth Factors in Cellular Proliferation and Wound Healing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Alaptide, a synthetic dipeptide, and established growth factors such as Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF). While direct quantitative comparisons of this compound's performance against these growth factors are limited in publicly available literature, this document summarizes the existing data for this compound and presents a comprehensive analysis of the well-characterized roles and mechanisms of action of key growth factors to serve as a benchmark for evaluation.
Introduction to this compound
This compound, a spirocyclic dipeptide composed of L-alanine and cycloleucine, has demonstrated significant potential in promoting tissue regeneration and accelerating wound healing[1][2]. It acts as a signaling molecule that stimulates regenerative processes and influences the immune system[1]. Preclinical studies have indicated its capacity to substantially reduce the healing time for both postoperative and chronic wounds[1].
Comparative Performance Data
While extensive head-to-head studies are not available, the following table summarizes the known effects of this compound on cell proliferation in comparison to the well-documented performance of major growth factors.
| Factor | Cell Type | Observed Effect on Proliferation | Concentration/Dosage | Source |
| This compound | Human Embryonic Lung Fibroblasts (LEP-19) | Stimulating effect on growth and proliferation with no morphological changes. | 5, 10, and 100 µg/mL | [3] |
| Primary Human Dermal Fibroblasts | No observed improvement in cell proliferation in vitro on nanofibrous membranes. | Not specified | ||
| EGF | Various (e.g., keratinocytes, fibroblasts) | Potent mitogen, stimulates proliferation. | Typically ng/mL range | |
| FGF (bFGF) | Various (e.g., fibroblasts, endothelial cells) | Potent mitogen for cells of mesenchymal origin, stimulates proliferation and migration. | Typically ng/mL range | |
| PDGF | Mesenchymal cells (e.g., fibroblasts, smooth muscle cells) | Potent mitogen, stimulates proliferation and migration. | Typically ng/mL range |
Mechanism of Action and Signaling Pathways
The precise signaling cascade initiated by this compound has not been fully elucidated in available research. However, growth factors typically exert their effects by binding to specific cell surface receptors, which triggers intracellular signaling pathways that regulate cell proliferation, survival, and migration. The two most prominent pathways in growth factor signaling are the MAPK/ERK and PI3K/Akt pathways.
MAPK/ERK Signaling Pathway
This pathway is a crucial regulator of cell proliferation and differentiation. Activation of a receptor tyrosine kinase (RTK) by a growth factor leads to the activation of the Ras-Raf-MEK-ERK cascade, culminating in the phosphorylation of transcription factors that promote the expression of genes involved in cell cycle progression.
PI3K/Akt Signaling Pathway
This pathway is central to cell survival, growth, and proliferation. Upon growth factor binding, the activated RTK recruits and activates PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt phosphorylates a range of downstream targets that promote cell survival and proliferation.
Experimental Protocols
To facilitate a direct and quantitative comparison of this compound with known growth factors, the following standard experimental protocols are recommended.
Cell Proliferation Assays
1. MTT Assay (Colorimetric)
-
Principle: Measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The absorbance of the formazan is directly proportional to the number of viable cells.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or a known growth factor (e.g., EGF, FGF). Include a negative control (medium alone).
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
2. BrdU Incorporation Assay (Immunochemical)
-
Principle: Measures DNA synthesis. BrdU (5-bromo-2'-deoxyuridine) is a synthetic analog of thymidine that is incorporated into the newly synthesized DNA of proliferating cells. Incorporated BrdU is then detected using a specific antibody.
-
Methodology:
-
Culture cells as described for the MTT assay.
-
Add BrdU to the cell culture medium along with the test compounds (this compound or growth factors).
-
Incubate for a period to allow for BrdU incorporation (typically 2-24 hours).
-
Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
Add the appropriate substrate for colorimetric or fluorescent detection and measure the signal.
-
In Vitro Wound Healing (Scratch) Assay
-
Principle: This assay mimics cell migration during wound healing in vitro. A "scratch" is created in a confluent cell monolayer, and the rate of closure of this gap is monitored over time.
-
Methodology:
-
Grow a confluent monolayer of cells (e.g., fibroblasts, keratinocytes) in a culture plate.
-
Create a "scratch" in the monolayer using a sterile pipette tip or a specialized tool.
-
Wash the cells to remove debris and replace the medium with fresh medium containing the test substance (this compound or growth factor).
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).
-
Quantify the rate of wound closure by measuring the change in the area of the scratch over time.
-
References
Alaptide vs. L-Prolyl-L-leucyl-glycinamide: A Comparative Guide on Stability and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability and efficacy of Alaptide and its parent compound, L-prolyl-L-leucyl-glycinamide (PLG). While direct comparative studies are limited, this document synthesizes available data from various sources to offer an objective overview for research and development purposes.
Introduction
L-prolyl-L-leucyl-glycinamide (PLG), also known as MIF-I, is a naturally occurring neuropeptide with regenerative potential. However, its therapeutic application is significantly hampered by its rapid degradation by digestive enzymes.[1] this compound, a spirocyclic dipeptide, was synthesized as a more stable analogue of PLG, designed to overcome this limitation while retaining or even enhancing its biological effects.[1][2] This guide explores the available experimental data on the stability and efficacy of both compounds.
Stability Comparison
The key structural difference between this compound and PLG is the spirocyclic nature of this compound, which confers significantly greater resistance to enzymatic degradation.
Quantitative Stability Data
Direct comparative quantitative data on the stability of this compound and PLG is scarce in the available literature. However, qualitative descriptions consistently highlight the enhanced stability of this compound.
Table 1: Stability Profile of this compound and L-Prolyl-L-leucyl-glycinamide
| Parameter | This compound | L-Prolyl-L-leucyl-glycinamide (PLG) | Source |
| Structure | Spirocyclic dipeptide | Linear tripeptide | [2] |
| Enzymatic Stability | High (degradation-resistant ring bond) | Low (rapidly degraded by digestive enzymes) | [1] |
| Plasma Half-life | Data not available | Short biological half-life |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This protocol describes a general method for assessing the stability of peptides like this compound and PLG in a plasma environment.
-
Preparation of Peptide Stock Solution: A stock solution of the test peptide (this compound or PLG) is prepared in a suitable solvent, such as DMSO, to a final concentration of 1 mg/mL.
-
Incubation with Plasma: The peptide stock solution is added to pre-warmed human plasma to a final concentration (e.g., 100 µg/mL). The mixture is incubated at 37°C.
-
Time-Point Sampling: Aliquots of the plasma-peptide mixture are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: To stop the enzymatic reaction and remove plasma proteins, a precipitating agent (e.g., acetonitrile with 1% trifluoroacetic acid) is added to each aliquot. The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining intact peptide, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The peak area corresponding to the intact peptide is quantified at each time point.
-
Data Analysis: The percentage of intact peptide remaining is plotted against time to determine the degradation rate and calculate the half-life (t½) of the peptide in plasma.
Workflow for In Vitro Peptide Stability Assay in Plasma.
Efficacy Comparison
The primary therapeutic application explored for this compound is in tissue regeneration and wound healing, while PLG has been investigated more for its neuroprotective effects.
Quantitative Efficacy Data
Table 2: Efficacy of this compound in Wound Healing
| Assay | Model | Treatment | Result | Source |
| In Vivo Wound Healing | Skin incisions and burns in rats | Nanofibrous membranes with 1.5 wt.% this compound | Markedly accelerated healing | |
| In Vitro Cytotoxicity | Primary human dermal fibroblasts | This compound concentrations from 0.1 to 2.5 wt.% | Did not show high toxicity |
Table 3: Efficacy of L-Prolyl-L-leucyl-glycinamide (PLG) in Neuroprotection
| Assay | Model | Treatment | Result | Source |
| c-fos Expression | Haloperidol-treated rats | 20 mg/kg PLG, i.p. | Attenuated haloperidol-induced c-fos expression by 170% | |
| Fos Protein Expression | Haloperidol-treated rats | 20 mg/kg PLG, i.p. | Attenuated haloperidol-induced Fos expression by 75% |
Experimental Protocols
Protocol 2: In Vitro Wound Healing Scratch Assay
This protocol outlines a common method to assess the effect of compounds on cell migration, a key process in wound healing.
-
Cell Seeding: Human dermal fibroblasts are seeded into a 24-well plate and cultured until a confluent monolayer is formed.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris, and fresh culture medium containing the test compound (this compound or PLG) at various concentrations is added. A control group receives medium without the test compound.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, 24, 48 hours) using a microscope with a camera.
-
Data Analysis: The width of the scratch is measured at each time point. The percentage of wound closure is calculated using the formula: [(Initial Width - Width at time t) / Initial Width] x 100.
References
A Comparative Analysis of Alaptide and Other Transdermal Permeation Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alaptide, a dipeptide-based compound, with other established transdermal permeation enhancers. The following sections detail the performance of these agents, supported by experimental data, to assist in the selection of appropriate enhancers for transdermal drug delivery system (TDDS) development.
Overview of Transdermal Permeation Enhancement
The primary obstacle in transdermal drug delivery is the stratum corneum (SC), the outermost layer of the skin, which acts as a formidable barrier to the penetration of most therapeutic agents.[1] Permeation enhancers are chemical compounds that reversibly decrease the barrier resistance of the SC, thereby facilitating the transport of drug molecules into the systemic circulation.[2] These enhancers can be broadly categorized based on their chemical nature and mechanism of action. This guide will compare the peptide enhancer this compound against common chemical enhancers such as fatty acids, surfactants, and alcohols.
This compound as a Permeation Enhancer
This compound, chemically known as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a Czech-developed compound originally investigated for its nootropic effects.[3] Subsequent research has revealed its significant potential in regenerative medicine, particularly in accelerating the healing of skin injuries.[3] Beyond its regenerative properties, this compound also functions as a "modifier of permeation through the stratum corneum," making it a subject of interest as a pharmaceutical excipient in topical and transdermal formulations.[3] It is proposed to modify the skin's structure to enhance drug penetration.
Quantitative Performance Comparison
The efficacy of a permeation enhancer is often quantified by the Enhancement Ratio (ER), which is the ratio of the drug's flux across the skin in the presence of the enhancer to the flux in its absence. The following table summarizes the performance of this compound in comparison to other well-documented chemical enhancers when used with specific drug molecules.
| Permeation Enhancer | Drug Model | Concentration/Vehicle | Enhancement Ratio (ER) | Reference |
| This compound (nanonized) | Indomethacin | 1:10 w/w ratio to drug in Propylene Glycol/Water (1:1) | 5.6 | |
| This compound (S-enantiomer) | Rutin | Carboxymethyl cellulose gel | ~1.5 | |
| This compound (R-enantiomer) | Rutin | Carboxymethyl cellulose gel | ~1.2 | |
| Oleic Acid | Flurbiprofen | Not Specified | >10 (Flux increase) | |
| Propylene Glycol | Various | Often used as a vehicle/co-solvent | Drug Dependent | |
| Terpenes (e.g., Cineol) | Aliskiren Hemifumarate | Methocel K 15 M gel | High (Specific ER not stated) | |
| Surfactants (Non-ionic) | Various | Formulation Dependent | Variable, generally safer than ionic surfactants |
Note: The performance of permeation enhancers is highly dependent on the specific drug, formulation, and experimental conditions. Direct comparison of ER values across different studies should be approached with caution.
Mechanisms of Action
Transdermal permeation enhancers operate through several primary mechanisms to overcome the stratum corneum barrier. While the precise molecular interactions of this compound are still under investigation, it is believed to modify the skin structure. Other chemical enhancers have more established mechanisms.
-
Disruption of Stratum Corneum Lipids : Many enhancers, particularly fatty acids like oleic acid and terpenes, fluidize the highly ordered lipid bilayers in the intercellular space of the stratum corneum. This disruption creates pathways for drug molecules to diffuse through.
-
Interaction with Intracellular Proteins : Some enhancers can interact with the keratin proteins within the corneocytes, altering their conformation and increasing permeability. Skin penetrating peptides (SPPs), a class to which this compound may be related, have been shown to interact with skin proteins.
-
Improved Drug Partitioning : Solvents like ethanol and propylene glycol can alter the thermodynamic properties of the stratum corneum, improving the solubility and partitioning of the drug from the vehicle into the skin.
Below is a diagram illustrating the primary pathways for transdermal drug permeation and the sites of action for enhancers.
Caption: Mechanisms of chemical permeation enhancers acting on the stratum corneum.
Experimental Protocols
The evaluation of transdermal permeation enhancers typically involves in vitro studies using diffusion cells. The protocol described below is based on the methodology used for evaluating this compound with indomethacin.
Objective: To determine the in vitro skin permeation of a drug in the presence and absence of a permeation enhancer.
Materials and Apparatus:
-
Skin Model: Full-thickness porcine ear skin is commonly used as it is morphologically and functionally similar to human skin.
-
Diffusion Cell: Franz diffusion cell apparatus.
-
Formulation:
-
Control: Drug dissolved in a suitable vehicle (e.g., propylene glycol/water 1:1).
-
Test: Drug and permeation enhancer (e.g., this compound) dissolved/suspended in the same vehicle.
-
-
Receptor Medium: Phosphate buffered saline (PBS, pH 7.4) or another appropriate buffer to ensure sink conditions.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) for drug quantification.
Methodology:
-
Skin Preparation: Porcine ear skin is excised, and subcutaneous fat is removed. The full-thickness skin is cut into appropriate sizes for mounting on the Franz diffusion cells.
-
Cell Assembly: The skin is mounted between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Equilibration: The receptor compartment is filled with pre-warmed (32°C) receptor medium and stirred continuously. The system is allowed to equilibrate.
-
Application: The test or control formulation is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from the receptor compartment for analysis. An equal volume of fresh, pre-warmed receptor medium is added to maintain a constant volume.
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated HPLC method.
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The Enhancement Ratio (ER) is calculated as: ER = Jss (with enhancer) / Jss (without enhancer)
Caption: Standard experimental workflow for in vitro skin permeation studies.
Conclusion
This compound presents itself as a promising peptide-based transdermal permeation enhancer, demonstrating a significant ability to increase the skin penetration of drugs like indomethacin. Its enhancement ratio is comparable to or exceeds that of some traditional enhancers, although performance is highly drug-specific. The primary mechanism appears to be the modification of the skin's barrier structure, a common feature among chemical enhancers. Compared to classical enhancers like fatty acids and surfactants, which have well-documented irritation potential at higher concentrations, peptide-based enhancers like this compound may offer a better safety profile, though this requires further investigation. For drug development professionals, this compound warrants consideration as a novel excipient in the design of advanced transdermal delivery systems, particularly when formulating drugs that are challenging to deliver through the skin.
References
A Head-to-Head Comparison of Alaptide and BPC 157 in Tissue Repair
In the landscape of regenerative medicine, the quest for therapeutic agents that can accelerate and enhance the body's natural healing processes is paramount. Among the promising candidates are two peptides: Alaptide and BPC 157. Both have garnered attention for their potential in tissue repair, yet they differ significantly in their chemical nature, mechanisms of action, and the breadth of scientific investigation they have undergone. This guide provides an objective, data-driven comparison of this compound and BPC 157 for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. BPC 157
| Feature | This compound | BPC 157 |
| Chemical Identity | Synthetic spirocyclic dipeptide | Synthetic pentadecapeptide (15 amino acids) |
| Primary Source | Laboratory synthesis | Derived from a protein found in human gastric juice |
| Known Mechanism | Acts as a signaling molecule to trigger tissue regeneration and influences the immune system.[1][2] | Promotes angiogenesis, modulates growth factor signaling, and has anti-inflammatory effects.[3][4] |
| Key Signaling Pathways | Not yet fully elucidated. | VEGFR2, Akt-eNOS, FAK-paxillin, Growth Hormone Receptor.[4] |
| Reported Effects | Accelerates healing of skin wounds (incisions, burns), including chronic wounds. | Accelerates healing of tendon, ligament, muscle, bone, and skin. |
| Clinical Development | Preclinical and preparatory phases of clinical studies underway. | Primarily preclinical animal studies; very limited human data. |
Quantitative Data on Tissue Repair
The following tables summarize the available quantitative data from preclinical studies on this compound and BPC 157 in various tissue repair models.
Table 1: Efficacy of this compound in Skin Wound Healing
| Animal Model | Injury Type | Treatment | Key Quantitative Finding | Reference |
| Rat | Skin Incisions & Burns | 1.5 wt.% this compound in a nanofibrous membrane | Markedly accelerated healing of skin incisions and burns. | |
| Pig | Various Skin Injuries | Not specified | Faster skin regeneration observed. | |
| Not Specified | Postoperative Wounds | Not specified | Shortens healing time by two-thirds (preclinical results). | |
| Not Specified | Chronic Wounds | Not specified | Shortens healing time up to seven times (preclinical results). |
Table 2: Efficacy of BPC 157 in Various Tissue Repair Models
| Animal Model | Injury Type | Treatment | Key Quantitative Finding | Reference |
| Rat | Achilles Tendon Transection | 10 µg/kg or 10 ng/kg, intraperitoneal or in drinking water | Almost complete healing of tendons in treated animals. | |
| Rat | Achilles Tendon Injury | Not specified | Outperformed platelet-growth factor after four days in collagen reformation. | |
| Rabbit | Segmental Bone Defect | Intramuscular administration | Callus formation was twice as large in treated animals compared to controls. Healing was comparable to bone marrow grafts. | |
| Rat | Limb Damage | 1 µg/mL in vitro | Increased formation of perfect vascular tubes by 147+/-7% in HUVECs. |
Experimental Protocols
This compound in Nanofibrous Membranes for Skin Wound Healing in Rats
-
Objective: To evaluate the efficacy of this compound-loaded nanofibrous membranes on skin wound healing.
-
Animal Model: Rats.
-
Injury Model: Full-thickness skin incisions and burns.
-
Treatment Groups:
-
Control group (nanofibrous membrane without this compound).
-
This compound group (nanofibrous membrane with 1.5 wt.% this compound).
-
This compound + L-arginine group (nanofibrous membrane with 1.5 wt.% this compound and 5 wt.% L-arginine).
-
-
Procedure:
-
Polycaprolactone (PCL) nanofibrous membranes are prepared via electrospinning.
-
This compound (and L-arginine) are incorporated into the PCL solution before electrospinning.
-
Surgical creation of skin incisions or burns on the dorsum of the rats.
-
Application of the respective nanofibrous membranes to the wound sites.
-
-
Analysis:
-
Macroscopic evaluation of wound closure over time.
-
Histological analysis of tissue regeneration, including re-epithelialization, granulation tissue formation, and collagen deposition.
-
-
Reference:
BPC 157 for Tendon Healing in Rats
-
Objective: To assess the effect of BPC 157 on the healing of transected Achilles tendons.
-
Animal Model: Male Wistar rats.
-
Injury Model: Complete transection of the right Achilles tendon.
-
Treatment Groups:
-
Control group (saline administration).
-
BPC 157 groups (e.g., 10 µg/kg or 10 ng/kg body weight).
-
-
Administration:
-
Intraperitoneal injection, once daily.
-
Per-oral administration in drinking water.
-
-
Procedure:
-
Under anesthesia, the right Achilles tendon is surgically exposed and transected.
-
The wound is closed in layers.
-
Administration of BPC 157 or saline commences post-surgery and continues for the study duration.
-
-
Analysis:
-
Functional assessment of the limb at various time points.
-
Biomechanical testing of the healed tendon (e.g., tensile strength).
-
Histological examination for tissue morphology, collagen organization, and vascularity.
-
-
Reference:
Signaling Pathways and Mechanisms of Action
This compound: A Signaling Molecule for Regeneration
This compound is described as a signaling molecule that initiates tissue regeneration processes. It is also known to modulate the immune system, which plays a crucial role in wound healing. The specific downstream signaling cascades activated by this compound in the context of tissue repair have not been extensively detailed in the available literature. Its structural stability, due to its spirocyclic nature, allows it to resist degradation and exert its effects.
References
A Comparative Guide to the Synergistic Effects of Alaptide and L-arginine in Cellular Regeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential synergistic effects of the synthetic dipeptide Alaptide and the amino acid L-arginine, focusing on their application in tissue regeneration. The information presented herein is supported by available experimental data and is intended to inform further research and development in this area.
Introduction
This compound, a spirocyclic synthetic dipeptide, has been recognized for its role as a signaling molecule that initiates tissue regeneration processes and modulates the immune system.[1][2] L-arginine is a semi-essential amino acid and a well-known precursor for the synthesis of nitric oxide (NO), a critical molecule in vasodilation and various physiological processes, including wound healing.[3][4] L-arginine also plays a role in stimulating the mTOR signaling pathway, which is crucial for protein synthesis.[5] The combination of these two molecules presents a compelling hypothesis for a synergistic effect in promoting tissue repair and regeneration.
Performance Comparison and Experimental Data
Currently, the most direct evidence for the interaction between this compound and L-arginine comes from a study investigating their combined use in electrospun polycaprolactone (PCL) nanofibrous membranes for wound treatment. This research provides valuable insights into both the cytotoxicity and the in vivo efficacy of this combination.
Cytotoxicity Data
An in vitro study using primary human dermal fibroblasts was conducted to determine the optimal concentrations of this compound and L-arginine. The results indicated that high concentrations of L-arginine could be cytotoxic, while this compound showed low toxicity across the tested range. The combination of this compound and L-arginine, at specific concentrations, was found to be non-toxic.
| Compound | Concentration (wt. %) | Cell Viability | Observation |
| L-arginine | 1% | High | Non-toxic |
| 5% | High | Non-toxic | |
| 10% | Low | Cytotoxic | |
| This compound | 0.1% - 2.5% | High | Non-toxic |
| Combination | 1.5% this compound + 5% L-arginine | High | Non-toxic and effective in vivo |
Table 1: Summary of in vitro cytotoxicity data for this compound and L-arginine on primary human dermal fibroblasts.
In Vivo Efficacy in Wound Healing
The aforementioned study progressed to an in vivo model using rats with skin incisions and burns. The results demonstrated that while both this compound and L-arginine individually accelerated healing, their combination showed a marked improvement, particularly in more extensive wounds like burns.
| Treatment Group | Outcome on Skin Incisions | Outcome on Skin Burns |
| Control (PCL membrane) | Standard healing | Standard healing |
| 1.5 wt. % this compound | Accelerated healing | Markedly accelerated healing |
| 5 wt. % L-arginine | Accelerated healing | Accelerated healing |
| 1.5 wt. % this compound + 5 wt. % L-arginine | Markedly accelerated healing | Markedly accelerated healing |
Table 2: Summary of in vivo wound healing outcomes in a rat model.
While this study provides strong evidence for a beneficial combined effect, it is important to note that a quantitative synergy analysis (e.g., Combination Index) was not reported. The observed "markedly accelerated" healing suggests a potential synergistic or at least additive effect, warranting further investigation.
Signaling Pathways and Mechanisms of Action
The synergistic potential of this compound and L-arginine can be attributed to their distinct but complementary mechanisms of action.
L-arginine primarily exerts its effects through two major pathways:
-
Nitric Oxide (NO) Synthesis: As a precursor to NO, L-arginine promotes vasodilation, which improves blood flow and oxygen delivery to the site of injury. NO is also involved in inflammatory modulation and angiogenesis.
-
mTOR Pathway Activation: L-arginine can activate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis, all of which are essential for tissue repair.
This compound is described as a signaling molecule that triggers tissue regeneration. While its precise intracellular signaling cascade is not as extensively documented as that of L-arginine, its demonstrated efficacy in promoting the proliferation of human diploid cells and accelerating skin regeneration suggests it may activate pathways involved in cell cycle progression and extracellular matrix remodeling.
The proposed synergy likely arises from the dual action of enhanced vascularization and nutrient supply (via L-arginine-derived NO) coupled with direct stimulation of cellular regenerative processes (via this compound and L-arginine's effect on mTOR).
Caption: Proposed synergistic signaling pathways of this compound and L-arginine.
Experimental Protocols
For researchers aiming to quantify the synergistic effects of this compound and L-arginine, the following experimental protocols are recommended.
Checkerboard Microdilution Assay for Synergy Quantification
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two agents. While originally for antimicrobials, the principle can be adapted for other endpoints like cell proliferation or inhibition of a disease marker.
Objective: To determine if the combination of this compound and L-arginine has a synergistic, additive, indifferent, or antagonistic effect on a specific cellular function (e.g., fibroblast proliferation).
Methodology:
-
Preparation of Reagents: Prepare stock solutions of this compound and L-arginine in a suitable solvent and culture medium.
-
Plate Setup: In a 96-well plate, create a two-dimensional serial dilution of this compound (e.g., along the rows) and L-arginine (e.g., along the columns). This creates a matrix of various concentration combinations.
-
Cell Seeding: Seed the target cells (e.g., human dermal fibroblasts) into each well at a predetermined density.
-
Incubation: Incubate the plate under standard cell culture conditions for a specified period (e.g., 48-72 hours).
-
Endpoint Measurement: Assess the desired endpoint. For proliferation, a colorimetric assay such as MTT or PrestoBlue can be used to measure cell viability.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) or, in this case, the Effective Concentration (EC50) for each compound alone and in combination.
-
Calculate the FIC for each compound:
-
FIC of this compound = (EC50 of this compound in combination) / (EC50 of this compound alone)
-
FIC of L-arginine = (EC50 of L-arginine in combination) / (EC50 of L-arginine alone)
-
-
Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of L-arginine
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Caption: Workflow for the checkerboard microdilution assay.
Conclusion
The available evidence strongly suggests a beneficial, and likely synergistic, relationship between this compound and L-arginine in the context of wound healing and tissue regeneration. The complementary mechanisms of action—enhanced blood flow and cellular nutrition from L-arginine and direct regenerative signaling from this compound—provide a solid theoretical basis for this synergy. However, further quantitative studies are necessary to fully elucidate the nature and extent of this interaction. The experimental protocols outlined in this guide offer a framework for conducting such investigations, which could pave the way for novel and more effective therapeutic strategies in regenerative medicine.
References
Alaptide: A Comparative Analysis Against Commercial Wound Healing Products
A comprehensive guide for researchers and drug development professionals on the performance of Alaptide in wound healing applications, benchmarked against established commercial alternatives.
Introduction: this compound, a synthetic spirocyclic dipeptide, has emerged as a promising candidate in the field of regenerative medicine, particularly for its notable effects on wound healing. This guide provides an objective comparison of this compound's performance with leading commercial wound healing products, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Performance Comparison
Quantitative data from preclinical and clinical studies are summarized below to compare the efficacy of this compound with Becaplermin (a recombinant human platelet-derived growth factor) and Silver Sulfadiazine (a topical antimicrobial agent).
Disclaimer: The following tables present data from separate studies and do not represent a head-to-head comparison. The experimental conditions and models may vary significantly.
Table 1: In Vivo Wound Healing Performance
| Product | Animal Model | Wound Type | Key Findings | Source |
| This compound | Rat | Full-thickness skin incisions and burns | Markedly accelerated healing of skin incisions and burns when incorporated into a nanofibrous membrane. | [1] |
| Becaplermin Gel (100 µg/g) | N/A (Clinical Study) | Chronic, full-thickness, lower extremity diabetic ulcers | 39% increase in the incidence of complete healing compared to placebo gel (50% vs. 36%). 30% reduction in time to complete healing. | [2] |
| Silver Sulfadiazine | Rat | Third-degree burns infected with Pseudomonas aeruginosa | Equally effective as "Alpha ointment" in wound healing and contraction. | [3] |
Table 2: Cellular Proliferation and Migration
| Product | Cell Type | Assay | Key Findings | Source |
| This compound | Primary Human Dermal Fibroblasts | Cytotoxicity and proliferation assays | No observed improvement in cell proliferation when tested in vitro on nanofibrous membranes. | [1] |
| Becaplermin (PDGF) | Fibroblasts, Smooth Muscle Cells | In vitro studies | Stimulates mitogenicity and chemotaxis. | |
| Silver Sulfadiazine | N/A | N/A | Primarily an antimicrobial agent; some studies suggest it may delay wound healing. | [3] |
Mechanism of Action: this compound in Wound Healing
This compound is a synthetic analogue of the melanocyte-stimulating hormone release-inhibiting factor (MIF-1). While its precise signaling cascade in wound healing is still under investigation, its action is hypothesized to be mediated through the modulation of inflammatory and regenerative pathways, similar to other melanocortin peptides.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Melanocortin\nReceptor (Hypothesized)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Modulation of\nInflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immune_Cells [label="Immune Cell\nResponse", fillcolor="#F1F3F4", fontcolor="#202124"]; Growth_Factors [label="Growth Factor\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fibroblasts [label="Fibroblast Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; Keratinocytes [label="Keratinocyte\nMigration & Proliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Collagen [label="Collagen Deposition\n& Matrix Remodeling", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Healing [label="Accelerated\nWound Healing", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];
// Edges this compound -> Receptor [label="Binds to"]; Receptor -> Inflammation; Inflammation -> Immune_Cells [label="Regulates"]; Immune_Cells -> Growth_Factors [label="Influences"]; Growth_Factors -> Fibroblasts [label="Stimulates"]; Growth_Factors -> Keratinocytes [label="Stimulates"]; Fibroblasts -> Collagen; Keratinocytes -> Healing [label="Leads to\nRe-epithelialization"]; Collagen -> Healing; } .dot
Caption: Hypothesized signaling pathway of this compound in wound healing.
Experimental Protocols
In Vivo Wound Healing Study (Rat Model)
This protocol is based on the methodology used to evaluate this compound-doped nanofibrous membranes.
// Nodes A [label="Animal Model:\nWistar Rats", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Wound Creation:\nFull-thickness skin incisions\nand burns on the dorsum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Treatment Groups:\n1. Control (untreated)\n2. Nanofibrous membrane only\n3. This compound-doped membrane\n4. This compound + L-arginine membrane", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Application:\nSuturing of membranes\nover the wounds", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Observation Period:\nRegular monitoring of\nwound closure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Endpoint Analysis:\nHistological examination of\nwound tissue (e.g., re-epithelialization,\ncollagen deposition, inflammation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } .dot
Caption: Experimental workflow for in vivo wound healing assessment.
Fibroblast Proliferation Assay (In Vitro)
This protocol outlines a standard method for assessing the effect of a compound on fibroblast proliferation.
// Nodes A [label="Cell Seeding:\nPlate primary human dermal\nfibroblasts in 96-well plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Treatment:\nAdd this compound at various\nconcentrations to the cell culture medium", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Incubation:\nCulture cells for a defined\nperiod (e.g., 24, 48, 72 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Proliferation Assay:\nUtilize a colorimetric assay\n(e.g., MTT, XTT) to measure\ncell viability/proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Data Analysis:\nMeasure absorbance and\ncompare treated vs. control groups", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E; } .dot
Caption: Workflow for in vitro fibroblast proliferation assay.
Conclusion
The available preclinical data suggests that this compound holds significant potential as a wound healing agent, particularly when delivered via a nanofibrous scaffold. Its mechanism, likely involving the modulation of inflammatory and regenerative pathways, warrants further in-depth investigation. While direct comparative clinical trials with commercial products are lacking, the accelerated healing observed in animal models is a strong indicator of its therapeutic promise. Future research should focus on head-to-head clinical trials to definitively establish its efficacy and positioning against current standards of care like Becaplermin and to further elucidate its molecular signaling pathways.
References
A Comparative Analysis of Alaptide and Platelet-Derived Growth Factor (PDGF) in Cellular Proliferation and Migration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Alaptide, a synthetic dipeptide, and Platelet-Derived Growth Factor (PDGF), a well-characterized growth factor. The objective is to delineate their respective mechanisms of action, effects on cellular processes crucial for tissue regeneration, and to provide supporting experimental data and protocols for their evaluation.
Introduction
This compound and PDGF are both potent molecules capable of influencing cellular behaviors such as proliferation and migration, which are fundamental to processes like wound healing and tissue repair. While PDGF is an endogenous growth factor with a well-established role and mechanism, this compound is a synthetic peptide with emerging applications in regenerative medicine. This guide will explore their similarities and differences to aid researchers in selecting the appropriate molecule for their specific applications.
General Characteristics
| Feature | This compound | Platelet-Derived Growth Factor (PDGF) |
| Molecular Type | Synthetic dipeptide | Glycoprotein (Growth Factor) |
| Origin | Synthetically derived | Naturally occurring, produced by platelets, macrophages, endothelial cells, etc. |
| Primary Function | Promotes tissue regeneration, wound healing[1][2] | Major mitogen for mesenchymal cells, promotes cell growth, division, and migration[3] |
| Known Analogy | Analogue of melanocyte-stimulating hormone release-inhibiting factor (MIF-1)[4][5] | - |
Mechanism of Action and Signaling Pathways
This compound
The precise intracellular signaling pathway of this compound is not yet fully elucidated. However, its structural and functional analogy to the melanocyte-stimulating hormone release-inhibiting factor (MIF-1) provides significant insights into its potential mechanism of action. MIF-1 is known to exert its effects through various pathways, including interaction with the cell surface receptor CD74 and co-receptors such as CXCR2 and CXCR4. This interaction can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. Additionally, MIF-1 can act as a positive allosteric modulator of dopamine receptors D2 and D4. Given this, it is hypothesized that this compound may share similar signaling mechanisms to promote tissue regeneration.
References
- 1. In vitro and in vivo testing of nanofibrous membranes doped with this compound and L-arginine for wound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of a Peptide Derived from Platelet-Derived Growth Factor (PDGF-BB) into a Potential Drug Candidate for the Treatment of Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
Alaptide vs. Epidermal Growth Factor (EGF): A Comparative Guide on Efficacy in Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Alaptide and Epidermal Growth Factor (EGF) in promoting tissue regeneration, with a focus on wound healing. While both molecules have demonstrated pro-healing properties, their underlying mechanisms of action and cellular effects appear to differ significantly. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the objective assessment of these two compounds.
Data Presentation: Quantitative Comparison of this compound and EGF
The following table summarizes the available quantitative data on the efficacy of this compound and EGF in promoting cell proliferation and wound healing. It is important to note that direct comparative studies are limited, and the data is collated from various independent research projects.
| Parameter | This compound | Epidermal Growth Factor (EGF) | Source |
| Cell Proliferation | No significant improvement observed on polycaprolactone (PCL) nanofibrous membranes.[1] | Markedly enhances fibroblast proliferation at concentrations as low as 10 ng/ml. | |
| Wound Healing (in vivo) | Preclinical results indicate a shortening of healing time by two-thirds in postoperative wounds and up to seven times in chronic wounds. Membranes with 1.5 wt. % this compound markedly accelerated the healing of skin incisions and burns in rats.[1] | A meta-analysis of clinical trials on partial-thickness burns showed that EGF treatment significantly shortens healing time by an average of 3.12 days compared to standard care. In diabetic mice, EGF-loaded hydrogels significantly accelerated wound closure, with nearly complete closure by day 14, compared to control groups. | |
| Mechanism of Action | Proposed to act as a signaling molecule that triggers tissue regeneration; analogue of melanocyte-stimulating hormone release-inhibiting factor (MIF). The mechanism is thought to involve modulation of the inflammatory response and extracellular matrix remodeling rather than direct mitogenesis. | Binds to the Epidermal Growth Factor Receptor (EGFR), activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which directly promote cell proliferation, migration, and differentiation. |
Experimental Protocols
In Vivo Wound Healing Assay (Murine Model)
This protocol is a standard method for assessing the efficacy of topical treatments on wound healing and can be adapted for testing both this compound and EGF.
a. Animal Model:
-
Adult male C57BL/6 mice (8-12 weeks old) are used. Animals are housed individually to prevent wound disruption.
b. Wound Creation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave the dorsal surface and disinfect the area with 70% ethanol.
-
Create two full-thickness excisional wounds on the dorsum using a 6 mm sterile biopsy punch.
c. Treatment Application:
-
Immediately after wounding, apply the test substance.
-
This compound Group: Apply a hydrogel or a nanofibrous membrane containing a specified concentration of this compound (e.g., 1.5 wt. %).
-
EGF Group: Apply a hydrogel containing a specified concentration of EGF (e.g., 10 µg/g).
-
Control Group: Apply the vehicle (hydrogel or membrane without the active compound).
-
-
Cover the wounds with a semi-occlusive dressing (e.g., Tegaderm).
-
Repeat the treatment application at specified intervals (e.g., daily or every other day).
d. Data Collection and Analysis:
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14) with a scale bar for calibration.
-
Measure the wound area using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point using the formula: [(Area on Day 0 - Area on Day X) / Area on Day 0] * 100.
-
At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining for re-epithelialization and granulation tissue formation, Masson's trichrome staining for collagen deposition).
Fibroblast Proliferation Assay
This in vitro assay is used to determine the effect of a substance on the proliferation of fibroblasts, a key cell type in wound healing.
a. Cell Culture:
-
Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
b. Assay Procedure:
-
Seed fibroblasts into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Starve the cells in serum-free DMEM for 24 hours to synchronize their cell cycles.
-
Replace the medium with low-serum (e.g., 0.5% FBS) DMEM containing different concentrations of the test substances.
-
This compound Groups: Test a range of this compound concentrations.
-
EGF Groups: Test a range of EGF concentrations (e.g., 1, 10, 50 ng/ml) as a positive control.
-
Control Group: Low-serum DMEM without any additions.
-
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
c. Quantification of Proliferation:
-
Add a proliferation reagent (e.g., MTT, WST-1, or PrestoBlue) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the control group.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to visualize key pathways and workflows.
Caption: The Epidermal Growth Factor (EGF) Signaling Pathway.
Caption: Experimental workflow for in vivo comparison.
References
Alaptide vs. Fibroblast Growth Factor (FGF) in Wound Closure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alaptide and Fibroblast Growth Factor (FGF) in the context of wound closure. It summarizes key performance data, details relevant experimental methodologies, and visualizes the distinct signaling pathways through which these molecules exert their effects.
Introduction
Effective wound management is a critical area of research, with a focus on accelerating healing and improving tissue regeneration. This compound, a synthetic dipeptide analogue of the melanocyte-stimulating hormone release-inhibiting factor, and Fibroblast Growth Factors (FGFs), a family of signaling proteins, are two promising therapeutic agents in this field. This guide aims to provide a comprehensive comparison of their performance based on available experimental data.
Quantitative Data Comparison
Direct comparative studies with quantitative data for this compound and FGF are limited. The following tables summarize findings from separate in vivo and in vitro studies to facilitate an indirect comparison. It is crucial to consider the different experimental conditions when interpreting this data.
Table 1: In Vivo Wound Closure Studies
| Agent | Model | Concentration/Dose | Key Findings | Citation |
| This compound | Rat skin incisions and burns | 1.5 wt% in PCL nanofibrous membrane | Markedly accelerated healing of skin incisions and burns. | [1] |
| bFGF | Mouse full-thickness skin defect | Not specified (impregnated gelatin sheet) | 44.8% ± 5.2% wound closure at day 7. | [2] |
| FGF-2 | Rat gingival surgical wound | Not specified | Significantly greater re-epithelialization than control on day 1. | [3] |
| FGF7 | Rat excision wound | 50 µg FGF7/rat | Significant wound closure compared to non-treatment group at days 3, 7, 10, 12, and 14. | [4] |
Table 2: In Vitro Fibroblast Proliferation and Migration
| Agent | Assay | Cell Type | Concentration | Key Findings | Citation |
| This compound | Cytotoxicity/Proliferation | Primary human dermal fibroblasts | 0.1 to 2.5 wt% in PCL membrane | No observed improvement in cell proliferation. | [1] |
| α-MSH | Proliferation | Human dermal fibroblasts (wild type) | 1 µM | Significant reduction in cell proliferation. | |
| bFGF | Proliferation | Human dermal fibroblasts | 2.5 ng/ml | Stimulates proliferation in a dose- and time-dependent manner. | |
| FGF-2 | Proliferation | Murine immortalized cementoblasts | 0.1-100 ng/mL | Dose-dependent increase in cell growth (up to 3.2-fold). | |
| bFGF | Wound Healing (Scratch) Assay | Human dermal fibroblasts | 4 µM | 23.5 ± 2.2% gap closure after 24 hours. | |
| FGF | Wound Healing (Scratch) Assay | Mouse dermal fibroblasts | Not specified | Wound closure percentage of up to 50% on matrigel coating after 48 hours. |
Experimental Protocols
In Vivo Wound Healing Assay (General Protocol)
This protocol outlines a typical experimental workflow for evaluating the efficacy of this compound or FGF in an animal wound model.
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used. Animals are housed in controlled conditions with free access to food and water.
-
Wound Creation:
-
Animals are anesthetized.
-
The dorsal area is shaved and disinfected.
-
A full-thickness excisional wound is created using a sterile biopsy punch (e.g., 6-8 mm diameter). For incisional wounds, a sterile scalpel is used to make a linear incision. For burn wounds, a heated instrument is applied to the skin for a controlled duration.
-
-
Treatment Application:
-
This compound: Typically applied topically within a vehicle like a hydrogel or a nanofibrous membrane at a specified concentration (e.g., 1.5 wt%).
-
FGF: Can be administered via topical application in a gel, direct injection into the wound bed, or impregnated in a delivery system like a gelatin sheet.
-
A control group receives the vehicle without the active agent.
-
-
Wound Closure Measurement:
-
Wounds are photographed at regular intervals (e.g., days 0, 3, 7, 10, 14).
-
The wound area is measured from the photographs using image analysis software.
-
The percentage of wound closure is calculated using the formula: [(Area on day 0 - Area on day X) / Area on day 0] * 100.
-
-
Histological Analysis:
-
On selected days, animals are euthanized, and the wound tissue is excised.
-
Tissues are fixed, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin for general morphology, Masson's trichrome for collagen).
-
Histological sections are analyzed for re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.
-
In Vitro Fibroblast Proliferation Assay (General Protocol)
This protocol describes a common method to assess the effect of this compound or FGF on the proliferation of fibroblasts.
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well).
-
Treatment: After cell attachment (typically 24 hours), the medium is replaced with a low-serum medium containing various concentrations of this compound or FGF. A control group receives the medium without the test substance.
-
Proliferation Assessment:
-
Cell proliferation is measured at different time points (e.g., 24, 48, 72 hours).
-
Commonly used methods include:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Assay: Measures DNA synthesis in proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis: The proliferation rate is calculated relative to the control group.
Signaling Pathways
This compound (via α-MSH Signaling)
This compound is an analogue of a melanocyte-stimulating hormone (MSH) release-inhibiting factor. Its effects on wound healing are likely mediated through the α-MSH signaling pathway, which is initiated by the binding of α-MSH to the Melanocortin 1 Receptor (MC1R) on skin cells, including fibroblasts and keratinocytes. This interaction can modulate inflammatory responses, which are crucial in the wound healing process.
Fibroblast Growth Factor (FGF) Signaling
FGFs exert their effects by binding to Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases. This binding, in the presence of heparan sulfate proteoglycans, triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that are pivotal for cell proliferation, migration, and angiogenesis – all critical processes in wound healing.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo wound healing study, applicable to both this compound and FGF.
Conclusion
Both this compound and FGF demonstrate significant potential in promoting wound closure. FGF has a well-established mechanism of action, directly stimulating the proliferation and migration of key cell types involved in wound repair, supported by a larger body of quantitative data. This compound, while showing promise in accelerating healing in preclinical models, appears to act through a more immunomodulatory pathway, potentially influencing the inflammatory phase of wound healing and possibly reducing scar formation. A notable difference is the effect on fibroblast proliferation in vitro, where FGF is a potent stimulator, while this compound (and its analogue α-MSH) may have an inhibitory effect, which could be advantageous in preventing fibrosis.
Further head-to-head comparative studies are necessary to definitively establish the relative efficacy of this compound and FGF for specific wound types and to elucidate the optimal concentrations and delivery methods for each. The choice between these agents may ultimately depend on the specific clinical application and the desired outcome, whether it be rapid wound closure, reduced inflammation, or minimized scarring.
References
- 1. Enhancement of Wound Healing Efficacy by Increasing the Stability and Skin-Penetrating Property of bFGF Using 30Kc19α-Based Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Control-released Basic Fibroblast Growth Factor in Wound Healing: Histological Analyses and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant human fibroblast growth factor-2 promotes surgical-wound healing in the rat gingiva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Intestinal Permeation Enhancers: Alaptide, Sodium Caprate, and SNAC
For Researchers, Scientists, and Drug Development Professionals
The oral delivery of many promising therapeutic agents, particularly peptides and other macromolecules, is often hindered by poor permeability across the intestinal epithelium. To overcome this barrier, permeation enhancers are incorporated into oral formulations. This guide provides a comparative analysis of two well-established intestinal permeation enhancers, sodium caprate and Salcaprozate Sodium (SNAC), with the available information on Alaptide, a compound primarily investigated for transdermal applications but with some historical context suggesting potential for oral delivery.
Introduction to the Permeation Enhancers
This compound: A spirocyclic dipeptide, has been primarily studied as a permeation modifier for transdermal drug delivery and for its wound-healing properties. While initially investigated for potential nootropic effects with oral administration, there is a notable lack of published data on its efficacy and mechanism as an intestinal permeation enhancer. Interaction studies have suggested this compound can modify membrane permeability, but specific details regarding its effects on intestinal epithelia are not available in the current body of scientific literature.
Sodium Caprate (C10): A medium-chain fatty acid, is a well-documented intestinal permeation enhancer. It is known to transiently and reversibly increase the permeability of the intestinal epithelium, facilitating the absorption of poorly permeable drugs.
Salcaprozate Sodium (SNAC): An N-acylated amino acid derivative of salicylic acid, is another prominent permeation enhancer. It has been successfully utilized in the oral formulation of the GLP-1 receptor agonist, semaglutide.
Mechanisms of Action
The mechanisms by which these compounds enhance intestinal permeability differ, primarily targeting either the paracellular (between cells) or transcellular (through cells) pathways.
This compound: The mechanism of this compound as an intestinal permeation enhancer is not well-elucidated due to the lack of specific studies. Its known effects on skin suggest it may interact with and modify the lipid matrix, but it is unclear if this translates to the intestinal mucosa.
Sodium Caprate (C10): Sodium caprate is believed to act through a combination of paracellular and transcellular mechanisms. It can induce the opening of tight junctions, the protein complexes that seal the space between adjacent epithelial cells, thereby increasing paracellular transport.[1] Additionally, at higher concentrations, it can fluidize the cell membrane, potentially enhancing transcellular passage.[2][3][4]
Salcaprozate Sodium (SNAC): The primary mechanism of SNAC is considered to be transcellular. It is thought to interact with the cell membrane, increasing its fluidity and facilitating the passage of drug molecules through the cells.[5] Unlike sodium caprate, SNAC is not believed to significantly affect tight junctions. In the specific case of oral semaglutide, SNAC is also proposed to have a localized effect in the stomach, increasing the local pH to protect the peptide from enzymatic degradation and enhancing its solubility.
Comparative Performance Data
The following tables summarize quantitative data from in vitro and in vivo studies for sodium caprate and SNAC. Due to the absence of published studies on this compound's intestinal permeation enhancement, no comparative data can be presented for this compound.
In Vitro Permeability Studies (Caco-2 Cell Monolayers)
Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiates to form tight junctions and microvilli, mimicking the intestinal barrier. Transepithelial electrical resistance (TEER) is a measure of the integrity of the tight junctions; a decrease in TEER suggests an opening of the paracellular pathway. The apparent permeability coefficient (Papp) is a quantitative measure of the rate of passage of a substance across the cell monolayer.
| Permeation Enhancer | Concentration | Model Drug | Change in TEER | Papp Enhancement | Reference |
| Sodium Caprate | 0.0625% | Ardeparin | - | ~2-fold increase | |
| Sodium Caprate | 10 mM | 14C-PEGs | Decrease | Significant increase | |
| Sodium Caprate | 13 mM | 125I-Arg8-vasopressin | Decrease | 10-fold increase | |
| Sodium Caprate | 8.5 mM | FITC-dextran 4kDa (FD4) | Reversible reduction | Significant increase | |
| SNAC | 20 mM & 40 mM | [3H]-octreotide | Reduction | 1.5-fold and 2.1-fold increase (human colonic mucosae) | |
| SNAC | Cytotoxic concentrations | FITC-dextran 4kDa (FD4) | No effect at non-toxic concentrations | No significant increase at non-toxic concentrations |
In Vivo Oral Bioavailability Studies
| Permeation Enhancer | Animal Model | Model Drug | Dose | Oral Bioavailability Enhancement | Reference |
| Sodium Caprate | Rat | Ardeparin | 100 mg/kg | Relative bioavailability of 27% | |
| Sodium Caprate | Minipig | GLP-1/GIP co-agonist peptide | - | ~2% relative bioavailability | |
| SNAC | - | Semaglutide | - | Enables oral absorption (commercial product) |
Experimental Protocols
Caco-2 Cell Permeability Assay
A standardized protocol for assessing intestinal permeability using Caco-2 cells is outlined below. Specific concentrations of permeation enhancers and model drugs, as well as incubation times, may vary between studies.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²) are used for the experiment.
-
Permeability Study:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (upper) and basolateral (lower) sides of the monolayer.
-
The test compound (model drug) with or without the permeation enhancer is added to the apical side (for absorption studies).
-
Samples are collected from the basolateral side at various time points.
-
The concentration of the test compound in the samples is quantified using a suitable analytical method (e.g., HPLC, LC-MS/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for sodium caprate and SNAC.
Caption: Proposed mechanisms of action for Sodium Caprate.
Caption: Proposed mechanisms of action for SNAC.
Caption: General experimental workflow for a Caco-2 permeability assay.
Conclusion
Sodium caprate and SNAC are both effective intestinal permeation enhancers, albeit with different primary mechanisms of action. Sodium caprate appears to have a more pronounced effect on the paracellular pathway by opening tight junctions, while SNAC primarily facilitates transcellular transport by increasing membrane fluidity. The choice between these enhancers would depend on the specific physicochemical properties of the drug molecule and the desired formulation strategy.
In contrast, there is a significant lack of data to support the use of this compound as an intestinal permeation enhancer. While its ability to modify membrane permeability in the context of skin is noted, further research, including in vitro Caco-2 studies and in vivo oral bioavailability assessments, is required to determine its potential for enhancing the oral delivery of drugs. Currently, its application in this area remains speculative. This guide highlights the importance of robust experimental data in the selection and development of permeation enhancers for oral drug formulations.
References
- 1. SNAC for Enhanced Oral Bioavailability: An Updated Review | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Oral delivery of low-molecular-weight heparin using sodium caprate as absorption enhancer reaches therapeutic levels - PMC [pmc.ncbi.nlm.nih.gov]
Alaptide's Preclinical Safety Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Alaptide, a cyclic dipeptide with regenerative properties, has garnered interest for its potential therapeutic applications, particularly in wound healing. While specific preclinical safety data for this compound is not extensively published in the public domain, this guide provides a comparative analysis of its expected safety profile against a well-documented regenerative peptide, BPC-157, and outlines the standard preclinical safety assessments typically required for such compounds. This objective comparison is intended to offer a valuable resource for researchers and drug development professionals evaluating the safety of novel peptide-based therapeutics.
Executive Summary of Preclinical Safety Data
The following tables summarize the available preclinical safety data for the comparator peptide BPC-157. Due to the limited publicly available quantitative safety data for this compound, this section will outline the expected outcomes from standard toxicity and safety pharmacology studies for a topical peptide with a favorable safety profile.
Table 1: Acute Toxicity Profile
| Parameter | This compound (Expected Profile) | BPC-157 (Observed Data) | Alternative Peptides (General Profile) |
| Acute Dermal Toxicity (LD50) | Expected to be >2000 mg/kg in rats/rabbits, indicating low acute toxicity. | A lethal dose (LD1) was not achieved in mice, even at doses of 2 g/kg intravenously or intragastrically[1]. No acute lethal or toxic dose was reported across a wide range of doses (6 μg/kg to 20 mg/kg) in various animal models[2]. | Collagen peptides are considered practically non-toxic when administered dermally[3]. Some antimicrobial peptides have shown no acute toxicity even at high doses[4]. |
| Acute Oral Toxicity (LD50) | Expected to be high, indicating low toxicity upon accidental ingestion. | A negative limit test at 2 g/kg intragastrically in mice showed no adverse effects[1]. | Collagen peptides have a high safety profile when administered orally. |
| Primary Dermal Irritation | Expected to be non-irritating to slightly irritating, consistent with topical applications. | A local tolerance test showed that irritation caused by BPC-157 was mild. | Topical peptide formulations are generally designed to be non-irritating to the skin. |
| Primary Eye Irritation | Expected to be minimally irritating. | Data not available. | Typically evaluated for topical products to assess risk from accidental eye contact. |
Table 2: Repeated-Dose Toxicity Profile (Sub-chronic)
| Parameter | This compound (Expected Profile) | BPC-157 (Observed Data) | Alternative Peptides (General Profile) |
| Species | Rat and/or Rabbit (for dermal application) | Well-tolerated in dogs in repeated-dose toxicity evaluations. | Dermal toxicity studies for topical drugs often use rabbits or minipigs. |
| Duration | 28 or 90 days | Assessed for up to 6 weeks in some preclinical models. | Standard sub-chronic studies are typically 28 or 90 days. |
| NOAEL (No-Observed-Adverse-Effect Level) | A high NOAEL is anticipated. | In dogs, no abnormal changes were observed, with the exception of a transient decrease in creatinine at 2 mg/kg, which resolved after a recovery period. This suggests a high NOAEL. | Subchronic dermal studies of hydrolyzed collagen resulted in a negative finding for systemic toxicity. |
| Target Organs | No specific target organs for toxicity are expected. | No gross or histologic toxicity was observed across several organs, including the liver, spleen, lung, kidney, brain, thymus, prostate, and ovaries in preclinical animal models. | For topically applied peptides with low systemic absorption, the skin is the primary organ of interest. |
Table 3: Safety Pharmacology Profile
| Parameter | This compound (Expected Profile) | BPC-157 (Observed Data) | Alternative Peptides (General Profile) |
| Cardiovascular System | No significant effects on heart rate, blood pressure, or ECG are expected. | Data not specifically detailed in the provided search results. | The hERG test is a standard in vitro assay to assess the potential for QT interval prolongation. In vivo cardiovascular monitoring is also a core component of safety pharmacology. |
| Central Nervous System (CNS) | No behavioral changes, effects on motor activity, or other CNS-related adverse effects are anticipated. | Data not specifically detailed in the provided search results. | A Functional Observational Battery (FOB) or Irwin test in rodents is typically conducted to assess potential neurological effects. |
| Respiratory System | No significant effects on respiratory rate or function are expected. | Data not specifically detailed in the provided search results. | Respiratory function is a core component of the safety pharmacology battery. |
| Genotoxicity | Expected to be non-genotoxic in a standard battery of tests (e.g., Ames test, in vitro chromosomal aberration). | BPC-157 showed no genetic toxicity. | Peptides are generally not expected to be genotoxic. |
| Reproductive Toxicity | No adverse effects on fertility or embryo-fetal development are expected. | BPC-157 showed no embryo-fetal toxicity. | Reproductive toxicity studies are conducted based on the intended clinical use. |
Experimental Protocols
The preclinical safety evaluation of a new chemical entity like this compound typically follows internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Acute Dermal Toxicity (as per OECD Guideline 402)
-
Objective: To determine the potential adverse effects of a single dermal application of the test substance.
-
Test Animals: Typically adult rats or rabbits.
-
Procedure: A single dose of the substance is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact for 24 hours under a porous gauze dressing.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed at the end of the study.
-
Endpoint: Determination of the LD50 (the dose causing mortality in 50% of the animals) or the limit dose (typically 2000 mg/kg) at which no mortality is observed.
Sub-chronic Dermal Toxicity (as per OECD Guideline 410)
-
Objective: To evaluate the toxic effects of repeated daily dermal applications of a substance over a 28-day period.
-
Test Animals: Commonly rabbits.
-
Procedure: The test substance is applied daily to the shaved skin of several groups of animals at different dose levels. A control group receives the vehicle only.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, and hematological and clinical biochemistry analyses at the end of the study. A full histopathological examination of organs and tissues is conducted.
-
Endpoint: To determine the NOAEL and identify potential target organs of toxicity.
Safety Pharmacology Core Battery (as per ICH S7A)
-
Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
-
Core Battery:
-
Central Nervous System: Assesses effects on behavior, coordination, and sensory/motor function, often using a Functional Observational Battery (FOB) or Irwin test in rodents.
-
Cardiovascular System: Evaluates effects on blood pressure, heart rate, and the electrocardiogram (ECG) in conscious, freely moving animals (often dogs or non-human primates) using telemetry. An in vitro hERG assay is also conducted to assess the risk of QT interval prolongation.
-
Respiratory System: Measures effects on respiratory rate and tidal volume, typically using whole-body plethysmography in rodents.
-
Visualizing Preclinical Safety Assessment Workflows
The following diagrams illustrate the typical workflows for preclinical toxicity and safety pharmacology studies.
Conclusion
References
- 1. Stable Gastric Pentadecapeptide BPC 157 as a Therapy and Safety Key: A Special Beneficial Pleiotropic Effect Controlling and Modulating Angiogenesis and the NO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen Hydrolysates for Skin Protection: Oral Administration and Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides for Skin Wound Healing [mdpi.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Alaptide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Alaptide, a unique dipeptide with regenerative properties. Adherence to these procedures is critical to building a culture of safety and trust that extends beyond the product itself.
This compound, a spirocyclic dipeptide composed of L-alanine and cycloleucine, is recognized for its stability and its ability to stimulate human cell proliferation without altering morphology.[1][2][3] While not classified as a hazardous substance, its biological activity necessitates careful handling and disposal to prevent unintended environmental release or exposure.
Key Data for this compound
A summary of this compound's relevant properties is provided below to inform safe handling and disposal decisions.
| Property | Value | Reference |
| Chemical Name | (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione | [4] |
| Molecular Formula | C₉H₁₄N₂O₂ | [3] |
| Molecular Weight | 182.22 g/mol | |
| CAS Number | 90058-29-0 | |
| Appearance | White crystalline compound | |
| Solubility in Water | 0.1104 g/100 mL (very poorly soluble) | |
| Biological Activity | Stimulates human diploid cell (LEP-19) proliferation | |
| Stability | Resistant to degradation by digestive enzymes |
Experimental Protocols for Disposal
The following step-by-step protocols outline the recommended procedures for the safe disposal of this compound from a laboratory setting. These protocols are based on general best practices for non-hazardous, biologically active chemical waste.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles to protect from potential splashes.
-
Chemical-resistant nitrile gloves.
-
A standard laboratory coat.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid materials contaminated with this compound, such as unused or expired powder, contaminated weigh boats, pipette tips, and gloves.
-
Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and the date.
-
Do not mix with other chemical waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled liquid hazardous waste container.
-
Due to its poor water solubility, do not dispose of this compound solutions down the drain.
-
The container should be made of a material compatible with any solvents used to dissolve the this compound.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., 70% ethanol or isopropanol).
-
The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
-
3. Storage and Disposal:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.
-
Contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for pickup and final disposal.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the decision-making process and the experimental workflow.
Caption: Decision tree for segregating this compound waste streams.
Caption: Step-by-step workflow for this compound waste disposal.
References
Essential Safety and Logistical Information for Handling Alaptide
Disclaimer: No specific Safety Data Sheet (SDS) for Alaptide is publicly available. The following guidance is based on general best practices for handling solid chemical compounds with unknown toxicity and should be treated as a precautionary measure. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling this compound.
This document provides procedural, step-by-step guidance to researchers, scientists, and drug development professionals for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Given the unknown specific hazards of this compound, a conservative approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound, especially in its powdered form.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator. | Recommended when handling the powder outside of a containment device to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
A clear, step-by-step operational plan is essential to ensure that all personnel handle chemical compounds safely and consistently.
1. Preparation and Engineering Controls:
-
Ensure the work area is clean and uncluttered.
-
Verify that a current Safety Data Sheet (SDS) for a similar compound or general chemical safety information is readily accessible.
-
All manipulations of this compound powder (e.g., weighing, transferring, and reconstituting) should be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize the risk of aerosolization and inhalation.[1]
-
Work over disposable bench covers to easily clean up any potential spills.
2. Weighing and Reconstitution:
-
Don all required PPE before handling the compound.
-
Use a spatula or other appropriate tools to handle the powder to avoid generating dust.[1]
-
When transferring the powder, use small scoops to minimize spillage.
-
Keep the container with the this compound powder closed when not in use.
-
When dissolving, add the solvent to the powder slowly to prevent splashing.
3. Post-Handling:
-
Clean the work area and any equipment used.
-
Properly remove and dispose of gloves and any other contaminated PPE.
-
Thoroughly wash hands with soap and water after handling is complete.[1]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and accidental exposure.
-
Unused Compound: The unused this compound compound must be disposed of as hazardous chemical waste. It should be placed in a clearly labeled, sealed, and compatible container.
-
Contaminated Labware (Disposable): Any disposable labware that has come into contact with this compound, such as pipette tips or gloves, should be double-bagged in clear plastic bags and disposed of as solid hazardous waste.[2]
-
Contaminated Labware (Reusable): Reusable labware should be decontaminated by triple-rinsing with an appropriate solvent capable of removing the chemical. This rinsate must be collected and treated as hazardous waste. After decontamination, the labware can be washed normally.
-
Empty Containers: The original container of this compound, even if empty, should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of in the regular trash.[3]
-
Waste Collection: All hazardous waste must be collected by the institution's Environmental Health & Safety (EHS) department. Do not dispose of this compound or its contaminated materials down the drain or in the regular trash.
Spill Cleanup Protocol
In the event of a spill, a quick and appropriate response can significantly minimize potential hazards.
1. Immediate Response:
-
Alert all personnel in the immediate area of the spill.
-
If the spill is large or involves a volatile solvent, evacuate the area and contact your institution's EHS department immediately.
2. For a Minor Spill of this compound Powder:
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Gently cover the spill with a damp paper towel or absorbent pad to avoid generating dust.
-
Working from the outside in, carefully wipe up the material.
-
Place all contaminated materials, including the paper towels and your gloves, into a sealed bag labeled as hazardous waste.
-
Wipe the spill area with a wet paper towel, and dispose of it as hazardous waste.
-
Decontaminate all tools used in the cleanup.
-
Wash your hands thoroughly after the cleanup is complete.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
